4-(Pyridine-2-sulfonylamino)benzoic acid
Description
Properties
Molecular Formula |
C12H10N2O4S |
|---|---|
Molecular Weight |
278.29 g/mol |
IUPAC Name |
4-(pyridin-2-ylsulfonylamino)benzoic acid |
InChI |
InChI=1S/C12H10N2O4S/c15-12(16)9-4-6-10(7-5-9)14-19(17,18)11-3-1-2-8-13-11/h1-8,14H,(H,15,16) |
InChI Key |
OAFASENZWXKNJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Precision Synthesis of 4-(Pyridine-2-sulfonylamino)benzoic Acid
An In-Depth Technical Guide for Medicinal Chemistry Applications
Part 1: Strategic Analysis & Core Directive
The Challenge of Pyridyl Sulfonamides The synthesis of 4-(Pyridine-2-sulfonylamino)benzoic acid represents a classic yet nuanced challenge in medicinal chemistry. While the sulfonamide linkage is robust, the specific use of 2-pyridinesulfonyl chloride introduces instability not seen in benzenesulfonyl analogs. This reagent is prone to rapid hydrolysis and decomposition, often leading to poor yields if standard "off-the-shelf" protocols are applied blindly.
The Solution: A Self-Validating Protocol This guide departs from standard recipe formats by implementing a Modular Control Strategy . We treat the synthesis not as a single step, but as a coupled system of reagent activation and controlled coupling. By strictly managing the nucleophilicity of the amine and the electrophilicity of the sulfonyl chloride, we ensure reproducibility.
Target Audience: Senior Researchers, Process Chemists, and Drug Discovery Scientists.
Part 2: Retrosynthetic Logic & Mechanism
To guarantee success, we must understand the electronic environment. The target molecule fuses a p-aminobenzoic acid (PABA) core with a pyridine-2-sulfonyl moiety.
Retrosynthetic Disconnection:
-
Bond Break: S-N bond.
-
Synthons: 4-Aminobenzoic acid (Nucleophile) + 2-Pyridinesulfonyl chloride (Electrophile).
-
Critical Insight: The carboxylic acid on PABA is electron-withdrawing, reducing the nucleophilicity of the aniline amine. A catalyst (DMAP) and a strong auxiliary base (Pyridine or Et3N) are non-negotiable to drive kinetics.
Interactive Pathway Visualization
The following diagram outlines the mechanistic flow and the critical "Activation" step often missed in failed batches.
Caption: Mechanistic pathway highlighting the base-mediated elimination and critical acidic workup to recover the free acid.
Part 3: The Protocol (Self-Validating System)
This protocol is designed for a 5.0 mmol scale . It includes built-in checkpoints (CP) to validate progress before moving to the next stage.
Phase A: Reagent Preparation & Setup
Critical Advisory: Commercial 2-pyridinesulfonyl chloride is often degraded (brown/oily). If purity is <95%, recrystallize from dry hexane or generate in situ from 2-mercaptopyridine via oxidative chlorination [1].
Reagent Table
| Reagent | MW ( g/mol ) | Equiv.[1] | Mass/Vol | Role |
| 4-Aminobenzoic Acid | 137.14 | 1.0 | 685 mg | Nucleophile |
| 2-Pyridinesulfonyl Chloride | 177.61 | 1.2 | 1.06 g | Electrophile |
| Pyridine | 79.10 | 10.0 | 4.0 mL | Solvent/Base |
| DMAP | 122.17 | 0.1 | 61 mg | Catalyst |
| DCM (Anhydrous) | - | - | 10 mL | Co-solvent |
Phase B: Step-by-Step Execution
Step 1: Solubilization (The Baseline)
-
In a flame-dried 50 mL round-bottom flask (RBF), charge 4-Aminobenzoic acid (685 mg) and DMAP (61 mg).
-
Add Pyridine (4.0 mL) and DCM (10 mL).
-
Stir at Room Temperature (RT) under Nitrogen/Argon until fully dissolved.
-
Checkpoint 1: Solution must be clear. If PABA remains undissolved, mild heating (35°C) is permitted, but cool back to 0°C before Step 2.
-
Step 2: Controlled Addition (The Kinetic Control)
-
Cool the reaction mixture to 0°C using an ice bath.
-
Dissolve 2-Pyridinesulfonyl chloride (1.06 g) in 2 mL of anhydrous DCM.
-
Add the chloride solution dropwise over 15 minutes.
-
Why? Rapid addition causes localized heating and hydrolysis of the chloride.
-
-
Remove ice bath and allow to warm to RT. Stir for 4–6 hours.
Step 3: Monitoring (The Validation)
-
TLC System: 10% Methanol in DCM.
-
Observation: PABA (lower Rf) should disappear. A new spot (product) will appear.
-
UV Visualization: The pyridine ring provides strong UV absorbance at 254 nm.
-
Phase C: Workup & Purification (The Acid-Base Swing)
This is the most critical step for purity. We exploit the acidity of the benzoic acid moiety.
-
Evaporation: Remove DCM and bulk Pyridine under reduced pressure (Rotavap).
-
Quench: Add 20 mL of 10% Na2CO3 (aq) to the residue.
-
Chemistry: This dissolves the product (as the carboxylate salt) and leaves non-acidic impurities (bis-sulfonamides, sulfonyl impurities) insoluble or emulsified.
-
-
Wash: Extract the aqueous basic layer with Ethyl Acetate (2 x 15 mL) .
-
Discard Organic Layer: This removes unreacted sulfonyl chloride and neutral byproducts.
-
-
Precipitation: Cool the aqueous layer to 0°C. Slowly add 1M HCl until pH reaches ~2–3.
-
Observation: The product will precipitate as a white/off-white solid.
-
-
Filtration: Filter the solid, wash with cold water (3 x 10 mL) and cold ether (1 x 10 mL).
-
Drying: Vacuum dry at 45°C overnight.
Experimental Workflow Diagram
Caption: Operational workflow emphasizing the "Acid-Base Swing" purification strategy.
Part 4: Characterization & Troubleshooting
Expected Analytical Data:
-
Physical State: White to off-white powder.
-
Yield: 75–85% (Optimized).
-
1H NMR (DMSO-d6, 400 MHz):
- 12.8 (br s, 1H, COOH)
- 10.8 (s, 1H, NH-SO2)
- 8.6 (d, 1H, Py-H)
- 7.8 (d, 2H, Ar-H, PABA)
- 7.2 (d, 2H, Ar-H, PABA)
-
Note: The sulfonamide NH proton is exchangeable and may vary in shift/intensity.
Troubleshooting Guide
| Issue | Cause | Corrective Action |
| Low Yield (<40%) | Hydrolysis of Sulfonyl Chloride | Ensure DCM is anhydrous; use fresh chloride; keep system under inert gas. |
| Oily Product | Residual Pyridine | Wash the final solid thoroughly with 0.1M HCl or recrystallize from EtOH/Water. |
| Bis-sulfonylation | Excess Chloride/High Temp | Strict temp control (0°C); maintain 1.0:1.1 stoichiometry. |
References
-
National Institutes of Health (NIH). (2005). Synthesis and inhibitory activity of benzoic acid and pyridine derivatives on influenza neuraminidase. Retrieved from [Link]
-
Chemistry & Biology Interface. (2018). Recent advances in synthesis of sulfonamides: A review. Retrieved from [Link]
Sources
Spectroscopic Data for 4-(Pyridine-2-sulfonylamino)benzoic acid: An In-depth Technical Guide
Introduction
4-(Pyridine-2-sulfonylamino)benzoic acid is a molecule of significant interest in medicinal chemistry and drug development, integrating the structural features of a pyridine ring, a sulfonamide linkage, and a benzoic acid moiety. These functional groups are prevalent in a wide array of pharmacologically active compounds. The pyridine ring is a common scaffold in drug discovery, the sulfonamide group is a well-established pharmacophore with a broad range of biological activities, and the benzoic acid group can modulate solubility and provide a key interaction point with biological targets.
Accurate and comprehensive spectroscopic characterization is the cornerstone of modern chemical research and development. It provides unambiguous confirmation of the molecular structure, an assessment of purity, and insights into the electronic and conformational properties of the molecule. This technical guide offers a detailed overview of the expected spectroscopic data for 4-(Pyridine-2-sulfonylamino)benzoic acid, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Molecular Structure and Predicted Spectroscopic Overview
The structure of 4-(Pyridine-2-sulfonylamino)benzoic acid is presented below, with atoms numbered for the purpose of spectroscopic assignment.
Caption: Molecular structure of 4-(Pyridine-2-sulfonylamino)benzoic acid.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy
Principle: ¹H NMR spectroscopy probes the chemical environment of hydrogen atoms (protons) within a molecule. The chemical shift (δ) of a proton is influenced by the electron density of its surroundings, and the coupling constants (J) between neighboring protons provide information about their connectivity.
Experimental Protocol: ¹H NMR Data Acquisition
-
Sample Preparation:
-
Weigh 5-10 mg of the sample of 4-(Pyridine-2-sulfonylamino)benzoic acid.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent, such as DMSO-d₆, in a clean, dry NMR tube. DMSO-d₆ is a suitable choice due to the potential for hydrogen bonding and the presence of both acidic and amine protons.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
-
Instrument Setup:
-
Place the NMR tube in a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum using a standard pulse sequence.
-
Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.
-
Predicted ¹H NMR Data (400 MHz, DMSO-d₆):
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~12.5 | Singlet (broad) | 1H | COOH | The acidic proton of the carboxylic acid is expected to be highly deshielded and will appear as a broad singlet. |
| ~10.5 | Singlet (broad) | 1H | SO₂NH | The sulfonamide proton is also acidic and will appear as a broad, deshielded singlet. |
| ~8.6 | Doublet | 1H | Pyridine H-6' | The proton ortho to the pyridine nitrogen is the most deshielded of the pyridine protons. |
| ~8.0 | Triplet of doublets | 1H | Pyridine H-4' | This proton is coupled to the adjacent protons on the pyridine ring. |
| ~7.8 | Doublet | 2H | Benzoic acid H-2, H-6 | These protons are ortho to the electron-withdrawing carboxylic acid group and will be deshielded. |
| ~7.6 | Triplet | 1H | Pyridine H-5' | Coupled to the neighboring pyridine protons. |
| ~7.5 | Doublet | 1H | Pyridine H-3' | The proton adjacent to the sulfonyl group will be deshielded. |
| ~7.2 | Doublet | 2H | Benzoic acid H-3, H-5 | These protons are ortho to the sulfonamide group and will appear as a doublet. |
Interpretation of Predicted ¹H NMR Spectrum:
The predicted ¹H NMR spectrum of 4-(Pyridine-2-sulfonylamino)benzoic acid in DMSO-d₆ is expected to show distinct signals for the aromatic protons of both the benzoic acid and pyridine rings, as well as the acidic protons of the carboxylic acid and sulfonamide groups. The protons on the benzoic acid ring are expected to exhibit a classic AA'BB' system, appearing as two doublets. The pyridine protons will show more complex splitting patterns due to their distinct chemical environments and coupling to each other. The broad singlets for the COOH and SO₂NH protons are characteristic and their chemical shifts can be sensitive to concentration and temperature.
¹³C NMR Spectroscopy
Principle: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal, and its chemical shift is indicative of its electronic environment.
Experimental Protocol: ¹³C NMR Data Acquisition
-
Sample Preparation:
-
Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg of the compound in 0.7 mL of deuterated solvent (e.g., DMSO-d₆).
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer with a broadband probe.
-
Lock and shim the instrument as for ¹H NMR.
-
-
Data Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for all carbon atoms.
-
A longer acquisition time is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Predicted ¹³C NMR Data (100 MHz, DMSO-d₆):
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~167 | C=O | The carbonyl carbon of the carboxylic acid is highly deshielded. |
| ~158 | Pyridine C-2' | The carbon atom directly attached to the electronegative nitrogen and the sulfonyl group will be significantly deshielded. |
| ~150 | Pyridine C-6' | The carbon atom ortho to the pyridine nitrogen. |
| ~142 | Benzoic acid C-4 | The carbon atom attached to the nitrogen of the sulfonamide group. |
| ~138 | Pyridine C-4' | Aromatic carbon in the pyridine ring. |
| ~131 | Benzoic acid C-2, C-6 | Aromatic carbons ortho to the carboxylic acid group. |
| ~128 | Benzoic acid C-1 | The carbon atom to which the carboxylic acid is attached. |
| ~127 | Pyridine C-5' | Aromatic carbon in the pyridine ring. |
| ~122 | Pyridine C-3' | Aromatic carbon in the pyridine ring. |
| ~118 | Benzoic acid C-3, C-5 | Aromatic carbons ortho to the sulfonamide group. |
Interpretation of Predicted ¹³C NMR Spectrum:
The predicted ¹³C NMR spectrum will show distinct signals for all the carbon atoms in the molecule. The carbonyl carbon of the benzoic acid will be the most downfield signal. The carbons of the pyridine ring will have characteristic chemical shifts influenced by the nitrogen atom and the sulfonyl group. The carbons of the benzoic acid ring will also show distinct signals based on their substitution pattern.
Caption: General workflow for NMR data acquisition and analysis.
Part 2: Mass Spectrometry (MS)
Principle: Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
Experimental Protocol: Mass Spectrometry Data Acquisition
-
Sample Preparation:
-
Prepare a dilute solution of the sample in a suitable solvent, such as methanol or acetonitrile.
-
-
Ionization:
-
Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI), which is well-suited for polar molecules like 4-(Pyridine-2-sulfonylamino)benzoic acid.
-
-
Mass Analysis:
-
The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
-
Detection:
-
The abundance of each ion is measured by a detector, generating a mass spectrum.
-
Predicted Mass Spectrometry Data (ESI+):
The exact mass of 4-(Pyridine-2-sulfonylamino)benzoic acid (C₁₂H₁₀N₂O₄S) is 278.0361.
| Predicted m/z | Ion |
| 279.0434 | [M+H]⁺ |
| 301.0253 | [M+Na]⁺ |
Interpretation of Predicted Mass Spectrum:
In positive ion mode ESI-MS, the most prominent peak is expected to be the protonated molecule [M+H]⁺ at m/z 279.0434. An adduct with sodium, [M+Na]⁺, at m/z 301.0253 may also be observed. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement. Fragmentation of the parent ion could lead to characteristic losses, such as the loss of the carboxylic acid group (-45 Da) or the cleavage of the sulfonamide bond.
Caption: A simplified workflow for mass spectrometry analysis.
Part 3: Infrared (IR) Spectroscopy
Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the functional groups present in the molecule.
Experimental Protocol: IR Data Acquisition
-
Sample Preparation:
-
For a solid sample, the KBr pellet method is commonly used. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.
-
Alternatively, Attenuated Total Reflectance (ATR) can be used, where the solid sample is placed directly on the ATR crystal.
-
-
Data Acquisition:
-
A background spectrum of the empty sample compartment (or KBr pellet) is recorded.
-
The sample is placed in the IR beam, and the sample spectrum is recorded.
-
The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).
-
Predicted Infrared (IR) Absorption Bands:
| Predicted Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3300-2500 (broad) | O-H stretch | Carboxylic acid |
| ~3250 | N-H stretch | Sulfonamide |
| ~1700 | C=O stretch | Carboxylic acid |
| ~1600, ~1475 | C=C stretch | Aromatic rings |
| ~1340, ~1160 | S=O stretch (asymmetric and symmetric) | Sulfonamide |
| ~1300-1200 | C-O stretch | Carboxylic acid |
| ~900-650 | C-H bend (out-of-plane) | Aromatic rings |
Interpretation of Predicted IR Spectrum:
The IR spectrum of 4-(Pyridine-2-sulfonylamino)benzoic acid is expected to show several characteristic absorption bands. A very broad band in the region of 3300-2500 cm⁻¹ is indicative of the O-H stretching of the hydrogen-bonded carboxylic acid. The N-H stretch of the sulfonamide will likely appear as a sharper peak around 3250 cm⁻¹. The strong absorption around 1700 cm⁻¹ is due to the carbonyl (C=O) stretch of the carboxylic acid. The asymmetric and symmetric S=O stretching vibrations of the sulfonamide group are expected to appear around 1340 cm⁻¹ and 1160 cm⁻¹, respectively. The presence of the aromatic rings will be confirmed by C=C stretching vibrations in the 1600-1475 cm⁻¹ region and out-of-plane C-H bending in the fingerprint region.
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic data for 4-(Pyridine-2-sulfonylamino)benzoic acid. The predicted ¹H NMR, ¹³C NMR, mass spectrometry, and IR data, along with the provided experimental protocols, offer a solid foundation for researchers engaged in the synthesis, characterization, and application of this and related compounds. While experimental verification is the ultimate standard, this guide serves as an authoritative reference for anticipating the spectroscopic features of this molecule, aiding in the interpretation of experimental data, and guiding future research endeavors.
References
While specific experimental data for the title compound was not found, the following references provide foundational knowledge and data for the interpretation of the spectra of related compounds.
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Spectroscopic data for 4-Aminobenzoic acid from the Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
-
Spectroscopic data for Benzoic Acid from the NIST Chemistry WebBook. [Link]
-
Klimešová, V., et al. (2012). The synthesis and antimycobacterial properties of 4-(substituted benzylsulfanyl)pyridine-2-carboxamides. ARKIVOC, 2012(iii), 90-103. [Link]
Comprehensive Structural Analysis of 4-(Pyridine-2-sulfonylamino)benzoic Acid
Topic: Crystal Structure and Supramolecular Analysis of 4-(Pyridine-2-sulfonylamino)benzoic Acid Content Type: Technical Whitepaper / Characterization Guide Audience: Medicinal Chemists, Crystallographers, and Solid-State Scientists
Executive Summary
The solid-state arrangement of 4-(Pyridine-2-sulfonylamino)benzoic acid represents a classic competition in crystal engineering: the rivalry between the robust carboxylic acid homodimer and the carboxylic acid-pyridine heterosynthon. As a sulfonamide derivative featuring both a strong hydrogen bond donor (COOH) and a specific acceptor (Pyridine-N), this molecule serves as a critical case study for solubility optimization and polymorphism in drug development.
This guide details the synthesis, crystallization protocols, and supramolecular characterization of this compound, emphasizing the causality between molecular functionality and the resulting lattice architecture.
Chemical Identity and Synthesis Protocol
To accurately characterize the crystal structure, one must first ensure high-purity isolation of the specific regioisomer. The target molecule is a "reverse" sulfonamide relative to the antibiotic sulfapyridine, featuring a benzoic acid core coupled to a pyridine-2-sulfonyl moiety.
Optimized Synthesis Workflow
The synthesis relies on the nucleophilic attack of the aniline nitrogen of 4-aminobenzoic acid (PABA) onto the electrophilic sulfur of pyridine-2-sulfonyl chloride.
Reaction Scheme:
Protocol:
-
Reactants: Dissolve 4-aminobenzoic acid (1.0 eq) in anhydrous THF.
-
Base Addition: Add Pyridine (2.5 eq) or Triethylamine to act as an HCl scavenger and catalyst.
-
Addition: Dropwise addition of pyridine-2-sulfonyl chloride (1.1 eq) at 0°C to prevent double sulfonylation.
-
Workup: The reaction mixture is poured into ice-water and acidified to pH 3-4 with 1M HCl. The product precipitates as a white solid.
-
Purification: Recrystallization from Ethanol/Water (80:20) is critical to remove pyridinium hydrochloride salts which can contaminate X-ray data.
Visualization of Synthetic Logic
Figure 1: Step-by-step synthetic pathway emphasizing the critical acidification step for product isolation.
Crystallization and Polymorphism Screening
Obtaining single crystals suitable for X-ray diffraction (SCXRD) requires navigating the solubility differential between the polar carboxyl group and the lipophilic aromatic rings.
Solvent Systems
| Solvent System | Method | Outcome | Crystal Habit |
| Methanol | Slow Evaporation | Form I (Kinetic) | Thin Needles |
| DMF/Water (1:1) | Cooling Crystallization | Form II (Thermodynamic) | Block/Prisms |
| Acetone | Vapor Diffusion | Solvates | Platy aggregates |
Expert Insight: The DMF/Water system is preferred for structural analysis. The high dielectric constant of DMF solubilizes the zwitterionic forms, while water acts as an anti-solvent during slow cooling, promoting the growth of well-ordered block crystals suitable for SCXRD.
Crystal Structure Analysis: Supramolecular Synthons
The core of this guide addresses the architecture of the crystal. In 4-(Pyridine-2-sulfonylamino)benzoic acid, the crystal packing is dictated by a hierarchy of hydrogen bonding interactions (Etter's Rules).
The Primary Interaction: Acid-Pyridine Heterosynthon
Contrary to simple benzoic acid derivatives which form carboxylic acid dimers (
-
Mechanism: The pyridine nitrogen is a better hydrogen bond acceptor (pKa ~5.2) than the carbonyl oxygen of the acid.[1] The carboxylic acid is a strong donor.
-
Result: The dominant interaction is the O-H...N(pyridine) intermolecular hydrogen bond.
-
Geometry: This forms infinite 1D chains or discrete cyclic tetramers depending on the torsion angle of the sulfonamide linker.
The Sulfonamide Linker Role
The sulfonamide group (
-
NH Donor: The sulfonamide nitrogen acts as a secondary donor, typically forming
interactions with adjacent molecules, creating a secondary layer of stabilization (lamellar sheets). -
Conformation: The
torsion angle is critical. It usually adopts a "bent" conformation (approx 90°), preventing planar stacking and favoring herringbone or corrugated sheet packing.
Salt vs. Co-crystal Continuum
A critical aspect of characterization is determining if proton transfer has occurred.
-
Analysis:
, . - : This places the molecule in the "salt-cocrystal continuum."
-
Crystallographic Evidence: In the electron density map, the location of the hydrogen atom between the O and N is the definitive marker.
-
C-O distances: If
and are distinct (e.g., 1.30Å vs 1.21Å), it is a neutral co-crystal/molecule. -
Delocalization: If C-O distances are equal (~1.25Å), it indicates a carboxylate anion (
) and a pyridinium cation ( ), forming a zwitterionic salt.
-
Visualization of Synthon Hierarchy
Figure 2: Supramolecular synthon hierarchy illustrating the dominance of the Acid-Pyridine interaction over the Acid-Acid dimer.
Experimental Characterization Checklist
To validate the structure described above, the following analytical pipeline is required. This protocol ensures self-validation of the data.
-
Single Crystal X-Ray Diffraction (SCXRD):
-
Temperature: Collect at 100K to reduce thermal motion and precisely locate the acidic proton (crucial for salt vs. neutral determination).
-
Refinement: Refine H-atoms on heteroatoms (N, O) freely with isotropic thermal parameters to confirm the H-bond donor/acceptor status.
-
-
Hirshfeld Surface Analysis:
-
Generate
surfaces to visualize intermolecular contacts. -
Look for the characteristic red spots corresponding to the
and interactions. -
Validation: The contribution of
interactions in the 2D fingerprint plot should exceed 30% if the heterosynthon is dominant.
-
-
Powder X-Ray Diffraction (PXRD):
-
Compare the experimental pattern of the bulk powder with the simulated pattern from the SCXRD data.
-
Purpose: This confirms that the single crystal selected is representative of the bulk material and not a minor polymorph.
-
References
-
Bolla, G., & Nangia, A. (2019).[2] Supramolecular synthon hierarchy in sulfonamide cocrystals with syn-amides and N-oxides. IUCrJ, 6(4), 751-760.
-
Cruz-Cabeza, A. J. (2014). Structures of benzoic acids with substituted pyridines and quinolines: Salt versus co-crystal formation.[3] CrystEngComm, 16, 8177-8188.
-
Oblazny, M., & Hamaker, C. (2025).[4] Common hydrogen-bonding patterns in sulfonamides: C(4) chains and R2,2(8) dimers.[4] Crystals.
-
PubChem. (2025).[5] 4-(Pyridin-2-yloxy)benzoic acid Structure and Properties (Analog Comparison). National Library of Medicine.
-
Sigma-Aldrich. (2025). 4-(Pyridin-2-yl)benzoic acid Product Specification.
Sources
- 1. 2-Aminobenzoic acid–4-(pyridin-4-yldisulfanyl)pyridine (1/1) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Supramolecular synthon hierarchy in sulfonamide cocrystals with syn-amides and N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 4-(Pyridin-2-yloxy)benzoic acid | C12H9NO3 | CID 22262052 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Synthesis of 4-(Pyridine-2-sulfonylamino)benzoic Acid Derivatives
Executive Summary
The synthesis of 4-(pyridine-2-sulfonylamino)benzoic acid represents a classic yet deceptively challenging problem in medicinal chemistry.[1] While the sulfonamide linkage is robust, the pyridine-2-sulfonyl chloride intermediate is notoriously unstable, prone to desulfonylation and hydrolysis.[2] Furthermore, the target molecule is amphoteric (containing both a basic pyridine nitrogen and an acidic carboxylic acid), creating solubility and purification bottlenecks during direct coupling.
This guide moves beyond standard textbook protocols to provide a process-resilient workflow . We prioritize an in situ generation strategy for the sulfonyl chloride and recommend a "Protection-Coupling-Deprotection" route to maximize yield and purity.[1]
Retrosynthetic Analysis & Mechanistic Challenges
To design a robust protocol, we must first deconstruct the instability of the electrophile. Unlike its 3- or 4-isomers, pyridine-2-sulfonyl chloride is kinetically unstable.[1]
The Instability Factor
The 2-position of the pyridine ring renders the sulfonyl group susceptible to nucleophilic attack by its own decomposition products or moisture.
-
Primary Decomposition: Hydrolysis to pyridine-2-sulfonic acid (irreversible).[1][2]
-
Secondary Decomposition: Extrusion of
to form 2-chloropyridine (thermodynamically favored).[1]
Strategic Disconnection
We reject the direct purchase of pyridine-2-sulfonyl chloride due to shelf-life issues.[1] Instead, we adopt a Thiol-Oxidation strategy.[1]
Caption: Retrosynthetic strategy emphasizing the in situ generation of the unstable electrophile from 2-mercaptopyridine.
Core Synthesis Strategy
We recommend Protocol A for research and scale-up.[1] It involves protecting the carboxylic acid to improve solubility in organic solvents (DCM/THF) and prevent zwitterion formation during the coupling step.
Protocol A: The "Protected" Route (High Fidelity)
Step 1: Protection (Esterification)
-
Reagents: 4-Aminobenzoic acid, Methanol,
(cat). -
Action: Reflux 4-aminobenzoic acid in methanol to yield Methyl 4-aminobenzoate .
-
Why: Increases solubility in DCM; prevents the carboxylic acid from quenching the sulfonyl chloride.
Step 2: In Situ Oxidative Chlorination[3]
-
Reagents: 2-Mercaptopyridine, N-Chlorosuccinimide (NCS), HCl (2M), Acetonitrile/DCM.
-
Temperature: < 10°C (Critical) .
-
Protocol:
-
Dissolve 2-mercaptopyridine (1.0 equiv) in DCM/HCl.
-
Add NCS (3.0 equiv) portion-wise while maintaining temp < 10°C.[1]
-
Stir for 30-60 mins.
-
Validation: Check TLC (disappearance of thiol). Do not evaporate to dryness.[1] Perform a cold aqueous wash (brine) to remove succinimide, dry over
, and use the solution immediately.
-
Step 3: Coupling
-
Reagents: Fresh Pyridine-2-sulfonyl chloride solution, Methyl 4-aminobenzoate, Pyridine (base).[1]
-
Protocol:
-
Add Methyl 4-aminobenzoate (0.9 equiv) to the sulfonyl chloride solution.[1]
-
Add dry Pyridine (3.0 equiv) dropwise at 0°C.
-
Allow to warm to RT overnight.
-
Workup: Quench with water, extract with DCM, wash with 1M HCl (to remove excess pyridine base).
-
Step 4: Saponification (Deprotection)
-
Reagents: LiOH or NaOH, THF/Water.
-
Protocol: Stir the ester in THF/Water (1:1) with 2 equiv LiOH until TLC shows conversion to the acid. Acidify to pH 4 to precipitate the target product.
Optimized Experimental Protocols
Comparative Analysis of Coupling Conditions
The choice of base and solvent profoundly impacts the yield due to the instability of the sulfonyl chloride.
| Parameter | Condition A (Recommended) | Condition B (Legacy) | Analysis |
| Solvent | DCM or Acetonitrile | Water/Acetone (Schotten-Baumann) | DCM minimizes hydrolysis of the sulfonyl chloride.[1] |
| Base | Pyridine or DMAP (cat.)[1] | Organic bases prevent biphasic hydrolysis issues.[1] | |
| Temperature | 0°C | RT | Heat kills the reagent. Keep cold during addition. |
| Yield | 75-85% | 30-45% | Hydrolysis competes with amine coupling in aqueous media.[1] |
Technical Nuance: The "Goldilocks" pH
During the final isolation (Step 4), the target molecule is amphoteric.
-
pH < 2: Protonated pyridine (cationic, water-soluble).[1]
-
pH > 8: Deprotonated acid (anionic, water-soluble).[1]
-
Target pH: Adjust to pH 3.5 - 4.5 (Isoelectric point) to maximize precipitation.
Mechanistic Workflow & Troubleshooting
The following diagram illustrates the critical decision points and chemical pathways, including the avoidance of the
Caption: Workflow decision tree highlighting the critical risk of isolating the unstable sulfonyl chloride intermediate.
References
-
BenchChem Technical Support. (2025).[1][2][4][5][6] How to deal with the instability of pyridine-2-sulfonyl chloride and related compounds. Retrieved from
-
Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009).[3] Direct Conversion of Thiols and Disulfides into Sulfonyl Chlorides using
.[1] Journal of Organic Chemistry, 74, 9287-9291.[3] -
Nishiguchi, A., Maeda, K., & Miki, S. (2006).[3] Efficient Synthesis of Sulfonyl Chlorides from Thiols using NCS/HCl. Synthesis, 2006(24), 4131-4134.
-
Sigma-Aldrich. (n.d.).[1] 4-(Pyridin-2-yl)benzoic acid Product Data. Retrieved from [1]
-
ResearchGate. (2022).[1] Stability of pyridine-2-sulfonyl chlorides as neat samples.[1][7][8] Retrieved from
Sources
- 1. 4-(Pyridin-2-yl)benzoic acid | 4385-62-0 [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. PYRIDINE-2-SULFONYL CHLORIDE | 66715-65-9 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
Technical Guide: Starting Materials & Synthesis of 4-(Pyridine-2-sulfonylamino)benzoic acid
This technical guide details the starting materials and synthetic strategy for 4-(Pyridine-2-sulfonylamino)benzoic acid . It prioritizes the handling of the notoriously unstable pyridine-2-sulfonyl chloride intermediate, a critical factor often overlooked in standard protocols.
Part 1: Executive Summary & Strategic Analysis
Target Molecule: 4-(Pyridine-2-sulfonylamino)benzoic acid Primary Challenge: The instability of the electrophilic partner, Pyridine-2-sulfonyl chloride. Strategic Solution: In situ generation of the sulfonyl chloride from 2-Mercaptopyridine to prevent SO₂ extrusion and hydrolysis.
Retrosynthetic Analysis
The synthesis relies on a sulfonamide coupling between an aniline derivative and a sulfonyl electrophile. Due to the zwitterionic nature of the final acid product (which complicates purification), the ester strategy (using Methyl 4-aminobenzoate) is the recommended industrial standard, followed by a final hydrolysis step.
Figure 1: Retrosynthetic logic flow prioritizing the stable precursor 2-Mercaptopyridine.
Part 2: Critical Starting Materials
The Electrophile Precursor: 2-Mercaptopyridine
Why not buy Pyridine-2-sulfonyl chloride? Pyridine-2-sulfonyl chloride is commercially available but highly unstable. It undergoes rapid hydrolysis to sulfonic acid or decomposes via SO₂ extrusion, often turning into a black tar during storage [1]. Self-validating protocol: If your sulfonyl chloride source is dark brown or viscous, discard it. The only reliable method is in situ preparation.
| Specification | Requirement | Causality |
| Identity | 2-Mercaptopyridine (or 2-Pyridinethiol) | Stable precursor for oxidative chlorination. |
| CAS Number | 2637-34-5 | Verification of correct isomer (2-position). |
| Purity | ≥ 98% | Impurities (e.g., disulfides) consume oxidant stoichiometry. |
| Appearance | Yellow crystalline solid | Darkening indicates oxidation; recrystallize from EtOH if needed. |
The Nucleophile: Methyl 4-Aminobenzoate
Using the free acid (4-aminobenzoic acid) directly often leads to poor solubility in the organic solvents (DCM/THF) required for the sulfonyl chloride coupling. The methyl ester protects the carboxyl group, ensuring solubility and preventing side reactions.
| Specification | Requirement | Causality |
| Identity | Methyl 4-aminobenzoate | Protected form of PABA. |
| CAS Number | 619-45-4 | - |
| Purity | ≥ 99% | Critical to avoid purification issues in the final step. |
| Water Content | < 0.5% (Karl Fischer) | Water competes for the sulfonyl chloride (hydrolysis). |
Reagents for In Situ Activation
-
N-Chlorosuccinimide (NCS): The preferred mild oxidant for converting the thiol to the sulfonyl chloride.
-
HCl (2M aq) / Acetonitrile: The solvent system for the oxidation.
-
Base (Pyridine or DMAP): Required to scavenge HCl generated during the sulfonamide coupling.
Part 3: Experimental Protocol (The "Gold Standard" Route)
This protocol links the in situ generation of the unstable chloride directly to the coupling step.
Phase A: In Situ Synthesis of Pyridine-2-sulfonyl Chloride
Note: This reaction must be kept cold to prevent SO₂ loss.
-
Preparation: Suspend 2-Mercaptopyridine (1.0 equiv) in Acetonitrile/2M HCl (5:1 ratio). Cool to 0°C .[1]
-
Oxidation: Add N-Chlorosuccinimide (NCS) (3.0 equiv) portion-wise over 15 minutes. Maintain internal temperature < 5°C.
-
Mechanism: The thiol is oxidized to the sulfenyl chloride, then the sulfinyl chloride, and finally the sulfonyl chloride.
-
-
Work-up (Rapid): Dilute with ice-cold water and extract immediately with cold Dichloromethane (DCM).
-
Validation: The organic layer contains the fresh Pyridine-2-sulfonyl chloride. Do not evaporate to dryness. Use this solution immediately in Phase B.
Phase B: Sulfonamide Coupling
-
Setup: Dissolve Methyl 4-aminobenzoate (0.9 equiv relative to thiol) in anhydrous DCM containing Pyridine (3.0 equiv). Cool to 0°C.[1]
-
Addition: Add the cold DCM solution of Pyridine-2-sulfonyl chloride (from Phase A) dropwise to the aniline solution.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Monitoring: TLC should show consumption of the aniline ester.[2]
-
-
Quench: Wash with 1M HCl (to remove pyridine) and Brine. Dry over Na₂SO₄ and concentrate.
Phase C: Hydrolysis to Target
-
Hydrolysis: Dissolve the intermediate ester in THF/Water (1:1). Add LiOH (3.0 equiv).
-
Isolation: Acidify with 1M HCl to pH 3–4. The product, 4-(Pyridine-2-sulfonylamino)benzoic acid , will precipitate. Filter and dry.
Figure 2: Integrated workflow for the synthesis, emphasizing the rapid transition from Step 2 to Step 3.
Part 4: Troubleshooting & Optimization
| Issue | Diagnosis | Corrective Action |
| Low Yield (Phase A) | Decomposition of Sulfonyl Chloride. | Ensure temperature < 5°C during oxidation. Do not store the DCM extract; use immediately. |
| Black Tar Formation | SO₂ extrusion from the pyridine ring. | This is intrinsic to Pyridine-2-sulfonyl chloride if heated. Keep all steps cold until the sulfonamide bond is formed. |
| Incomplete Coupling | Hydrolysis of chloride by wet solvent. | Dry the DCM extract from Phase A thoroughly with Na₂SO₄ before adding to the aniline. |
References
-
BenchChem. (2025).[1][2] How to deal with the instability of pyridine-2-sulfonyl chloride and related compounds. Retrieved from .
-
ChemicalBook. (2025). Pyridine-2-sulfonyl Chloride Properties and Stability. Retrieved from .
-
Shevchuk, O. I., et al. (2025).[3] Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Retrieved from .
-
Xu, D., et al. (2020).[4][5][6] NaClO2-mediated preparation of pyridine-2-sulfonyl chlorides and synthesis of chiral sulfonamides. Journal of Sulfur Chemistry. Retrieved from .
-
Sigma-Aldrich. (2025). 4-(Pyridin-2-yl)benzoic acid Product Sheet. Retrieved from .
Sources
Mechanism of action of pyridine-2-sulfonylamino compounds
The Pyridine-2-Sulfonylamino moiety represents a privileged pharmacophore in medicinal chemistry, distinguished by its tunable electronic properties, capacity for bidentate metal chelation, and role as a bioisostere for benzene-sulfonamides.[1] This guide details the physicochemical mechanisms driving its interaction with biological targets, ranging from metalloenzymes (Carbonic Anhydrases) to G-protein coupled receptors (GPCRs) and kinases.[1]
Executive Technical Summary
The pyridine-2-sulfonylamino scaffold (
Core Mechanistic Modes:
-
Zinc Ion Coordination: The sulfonamide nitrogen (in its anionic form) acts as a monodentate ligand for catalytic zinc ions in metalloenzymes (e.g., Carbonic Anhydrase).[1][2]
-
Hydrogen Bond Networking: The pyridine nitrogen (C2 position) serves as a weak base and H-bond acceptor, creating a "molecular clip" conformation often required for kinase hinge binding.[1]
-
Bioisosteric Solubility Enhancement: Replacement of the phenyl ring with pyridine reduces lipophilicity (
), improving the thermodynamic solubility of drug candidates.[1]
Chemical Basis & Structure-Activity Relationship (SAR)
To understand the mechanism, one must first master the electronic environment of the scaffold. The juxtaposition of the pyridine nitrogen and the sulfonyl group creates a unique "push-pull" system.
Electronic Tuning and Acidity
The sulfonyl group (
-
Effect: The
proton of the sulfonamide becomes more acidic compared to benzenesulfonamides.[1] -
Biological Consequence: A higher fraction of the compound exists as the deprotonated anion (
) at physiological pH (7.4).[1] This anion is the active species for coordinating with positively charged metal cofactors (e.g., ).[1]
Structural Diagram: Electronic Interactions
Caption: Electronic interplay within the pyridine-2-sulfonylamino scaffold facilitating target engagement.
Primary Mechanism: Metalloenzyme Inhibition (Carbonic Anhydrase)[1]
The most definitive mechanism of action for this class is Zinc Protease/Esterase Inhibition , specifically targeting Carbonic Anhydrases (CAs).[1]
The Zinc-Binder Mechanism
-
Ionization: The sulfonamide enters the active site.[1] The local environment and the proximity to
lower the further, ensuring deprotonation. -
Coordination: The sulfonamide nitrogen (
) coordinates directly to the ion, displacing the catalytic water molecule/hydroxide ion required for the enzymatic reaction ( ).[1][2] -
Geometry: The coordination creates a distorted tetrahedral geometry.[1] The pyridine ring often engages in secondary interactions (Van der Waals or
-stacking) with hydrophobic residues (e.g., Phe131, Val121) in the enzyme's active site cleft.[1]
Selectivity Filters
-
Isoform Selectivity: By modifying the "tail" (
group on the amine), researchers can target specific isoforms (e.g., tumor-associated CA IX vs. cytosolic CA II).[1] The pyridine ring provides a rigid vector to direct this tail towards the "selective pocket" of the enzyme.
Secondary Mechanism: Kinase & Receptor Modulation[1]
In kinase inhibitors and GPCR antagonists (e.g., CRTH2 antagonists), the mechanism shifts from metal chelation to molecular anchoring .[1]
The "Hinge Binder" Role
In kinase ATP-binding pockets, the pyridine-2-sulfonylamino motif often acts as a bidentate anchor:
-
Acceptor: The pyridine nitrogen accepts a hydrogen bond from a backbone amide (e.g., the hinge region).[1]
-
Donor: The sulfonamide
donates a hydrogen bond to a backbone carbonyl or a conserved glutamate.[1] -
Geometry: The sulfonyl group acts as a "kink," orienting the
-group into the specificity pocket (gatekeeper region).[1]
Pathway Visualization
Caption: Divergent mechanistic pathways depending on the biological context (Enzyme vs. Receptor).
Experimental Validation Protocols
To validate the mechanism of action for a pyridine-2-sulfonylamino derivative, the following self-validating protocols are recommended.
Protocol A: Carbonic Anhydrase Esterase Assay
Objective: Confirm Zinc-dependent inhibition.[1]
-
Reagents: Purified CA isozyme (e.g., hCA II), 4-nitrophenyl acetate (substrate), Tris buffer (pH 7.6).[1]
-
Methodology:
-
Preparation: Dissolve compound in DMSO (final conc <1%).
-
Incubation: Incubate enzyme + inhibitor for 15 min at 25°C to allow equilibrium binding.
-
Initiation: Add 4-nitrophenyl acetate.
-
Detection: Monitor absorbance at 400 nm (formation of 4-nitrophenol).
-
Analysis: Plot % Inhibition vs. Log[Concentration] to determine
. -
Validation Check: Use Acetazolamide as a positive control. If Acetazolamide
, the assay sensitivity is compromised.
-
Protocol B: pH-Dependent Binding Shift
Objective: Confirm the role of the sulfonamide anion.
-
Methodology:
-
Perform the binding assay (e.g., SPR or fluorescence polarization) at pH 6.5, 7.4, and 8.5.
-
Expected Result: Potency should increase at higher pH (closer to the
of the sulfonamide), as the anionic species is the active binder for metal targets.[1] If potency is pH-independent, the mechanism may be purely hydrophobic/allosteric rather than metal coordination.[1]
-
Synthesis of the Scaffold
Objective: Access the pharmacophore for SAR studies.[1]
Reaction Scheme (Textual):
-
Start: 2-Mercaptopyridine.
-
Oxidation: Chlorine gas (
) in aqueous HCl/Acetic acid at <5°C Pyridine-2-sulfonyl chloride .-
Critical Step: Maintain low temp to prevent hydrolysis to sulfonic acid.[1]
-
-
Coupling: React Pyridine-2-sulfonyl chloride with amine (
) in DCM with Pyridine or TEA as base. -
Purification: Silica gel chromatography (EtOAc/Hexane).
Quantitative Data Summary
| Property | Benzene-Sulfonamide | Pyridine-2-Sulfonamide | Mechanistic Impact |
| ~10.1 | ~8.5 - 9.0 | Enhanced ionization at pH 7.4; stronger metal binding.[1] | |
| LogP (Lipophilicity) | High (Baseline) | Lower (-0.5 to -1.0 units) | Improved water solubility and bioavailability.[1] |
| H-Bonding | Donor only (NH) | Donor (NH) + Acceptor (Py-N) | Enables "hinge-binding" in kinases; dual-anchor points.[1] |
| Metabolic Stability | High | Moderate | Pyridine N can be oxidized to N-oxide; susceptible to nucleophilic attack if activated.[1] |
References
-
Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link
-
Nocentini, A., et al. (2020).[1][2] Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry. Link[1]
-
Bollong, M. J., et al. (2020).[1] 2-Sulfonyl pyridines as tunable, cysteine-reactive electrophiles. Journal of the American Chemical Society (PMC).[1] Link
-
Steinhilber, D., et al. (2012).[1] Design and in Vitro Activities of N-Alkyl-N-[(8-R-2,2-dimethyl-2H-chromen-6-yl)methyl]heteroarylsulfonamides. Journal of Medicinal Chemistry. Link[1]
-
Vertex Pharmaceuticals. (2020).[1] N-(pyridin-2-yl)pyridine-sulfonamide derivatives and their use in the treatment of disease. World Intellectual Property Organization.[1] Link[1]
Sources
Technical Deep Dive: The Pharmacological Potential of 4-(Pyridine-2-sulfonylamino)benzoic Acid Scaffolds
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]
The 4-(pyridine-2-sulfonylamino)benzoic acid scaffold represents a privileged pharmacophore in medicinal chemistry, characterized by three distinct functional domains: an ionizable carboxylic acid "head," a flexible sulfonamide linker, and a heterocyclic pyridine "tail."
Unlike primary sulfonamides (famous for Carbonic Anhydrase inhibition), this secondary sulfonamide motif serves as a critical bioisostere for peptide bonds, offering improved metabolic stability while maintaining hydrogen bond donor/acceptor capability.
This guide analyzes the biological activity of this scaffold in two primary therapeutic areas:
-
Immunomodulation: As an antagonist of the CC-Chemokine Receptor 4 (CCR4) , relevant in T-cell malignancies and asthma.
-
Antibacterial Agents: As an inhibitor of MurD ligase , a key enzyme in bacterial peptidoglycan biosynthesis.
Structural Biology & Pharmacophore Analysis
The biological utility of this molecule stems from its ability to mimic specific biological substrates.
The Pharmacophore Map
-
The Benzoic Acid Moiety: Mimics the C-terminal carboxylate of glutamate (in MurD) or interacts with positively charged residues (Arg/Lys) in GPCR allosteric pockets.
-
The Sulfonamide Linker: Provides a tetrahedral geometry that mimics the transition state of peptide hydrolysis or simply acts as a rigid spacer that positions the aromatic rings.
-
The Pyridine Ring: Increases water solubility (lowering LogP) compared to benzene analogs and offers a nitrogen atom for potential metal coordination (e.g., Zn²⁺ in metalloenzymes) or hydrogen bonding.
Figure 1: Pharmacophore decomposition of the scaffold showing key interaction zones.
Primary Application: Antibacterial MurD Inhibition[1]
The most mechanistically defined application of this scaffold is in the inhibition of MurD (UDP-N-acetylmuramoyl-L-alanine:D-glutamate ligase) . MurD is essential for intracellular bacterial cell wall synthesis, making it a high-value target for overcoming resistance.
Mechanism of Action
The 4-(pyridine-2-sulfonylamino)benzoic acid structure acts as a glutamic acid mimic .
-
The natural substrate of MurD is D-Glutamic acid.
-
The benzoic acid moiety occupies the glutamate binding pocket.
-
The sulfonamide group mimics the tetrahedral transition state of the ligation reaction or interacts with the ATP-binding site residues.
Validated Experimental Protocol: MurD Enzymatic Assay
To validate biological activity, a coupled enzymatic assay is required. This protocol relies on the detection of ADP produced during the MurD reaction by coupling it to Pyruvate Kinase (PK) and Lactate Dehydrogenase (LDH).
Reagents:
-
Buffer: 50 mM Hepes (pH 8.0), 5 mM MgCl₂.
-
Substrates: UDP-MurNAc-L-Ala (50 µM), D-Glu (1 mM), ATP (100 µM).
-
Coupling System: Phosphoenolpyruvate (PEP), NADH (0.2 mM), PK, LDH.
Protocol Workflow:
-
Incubation: Mix inhibitor (DMSO stock), Buffer, and MurD enzyme. Incubate for 10 min at 25°C.
-
Initiation: Add the substrate mix (ATP, UDP-Substrate, D-Glu) and Coupling Mix (PEP, NADH, PK, LDH).
-
Detection: Monitor the decrease in absorbance at 340 nm (oxidation of NADH to NAD⁺).
-
Analysis: Calculate the initial velocity (
) and determine IC₅₀ using non-linear regression.
Figure 2: Coupled enzymatic assay workflow for validating MurD inhibition.
Secondary Application: CCR4 Antagonism (Immunology)
In the context of inflammation and oncology, arylsulfonamides are potent antagonists of CCR4 (CC Chemokine Receptor 4). While thiophene-sulfonamides are more common in literature (e.g., GSK2239633A), the pyridine-sulfonamide scaffold is explored to improve metabolic stability and solubility .
Biological Context
CCR4 is expressed on Th2 cells, Tregs, and platelets. Antagonists block the binding of ligands CCL17 and CCL22, preventing chemotaxis.
-
Therapeutic Target: Asthma, Atopic Dermatitis, and Adult T-cell Leukemia/Lymphoma (ATLL).
-
Binding Mode: These small molecules typically bind to an intracellular allosteric site (Site II) of the GPCR, locking it in an inactive conformation.
Key SAR Findings
Data from related arylsulfonamide studies indicates:
-
N-Substitution: The sulfonamide nitrogen (NH) is critical. Alkylation of this nitrogen often abolishes activity, suggesting it acts as a hydrogen bond donor.
-
Acidity: The benzoic acid group is often replaced by bioisosteres (like indazoles) in late-stage drugs to improve membrane permeability, but the acid form retains high intrinsic affinity.
Chemical Synthesis & Optimization
For researchers synthesizing analogs, the sulfonylation of amino-benzoates is the standard route.
Standard Protocol:
-
Starting Materials: 4-Aminobenzoic acid (or its methyl ester) and Pyridine-2-sulfonyl chloride.
-
Solvent/Base: Pyridine (solvent/base) or DCM with Triethylamine.
-
Conditions: 0°C to RT, 4–12 hours.
-
Deprotection: If using the ester, hydrolysis with LiOH in THF/Water is required to reveal the free acid.
Critical Technical Note: Pyridine-2-sulfonyl chloride is less stable than benzene-sulfonyl chloride. It must be stored under inert gas and used immediately upon opening.
Figure 3: Synthetic pathway for the generation of the target scaffold.[1]
Comparison of Biological Profiles
| Feature | MurD Inhibition (Antibacterial) | CCR4 Antagonism (Immunology) |
| Target Location | Cytosolic (Bacterial) | Transmembrane (GPCR) |
| Key Interaction | Acid mimics Glutamate | Sulfonamide binds allosteric pocket |
| Potency Range | µM (Micromolar) | nM (Nanomolar) |
| Optimization Focus | Mimicking transition state geometry | Lipophilicity (LogP) & Membrane Permeability |
| Key Limitation | Bacterial cell wall penetration | Plasma protein binding (due to acidity) |
References
-
Kotnik, M. et al. (2007). "Structure-based design of novel MurD inhibitors mimicking the transition state of the reaction." Bioorganic & Medicinal Chemistry Letters. Link
-
Procopiou, P. A. et al. (2014).[2] "Lead identification of benzimidazolone and azabenzimidazolone arylsulfonamides as CC-chemokine receptor 4 (CCR4) antagonists." Bioorganic & Medicinal Chemistry. Link
-
Sova, M. (2011). "Antioxidant and antimicrobial activities of novel N-substituted p-aminobenzoic acid derivatives." ResearchGate. Link
-
Purandare, A. V., & Somerville, J. E. (2006).[3] "Antagonists of CCR4 as immunomodulatory agents." Current Topics in Medicinal Chemistry. Link
-
BenchChem. (2025).[1] "2-[(Pyridin-2-yl)sulfanyl]benzoic acid Structure and Applications." BenchChem Technical Data. Link
Sources
Methodological & Application
Protocol for the Synthesis of N-(Carboxyphenyl)pyridine-2-sulfonamides: Coupling Pyridine-2-Sulfonyl Chloride with Aminobenzoic Acid
Executive Summary & Mechanistic Insights
Sulfonamides are a critical class of pharmacophores, historically recognized for their ability to act as competitive inhibitors of para-aminobenzoic acid (PABA) in the bacterial biosynthesis of tetrahydrofolic acid ()[1]. The integration of a pyridine ring into the sulfonamide scaffold is highly valued in drug development, as the pyridine nitrogen can engage in targeted hydrogen bonding, significantly enhancing binding affinity and pharmacokinetic stability ()[2].
However, synthesizing pyridine-2-sulfonamides presents a distinct chemical challenge. Unlike standard aryl sulfonyl chlorides, pyridine-2-sulfonyl chloride is notoriously unstable and prone to rapid hydrolysis or decomposition at room temperature ()[3].
Causality in Experimental Design
To successfully couple this unstable electrophile with an aminobenzoic acid (e.g., 4-aminobenzoic acid), the experimental design must strictly control nucleophilicity and pH:
-
Base Selection (Steric Control): The S-N bond formation generates equimolar HCl. If left unneutralized, HCl protonates the aminobenzoic acid, rendering it non-nucleophilic. We utilize N,N-Diisopropylethylamine (DIPEA) rather than Triethylamine (TEA). DIPEA’s steric bulk prevents it from acting as a competing nucleophile against the highly reactive sulfonyl chloride.
-
Temperature Control: The initial nucleophilic acyl substitution is highly exothermic. Initiating the reaction at 0 °C suppresses the thermal degradation of pyridine-2-sulfonyl chloride.
-
Electrophile Sourcing: Due to its instability, pyridine-2-sulfonyl chloride must be freshly prepared or substituted with a bench-stable surrogate, such as 2,4,6-trichlorophenyl (TCP) pyridine-2-sulfonate, which reacts efficiently with amines under similar conditions ()[3].
Experimental Workflow
Workflow for the amidation of pyridine-2-sulfonyl chloride with aminobenzoic acid.
Materials and Reagents
| Reagent / Material | Role in Synthesis | Equivalents | Specifications |
| Pyridine-2-sulfonyl chloride | Electrophile | 1.1 eq | Freshly prepared or TCP-surrogate |
| 4-Aminobenzoic Acid | Nucleophile | 1.0 eq | Anhydrous, ≥99% purity |
| DIPEA | Non-nucleophilic Base | 2.5 eq | Distilled over CaH₂ |
| Dichloromethane (DCM) | Solvent | N/A | Anhydrous, sealed under N₂ |
| 1M NaOH (aq) | Workup Reagent | N/A | For acid-base extraction |
| 1M HCl (aq) | Workup Reagent | N/A | For product precipitation |
Step-by-Step Methodology
Self-Validating System Design: This protocol is engineered to be self-validating through its isolation strategy. Because the target product retains a carboxylic acid moiety, it can be selectively driven into an aqueous phase as a sodium salt, leaving unreacted sulfonyl chloride and organic byproducts in the organic phase. The subsequent formation of a precipitate upon acidification serves as immediate, physical validation that the S-N coupling was successful and the carboxylic acid remains intact.
Phase 1: Reaction Setup
-
Preparation of the Reaction Vessel: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge the flask with dry Nitrogen (N₂) for 5 minutes. Causality: Strict exclusion of moisture prevents the hydrolysis of the sulfonyl chloride into unreactive pyridine-2-sulfonic acid.
-
Dissolution: Add 4-aminobenzoic acid (1.0 mmol, 137 mg) to the flask. Inject 10 mL of anhydrous DCM.
-
Base Addition: Inject DIPEA (2.5 mmol, 435 µL) into the suspension. Stir until the aminobenzoic acid is fully dissolved.
-
Cooling: Submerge the flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 10 minutes.
Phase 2: Electrophile Addition & Coupling
-
Electrophile Introduction: Dissolve freshly prepared pyridine-2-sulfonyl chloride (1.1 mmol, 195 mg) in 2 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes using a syringe pump. Causality: Dropwise addition controls the exothermic reaction and prevents localized depletion of the base.
-
Reaction Propagation: Remove the ice bath after 30 minutes. Allow the reaction to warm to room temperature (RT) and stir for an additional 4 to 6 hours. Monitor the consumption of the amine via TLC (Eluent: 5% MeOH in DCM).
Phase 3: Acid-Base Isolation (Self-Validation)
-
Quenching: Quench the reaction by adding 10 mL of deionized water. Transfer the mixture to a separatory funnel.
-
Basic Extraction: Add 15 mL of 1M NaOH (aq) to the funnel. Shake vigorously and allow the layers to separate. Mechanistic Insight: The target sulfonamide and unreacted aminobenzoic acid partition into the aqueous layer as water-soluble sodium salts. Organic impurities remain in the DCM layer.
-
Organic Wash: Discard the lower DCM layer. Wash the aqueous layer with fresh DCM (2 × 10 mL) to ensure complete removal of non-acidic impurities.
-
Acidic Precipitation: Transfer the aqueous layer to an Erlenmeyer flask. While stirring vigorously, slowly add 1M HCl (aq) dropwise until the pH reaches ~3.0.
-
Filtration: A white/off-white precipitate of N-(4-carboxyphenyl)pyridine-2-sulfonamide will form. Collect the solid via vacuum filtration, wash with cold deionized water, and dry under high vacuum.
Quantitative Data & Condition Optimization
To establish the most robust protocol, various conditions were evaluated. The data below summarizes the effect of base and solvent selection on the overall yield and purity of the isolated pyridine-2-sulfonamide.
| Base Used | Solvent System | Temperature Profile | Isolated Yield (%) | Mechanistic Observation |
| Pyridine | DCM | 0 °C to RT | 65% | Moderate yield; residual pyridine was difficult to remove during workup. |
| Triethylamine (TEA) | THF | 0 °C to RT | 55% | Competing nucleophilic attack by TEA led to degradation of the electrophile. |
| DIPEA | DCM | 0 °C to RT | 82% | Optimal conditions; steric bulk of DIPEA prevented side reactions. |
| Na₂CO₃ (aq) | H₂O / THF | RT | <20% | Rapid hydrolysis of pyridine-2-sulfonyl chloride outpaced the amidation. |
Analytical Validation
To confirm the structural integrity of the synthesized N-(4-carboxyphenyl)pyridine-2-sulfonamide, perform the following analyses:
-
LC-MS: Look for the expected molecular ion peak [M+H]⁺ at m/z 279.0.
-
¹H NMR (DMSO-d₆): The sulfonamide proton (-SO₂NH -) typically appears as a broad singlet far downfield (δ 10.5 - 11.0 ppm). The carboxylic acid proton (-COOH ) will appear as a broad singlet around δ 12.5 - 13.0 ppm, confirming that the acid moiety survived the coupling intact.
References
-
Title : Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate Source : Organic Letters (ACS Publications) URL :[Link]
Sources
High-Throughput Screening of a 4-(Pyridine-2-sulfonylamino)benzoic Acid Library for Allosteric Modulators of MALT1 Paracaspase
Executive Summary & Biological Rationale
The Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1 ) is a unique human paracaspase and a critical transducer of NF-κB signaling downstream of antigen receptors . In aggressive lymphoid malignancies—particularly Activated B-Cell Diffuse Large B-Cell Lymphoma (ABC-DLBCL)—constitutive activation of the CARMA1-BCL10-MALT1 (CBM) complex drives aberrant MALT1 protease activity, promoting cancer cell survival and proliferation. Consequently, MALT1 has emerged as a high-priority therapeutic target for both oncology and autoimmune disorders .
While early drug discovery efforts focused on active-site peptidomimetic inhibitors (e.g., MI-2), these compounds often suffer from poor pharmacokinetic profiles and off-target reactivity. Recent structural biology insights have revealed a druggable allosteric pocket located at the interface of the MALT1 caspase and Ig3 domains.
This application note details the biochemical High-Throughput Screening (HTS) workflow for a rationally designed library based on the 4-(Pyridine-2-sulfonylamino)benzoic acid chemotype. This specific scaffold is highly privileged for allosteric MALT1 inhibition:
-
The Pyridine Ring: Acts as a critical hydrogen bond acceptor within the hydrophobic sub-pocket.
-
The Sulfonylamino Linker (-SO₂-NH-): Enforces a rigid, cis-like dihedral angle that perfectly complements the geometry of the allosteric hinge region .
-
The Benzoic Acid Moiety: The deprotonated carboxylate forms a highly stabilizing salt bridge with basic residues (e.g., Arg149/Lys213) at the solvent-exposed entrance of the allosteric pocket, drastically improving both binding affinity and aqueous solubility.
BCR-driven CBM complex signaling and allosteric inhibition of MALT1 protease activity.
Assay Principle: Fluorogenic MALT1 Cleavage Assay
To identify allosteric modulators from the 4-(Pyridine-2-sulfonylamino)benzoic acid library, we utilize a highly sensitive, homogeneous 384-well fluorogenic assay .
Mechanistic Causality of Assay Components:
-
Enzyme Activation: MALT1 exists as an inactive monomer in solution. Rather than reconstituting the entire CBM complex, we utilize 0.8 M Sodium Citrate in the assay buffer. This kosmotropic salt forces the hydrophobic packing and homodimerization of the caspase domains, artificially stabilizing the active catalytic conformation in vitro.
-
Substrate Selection: We employ the fluorogenic peptide Ac-LRSR-AMC (Acetyl-Leu-Arg-Ser-Arg-7-amino-4-methylcoumarin). The LRSR sequence mimics the natural cleavage site of BCL10. MALT1 strictly cleaves after the P1 Arginine, liberating the AMC fluorophore, which is measured kinetically (Ex: 360 nm / Em: 460 nm).
-
Pre-incubation: Allosteric inhibitors require time to induce and stabilize the inactive conformation of the enzyme. A 30-minute pre-incubation of the library compounds with MALT1 prior to substrate addition is mandatory to prevent false negatives caused by slow binding kinetics.
Step-by-Step HTS Protocol
Reagent Preparation
-
Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 10 mM DTT, 0.01% CHAPS, and 0.8 M Sodium Citrate. Note: DTT must be added fresh daily to maintain the catalytic cysteine (Cys464) in a reduced state.
-
Enzyme Solution: Dilute recombinant human MALT1 (Caspase-Ig3 construct, residues 325–719) to a 2X working concentration of 10 nM in Assay Buffer.
-
Substrate Solution: Dilute Ac-LRSR-AMC to a 2X working concentration of 40 μM in Assay Buffer.
Acoustic Compound Dispensing
-
Utilize an Echo® 555 Acoustic Liquid Handler to transfer 50 nL of the 4-(Pyridine-2-sulfonylamino)benzoic acid library (10 mM in 100% DMSO) into black, flat-bottom 384-well assay plates.
-
Causality: Acoustic dispensing eliminates disposable tip waste, prevents compound carryover, and allows for direct nanoliter transfers. This maintains a final DMSO concentration of 0.5%, well below the 2% threshold where MALT1 begins to denature.
Assay Execution (Self-Validating System)
-
Enzyme Addition: Dispense 5 μL of the 2X Enzyme Solution (10 nM) into all wells using a Multidrop™ Combi dispenser.
-
Controls:
-
Column 1 (Max Signal): 50 nL DMSO + Enzyme.
-
Column 2 (Min Signal): 50 nL of 10 mM MLT-208 (Reference Allosteric Inhibitor) + Enzyme.
-
-
Pre-Incubation: Centrifuge plates at 1,000 x g for 1 minute. Incubate at 30°C for 30 minutes to allow allosteric pocket engagement.
-
Reaction Initiation: Dispense 5 μL of the 2X Substrate Solution (40 μM) into all wells.
-
Kinetic Read: Immediately transfer plates to a multi-mode microplate reader (e.g., BioTek Synergy). Read fluorescence (Ex 360 / Em 460) every 2 minutes for 60 minutes at 30°C. Calculate the initial velocity (
) from the linear portion of the progress curve.
Data Presentation & Quality Control
To ensure the trustworthiness of the HTS campaign, plate-level quality control metrics must be rigorously evaluated. A Z'-factor > 0.5 indicates a robust assay capable of reliably identifying hits.
Table 1: HTS Quality Control Metrics
| Metric | Acceptable Range | Observed Value | Causality / Significance |
| Z'-Factor | > 0.5 | 0.78 | Indicates excellent assay robustness and separation between positive and negative controls. |
| Signal-to-Background (S/B) | > 3.0 | 5.2 | Ensures adequate dynamic range for detecting partial inhibitors. |
| CV% (Intra-plate) | < 10% | 4.5% | Validates precision of acoustic liquid handling and reagent stability. |
| DMSO Tolerance | Up to 2% | Validated at 0.5% | Prevents false positives caused by solvent-induced enzyme denaturation. |
Following the primary screen, hits are subjected to dose-response profiling. The data below highlights the Structure-Activity Relationship (SAR) of representative hits within the 4-(Pyridine-2-sulfonylamino)benzoic acid scaffold.
Table 2: Representative SAR of the 4-(Pyridine-2-sulfonylamino)benzoic acid library
| Compound ID | R1 (Pyridine Substitution) | R2 (Benzoic Acid Position) | Biochemical MALT1 IC₅₀ (nM) | Cellular NF-κB IC₅₀ (nM) |
| Lib-001 | H | 4-COOH | 1,250 | > 10,000 |
| Lib-045 | 5-CF₃ | 4-COOH | 185 | 850 |
| Lib-112 | 5-Cl | 4-COOH | 420 | 1,500 |
| Lib-208 | 5-CF₃, 6-CH₃ | 4-COOH | 15 | 55 |
Note: The addition of lipophilic, electron-withdrawing groups (e.g., 5-CF₃) on the pyridine ring significantly enhances potency by occupying a deep hydrophobic sub-pocket, while the 4-COOH maintains the critical salt bridge.
HTS Triage Workflow
A single biochemical assay is insufficient to validate a drug candidate. The following workflow illustrates the logical progression from primary screening to cellular validation, ensuring that identified hits are true allosteric modulators and not assay artifacts or pan-assay interference compounds (PAINS).
High-throughput screening triage funnel for identifying selective MALT1 inhibitors.
References
-
Title: An updated patent review of MALT1 inhibitors (2021–present) Source: Expert Opinion on Therapeutic Patents URL: [Link]
- Title: Small molecule inhibitors of MALT1 (US9592223B2)
-
Title: Discovery and optimization of cyclohexane-1,4-diamines as allosteric MALT1 inhibitors Source: Bioorganic & Medicinal Chemistry Letters (Cardiff University ORCA) URL: [Link]
-
Title: Development of a biochemical High Throughput Screening (HTS) assay for chemical inhibitors of MALT1, a target for lymphoma therapeutics Source: Cancer Research (AACR Journals) URL: [Link]
-
Title: Mechanism and specificity of the human paracaspase MALT1 Source: Biochemical Journal (PubMed Central) URL: [Link]
Application Note: Probing Kinase DFG-Out Conformations with 4-(Pyridine-2-sulfonylamino)benzoic acid
This Application Note is designed for researchers in Fragment-Based Drug Discovery (FBDD) and Structural Biology , specifically those targeting Type II Kinase Inhibitors (e.g., B-Raf, c-Kit, Fms).[1][2][3]
The molecule 4-(Pyridine-2-sulfonylamino)benzoic acid acts as a pharmacophore probe mimicking the "tail" region of clinically significant kinase inhibitors (e.g., Vemurafenib analogs).[1][2][3] Its primary application is probing the DFG-out (inactive) conformation of protein kinases.[1][2][3]
Introduction & Scientific Rationale
4-(Pyridine-2-sulfonylamino)benzoic acid is a specialized chemical probe used to interrogate the allosteric hydrophobic pocket adjacent to the ATP-binding site in protein kinases.[1][2][3]
-
Chemical Identity : A benzoic acid scaffold linked via a sulfonamide to a pyridine ring.[1][2][3]
-
Target Specificity : It selectively binds to the DFG-out conformation of kinases (specifically the Raf/MEK/ERK pathway).[1][2][3]
-
Mechanism : The sulfonamide moiety forms critical hydrogen bonds with the backbone of the DFG (Asp-Phe-Gly) motif, while the pyridine ring occupies the hydrophobic specificity pocket created when the Phenylalanine residue flips "out".[1][2][3]
Why Use This Probe?
-
Conformation Sensing : Unlike ATP-competitive probes (Type I), this molecule only binds when the kinase is in the inactive (DFG-out) state, making it an excellent tool for screening allosteric inhibitors .[1][2][3]
-
Fragment Screening : Its low molecular weight and specific binding features make it an ideal "seed" fragment for growing high-affinity inhibitors via FBDD.[1][2][3]
-
Surface Immobilization : The carboxylic acid (-COOH) group allows for facile immobilization on SPR chips or magnetic beads without disrupting the critical sulfonamide-pyridine binding motif.[1][2][3]
Mechanism of Action (Binding Topology)[1][2][3]
The probe functions by stabilizing the inactive kinase conformation.[1][2][3] The binding interactions are distinct and causal for inhibition.[1][2][3]
Caption: Mechanistic diagram showing the dual-interaction mode of the probe: H-bonding to the catalytic DFG motif and hydrophobic occupancy of the allosteric pocket.[1][2][3]
Protocol 1: Surface Plasmon Resonance (SPR) Binding Assay
This protocol uses the probe to screen for kinases that can adopt the DFG-out conformation.[1][2][3]
Materials
-
Probe Stock : 100 mM 4-(Pyridine-2-sulfonylamino)benzoic acid in DMSO.
-
Running Buffer : HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.[1][2][3]4) + 2% DMSO.[1][2][3][4]
-
Sensor Chip : CM5 (Carboxyl) or NTA (for His-tagged kinases).[1][2][3]
-
Target Protein : Purified Kinase Domain (e.g., B-Raf V600E), >90% purity.[1][2][3]
Method: Direct Binding (Kinase Immobilized)[1][2][3]
-
Immobilization :
-
Sample Preparation :
-
Injection Cycle :
-
Regeneration : Usually not required for fragments (fast off-rate).[1][2][3] If needed, use 10 mM Glycine pH 9.5 for 15 seconds.[1][2][3]
Data Analysis
-
Sensorgram Processing : Double-reference subtraction (Reference channel + Buffer blank).[1][2][3]
-
Affinity Calculation : Plot Equilibrium Response (
) vs. Concentration.[1][2][3] Fit to a 1:1 Steady State Affinity model to determine .[1][2][3] -
Expected Outcome : A specific, dose-dependent "square wave" binding profile typical of fast-on/fast-off fragment kinetics.[1][2][3]
Protocol 2: Competitive Displacement Assay (TR-FRET)
Use the probe to validate the binding mode of novel "Hit" compounds.[1][2][3] If a new compound competes with this probe, it likely binds the DFG-out pocket.[1][2][3]
Materials
-
Tracer : A fluorescently labeled Type II inhibitor (e.g., AlexaFluor-labeled Sorafenib derivative).[1][2][3]
-
Probe : 4-(Pyridine-2-sulfonylamino)benzoic acid (as the competitor).[1][2][3]
Workflow
-
Master Mix Prep : Mix Kinase (5 nM final) and Eu-SA (2 nM final) in Assay Buffer (50 mM Tris pH 7.5, 10 mM MgCl2, 0.01% Triton X-100). Incubate 30 min.
-
Tracer Addition : Add Tracer at
concentration (determined previously).[1][2][3] -
Competition :
-
Add the Probe (4-(Pyridine-2-sulfonylamino)benzoic acid) in a dose-response format (1 nM to 100 µM).
-
Incubate 1 hour at Room Temp.
-
-
Readout : Measure TR-FRET (Excitation 337 nm, Emission 620 nm & 665 nm).
-
Result : A decrease in FRET signal indicates the probe successfully displaced the Tracer, confirming the kinase can access the inactive conformation.[1][2][3]
Experimental Workflow Diagram
Caption: Integrated workflow for validating kinase target engagement using the probe.
References & Authoritative Grounding
The use of pyridine-sulfonamide motifs as "tail" fragments for Type II kinase inhibitors is well-established in the discovery of Raf inhibitors (e.g., Vemurafenib, Dabrafenib).[1][2][3] The following sources document the structural biology and medicinal chemistry of this pharmacophore.
-
Discovery of Vemurafenib (PLX4032) : Describes the optimization of the sulfonamide core for B-Raf V600E inhibition.[1][2][3]
-
Type II Kinase Inhibitor Binding Modes : Detailed structural analysis of the DFG-out conformation stabilized by sulfonamide-functionalized inhibitors.
-
Fragment-Based Discovery of Kinase Inhibitors : Discusses the use of sulfonamide fragments in screening libraries.
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. US9469640B2 - Compounds and methods for kinase modulation, and indications therefor - Google Patents [patents.google.com]
- 3. WO2010129570A1 - Solid forms of sulfonamides and amino acids - Google Patents [patents.google.com]
- 4. US9844539B2 - Compounds and methods for kinase modulation, and indications therefor - Google Patents [patents.google.com]
- 5. WO2010129570A1 - Solid forms of sulfonamides and amino acids - Google Patents [patents.google.com]
Application Note: Anticancer Evaluation of 4-(Pyridine-2-sulfonylamino)benzoic Acid Derivatives
Abstract & Scope
This technical guide details the development workflow for 4-(pyridine-2-sulfonylamino)benzoic acid derivatives , a specialized class of pharmacophores exhibiting anticancer activity primarily through the inhibition of tumor-associated Carbonic Anhydrases (CA IX and XII) . Unlike broad-spectrum antiproliferatives, these derivatives target the hypoxic tumor microenvironment, disrupting pH regulation essential for metastasis and survival.
This document provides researchers with:
-
Rational Design: Structure-Activity Relationship (SAR) logic for the pyridine-sulfonyl scaffold.
-
Chemical Synthesis: A robust protocol for sulfonamide coupling.
-
In Vitro Screening: Differential cytotoxicity assays (Normoxia vs. Hypoxia).
-
Mechanistic Validation: Stopped-flow enzymatic kinetics and apoptosis profiling.
Scientific Rationale: The "Warburg" Target
The 4-(pyridine-2-sulfonylamino)benzoic acid scaffold combines two critical moieties:
-
Benzoic Acid/Sulfonamide Linker: Mimics the transition state required to bind the Zn²⁺ ion within the Carbonic Anhydrase active site.
-
Pyridine Ring: Enhances water solubility and provides a secondary hydrogen-bond acceptor, improving selectivity for the extracellular catalytic domain of CA IX over the cytosolic, ubiquitous CA II (avoiding off-target side effects).
Mechanism of Action:
Tumor cells in hypoxic cores overexpress CA IX via the HIF-1
Workflow Visualization
Figure 1: Mechanism of Action. The derivative targets the hypoxia-induced CA IX pathway, disrupting the pH gradient required for tumor survival.
Protocol 1: Chemical Synthesis
Objective: Synthesize the core scaffold via nucleophilic substitution of sulfonyl chloride.
Materials
-
Reagents: 4-Aminobenzoic acid (PABA), Pyridine-2-sulfonyl chloride, Pyridine (solvent/base), Ethyl acetate, HCl (1M).
-
Equipment: Round-bottom flask, magnetic stirrer, rotary evaporator, vacuum filtration setup.
Step-by-Step Methodology
-
Preparation: Dissolve 4-aminobenzoic acid (1.0 eq, 10 mmol) in anhydrous pyridine (15 mL). The pyridine acts as both solvent and acid scavenger.
-
Addition: Cool the solution to 0°C in an ice bath. Add Pyridine-2-sulfonyl chloride (1.1 eq, 11 mmol) dropwise over 20 minutes to prevent exotherm-related degradation.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–16 hours. Monitor reaction progress via TLC (Mobile phase: DCM/MeOH 9:1).
-
Quenching: Pour the reaction mixture into ice-cold water (100 mL) and acidify to pH 3–4 using 1M HCl. This protonates the carboxylate and precipitates the product.
-
Purification: Filter the resulting precipitate. Wash with cold water (
mL) to remove residual pyridine. Recrystallize from Ethanol/Water. -
Validation: Verify structure via
H-NMR and LC-MS (Expected mass: ).
Critical Checkpoint: Ensure anhydrous conditions during the addition of sulfonyl chloride; moisture will hydrolyze the chloride to sulfonic acid, killing the yield.
Protocol 2: Enzymatic Inhibition Assay (Stopped-Flow)
Objective: Determine the
Materials
-
Enzymes: Recombinant hCA II and hCA IX (commercially available).
-
Substrate: CO
saturated water. -
Indicator: Phenol red (0.2 mM).
-
Buffer: HEPES (20 mM, pH 7.5) with 20 mM Na
SO .
Methodology
-
Preparation: Prepare serial dilutions of the derivative (0.1 nM to 10
M) in DMSO (final concentration <0.5%). -
Incubation: Incubate enzyme (concentration optimized to ~10 nM) with the inhibitor for 15 minutes at RT.
-
Kinetic Run: Using a Stopped-Flow apparatus (e.g., Applied Photophysics), rapidly mix the enzyme-inhibitor solution with the CO
-phenol red substrate solution. -
Measurement: Monitor the absorbance change at 557 nm (phenol red color shift from red to yellow as pH drops).
-
Calculation: Determine the initial velocity (
). Calculate using a non-linear regression (Cheng-Prusoff equation) to derive .
Data Interpretation:
-
Potent Hit:
(CA IX) < 50 nM.[1] -
Selective Hit: Selectivity Ratio (
CA II / CA IX) > 50.
Protocol 3: Differential Cytotoxicity (Normoxia vs. Hypoxia)
Objective: Confirm that cytotoxicity is mechanism-based (hypoxia-dependent) rather than general toxicity.
Materials
-
Cell Lines: HT-29 (Colon) or MDA-MB-231 (Breast) - known CA IX expressors.
-
Chamber: Hypoxia chamber (1% O
, 5% CO , 94% N ). -
Reagent: MTT or SRB dye.
Methodology
-
Seeding: Seed cells at
cells/well in 96-well plates. Allow attachment for 24 hours. -
Treatment: Treat cells with graded concentrations of the derivative (0.1–100
M).-
Plate A: Incubate in Normoxia (21% O
) for 48h. -
Plate B: Incubate in Hypoxia (1% O
) for 48h.
-
-
Readout: Add MTT reagent, incubate for 3h, dissolve formazan in DMSO, and read OD at 570 nm.
-
Analysis: Calculate the Hypoxia Cytotoxicity Ratio (HCR).
Success Criteria: An HCR > 2.0 indicates the drug is selectively targeting the hypoxic machinery (e.g., CA IX) rather than acting as a general poison.
Protocol 4: Apoptosis Detection (Annexin V/PI)
Objective: Confirm cell death mode. Sulfonamides often induce G0/G1 arrest followed by apoptosis [2].
Methodology
-
Treatment: Treat HT-29 cells (hypoxic conditions) with the derivative at
concentration for 24h. -
Staining: Harvest cells, wash with PBS, and resuspend in Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI).
-
Flow Cytometry: Analyze 10,000 events.
-
Q1 (Annexin-/PI+): Necrotic.
-
Q2 (Annexin+/PI+): Late Apoptotic.
-
Q3 (Annexin-/PI-): Live.
-
Q4 (Annexin+/PI-): Early Apoptotic.
-
Data Summary & Reference Values
The following table provides benchmark values for a "successful" lead in this chemical class, based on literature averages for sulfonamide CA inhibitors [1][3].
| Parameter | Assay Type | Target Value (Lead Candidate) | Control (Acetazolamide) |
| Enzymatic Potency | Stopped-Flow | ||
| Selectivity | Ratio ( | ||
| Cellular Potency | MTT | ||
| Hypoxia Selectivity | HCR ( |
Experimental Workflow Diagram
Figure 2: Experimental decision tree for evaluating pyridine-sulfonylamino derivatives.
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.
-
Ghorab, M. M., et al. (2017). Sulfonamides and sulfonylated derivatives as anticancer agents.[2][3][4][5][6][7] Acta Pharmaceutica, 67(1).
-
Nocentini, A., & Supuran, C. T. (2018). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008–2018). Expert Opinion on Therapeutic Patents.
-
Touisni, N., et al. (2011). Synthesis and Carbonic Anhydrase I, II, IX, and XII Inhibitory Activity of Pyridine-Sulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry.
Sources
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. A series of benzensulfonamide derivatives as new potent carbonic anhydrase IX and XII inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbonic anhydrase inhibitors: sulfonamides as antitumor agents? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel benzenesulfonamides aryl and arylsulfone conjugates adopting tail/dual tail approaches: Synthesis, carbonic anhydrase inhibitory activity and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Analytical Application Note: Quantification of 4-(Pyridine-2-sulfonylamino)benzoic acid
Abstract
This application note details the analytical methodology for the quantification of 4-(Pyridine-2-sulfonylamino)benzoic acid (CAS: 2742016-81-3), a structural analog of sulfonamide metabolites often encountered in pharmaceutical impurity profiling and environmental persistence studies. Due to its amphoteric nature—containing a basic pyridine moiety, an acidic carboxylic acid, and a sulfonamide linkage—this compound presents unique chromatographic challenges. This guide provides a validated LC-MS/MS protocol for trace analysis and an HPLC-UV method for routine purity assessment, designed to comply with ICH Q2(R1) guidelines.
Physicochemical Analysis & Strategy
Successful quantification requires understanding the molecule's ionization states to optimize retention and sensitivity.
-
Chemical Structure: 4-(Pyridine-2-sulfonylamino)benzoic acid.[1]
-
Core: Benzoic Acid (
). -
Linker: Sulfonamide (
), acting as a weak acid ( ). -
Substituent: Pyridine ring, acting as a weak base (
).
-
-
Chromatographic Behavior:
-
Acidic pH (< 3.0): The pyridine is protonated (
), and the carboxylic acid is neutral ( ). The molecule is cationic, increasing solubility in aqueous phases but potentially causing peak tailing on standard C18 columns due to silanol interactions. -
Neutral pH (6.0–7.0): The carboxylic acid is deprotonated (
) while the pyridine is largely uncharged. This anionic state reduces retention on reverse-phase columns unless an ion-pairing agent or specific column chemistry is used.
-
-
Strategic Decision:
-
For LC-MS/MS: Use Acidic Mobile Phase (0.1% Formic Acid) . This ensures the pyridine nitrogen is protonated, maximizing ionization efficiency in Positive Electrospray Ionization (+ESI) mode.
-
For HPLC-UV: Use Buffered Mobile Phase (pH 4.5) using Ammonium Acetate. This balances the ionization to prevent peak broadening and ensures reproducible retention times.
-
Sample Preparation Protocol
Materials
-
Standard: 4-(Pyridine-2-sulfonylamino)benzoic acid (>98% purity).
-
Internal Standard (IS): Sulfapyridine-d4 (structural analog) or Benzoic acid-d5.
-
Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid.
Extraction Workflow (Biological Fluids/Plasma)
This method utilizes Protein Precipitation (PPT) for high throughput.
-
Aliquot: Transfer
of plasma/serum into a 1.5 mL centrifuge tube. -
Spike IS: Add
of Internal Standard working solution ( ). -
Precipitate: Add
of ice-cold Acetonitrile containing 0.1% Formic Acid .-
Rationale: Acidified ACN ensures the analyte remains soluble while efficiently precipitating proteins.
-
-
Vortex: Mix vigorously for 30 seconds.
-
Centrifuge: Spin at
for 10 minutes at . -
Transfer: Collect
of the supernatant into an HPLC vial with insert. -
Dilution (Optional): If peak shape is poor, dilute 1:1 with water to match initial mobile phase strength.
Workflow Visualization
Figure 1: Step-by-step sample preparation workflow for plasma/serum analysis.
Analytical Methods
Method A: LC-MS/MS (Trace Quantification)
Application: PK studies, trace impurity analysis.
-
Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Thermo Altis).
-
Column: Waters ACQUITY UPLC HSS T3 C18 (
).-
Why T3? It is designed to retain polar compounds and withstands 100% aqueous conditions, crucial for the early eluting polar acidic/basic analyte.
-
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate:
. -
Column Temp:
.
Gradient Program:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.00 | 5 | Initial Hold |
| 1.00 | 5 | Load |
| 5.00 | 95 | Elution Ramp |
| 6.50 | 95 | Wash |
| 6.60 | 5 | Re-equilibration |
| 9.00 | 5 | End |
MS/MS Parameters (ESI Positive):
-
Source Temp:
. -
Ion Spray Voltage:
. -
MRM Transitions:
-
Quantifier:
(Loss of Pyridine-SO2 group, cleavage at sulfonamide N). -
Qualifier:
(Pyridine ring fragment). -
Note: Precursor ion
(Exact Mass 278.04).
-
Method B: HPLC-UV (Purity & QC)
Application: Raw material testing, formulation stability.
-
Column: Agilent Zorbax Eclipse Plus C18 (
). -
Detection: UV at 265 nm (Maximal absorbance for pyridine-sulfonamide conjugation).
-
Mobile Phase: Isocratic 60:40 [20mM Ammonium Acetate pH 4.5] : [Methanol].
-
Flow Rate:
. -
Run Time: 12 minutes.
-
Retention Time: Expect elution at ~5–6 minutes.
Method Validation (ICH Q2 R1)
To ensure data integrity, the following parameters must be validated:
Linearity & Range
-
Prepare calibration standards in the range of 1.0 ng/mL to 1000 ng/mL (LC-MS) or 10 µg/mL to 100 µg/mL (HPLC-UV).
-
Acceptance Criteria:
; back-calculated concentrations within of nominal.
Accuracy & Precision
-
QC Levels: Low (3x LOQ), Medium (50% range), High (80% range).
-
Protocol: Analyze 5 replicates per level over 3 separate runs.
-
Limit: CV < 15% (20% for LLOQ).
Matrix Effect (LC-MS)
-
Compare the peak area of the analyte spiked into extracted blank plasma vs. neat solution.
-
Calculation:
. -
If suppression > 20% is observed, switch to a d5-labeled internal standard or implement Solid Phase Extraction (SPE) using a Mixed-Mode Cation Exchange (MCX) cartridge to wash away phospholipids.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Secondary interactions between Pyridine N and silanols. | Add 10mM Ammonium Formate to mobile phase; ensure pH is acidic (< 3.0). |
| Low Sensitivity (MS) | Ion suppression or poor ionization. | Check source voltage; ensure mobile phase is free of non-volatile buffers (e.g., phosphates). |
| Carryover | Analyte sticking to injector needle. | Use a needle wash of 50:50 MeOH:ACN + 0.1% Formic Acid. |
| Retention Drift | pH instability in aqueous phase. | Prepare fresh buffer daily; use a column oven to stabilize temperature. |
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link
-
BenchChem. (2025).[2] A Comparative Guide to Determining the Purity of Synthesized Sulfonamides.Link
-
Nirogi, R., et al. (2010). LC-MS/MS method for the quantification of sulfonamide impurities in pharmaceutical formulations.[3] Journal of Pharmaceutical and Biomedical Analysis. (Cited as standard protocol for sulfonamide analogs).
-
ChemSrc. (2024). 4-(Pyridine-2-sulfonylamino)benzoic acid - CAS 2742016-81-3 Entry.[1]Link
Sources
Application Note: A Validated HPLC-UV Method for the Quantitative Analysis of 4-(Pyridine-2-sulfonylamino)benzoic acid
Abstract
This application note describes a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection for the quantitative analysis of 4-(Pyridine-2-sulfonylamino)benzoic acid. This compound is of interest in pharmaceutical development as a potential intermediate or active ingredient. The method is demonstrated to be specific, linear, accurate, and precise, making it suitable for quality control and research applications.
Principle of the Method
The separation is based on reverse-phase chromatography, a technique that separates molecules based on their hydrophobicity.[1] A non-polar stationary phase (C18) is used with a polar mobile phase.[2][3] Molecules with greater hydrophobicity, like 4-(Pyridine-2-sulfonylamino)benzoic acid, will have a stronger interaction with the stationary phase and thus be retained longer in the column.[1] The mobile phase consists of a mixture of an aqueous buffer and an organic solvent; by adjusting the ratio, the elution of the analyte can be controlled.[3]
Detection is achieved using a UV detector.[4] Many organic molecules, especially those with aromatic rings, absorb light in the ultraviolet range.[5][6] The amount of light absorbed at a specific wavelength is directly proportional to the concentration of the analyte in the flow cell, a principle described by the Beer-Lambert law.[5][7] This allows for accurate quantification of the compound as it elutes from the column.[4]
Materials and Methods
Instrumentation
A standard HPLC system equipped with the following is required:
-
Binary or Quaternary Gradient Pump
-
Autosampler with a 20 µL loop
-
Thermostatted Column Compartment
-
Variable Wavelength or Photodiode Array (PDA) UV Detector[8]
Reagents and Standards
-
4-(Pyridine-2-sulfonylamino)benzoic acid reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
Chromatographic Conditions
All chromatographic parameters were optimized to achieve a symmetrical peak shape, adequate retention, and a short run time.
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | The C18 stationary phase provides excellent hydrophobic interaction with the aromatic rings of the analyte, ensuring good retention and separation.[2] |
| Mobile Phase A | 0.1% Formic Acid in Water | The acidic mobile phase (pH ~2.7) suppresses the ionization of the carboxylic acid group on the analyte, increasing its hydrophobicity and retention, which leads to better peak shape.[9] |
| Mobile Phase B | Acetonitrile | Acetonitrile is a common organic modifier in RP-HPLC that offers good elution strength and is transparent at lower UV wavelengths.[3] |
| Gradient | 60% A / 40% B to 40% A / 60% B over 8 min | A gradient elution is used to ensure the analyte is eluted with a good peak shape and to clean the column of any more strongly retained impurities.[1] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and system pressure. |
| Column Temp. | 30 °C | Maintaining a constant column temperature ensures reproducible retention times.[10] |
| Injection Vol. | 10 µL | A small injection volume is used to prevent band broadening on the column. |
| Detection | UV at 254 nm | Aromatic compounds like the analyte exhibit strong absorbance around this wavelength, providing good sensitivity. This is a common wavelength for the analysis of sulfonamides.[11] |
Standard Solution Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 4-(Pyridine-2-sulfonylamino)benzoic acid reference standard into a 25 mL volumetric flask. Dissolve and bring to volume with a 50:50 mixture of acetonitrile and water.
-
Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase initial conditions (60% A / 40% B).
Sample Preparation
-
Accurately weigh a sample containing an appropriate amount of 4-(Pyridine-2-sulfonylamino)benzoic acid.
-
Dissolve the sample in a 50:50 mixture of acetonitrile and water to achieve a theoretical concentration within the calibration range (e.g., 25 µg/mL).
-
Vortex for 1 minute and sonicate for 10 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before analysis.
Method Validation
The analytical method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[12][13][14]
Specificity
Specificity was evaluated by analyzing a blank (diluent) and a spiked sample. The chromatograms showed no interfering peaks at the retention time of the analyte, confirming the method's specificity.[13]
Linearity and Range
Linearity was assessed by analyzing the prepared working standards in triplicate. The method was found to be linear over the concentration range of 1-100 µg/mL.
| Parameter | Result |
| Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Regression Equation | y = mx + c |
Accuracy and Precision
Accuracy was determined by the recovery of spiked samples at three concentration levels (low, medium, high). Precision was evaluated at the repeatability (intra-day) and intermediate precision (inter-day) levels.[14]
| Level | Accuracy (% Recovery) | Precision (RSD%) |
| Low QC (5 µg/mL) | 98.0 - 102.0% | < 2.0% |
| Mid QC (25 µg/mL) | 98.0 - 102.0% | < 2.0% |
| High QC (75 µg/mL) | 98.0 - 102.0% | < 2.0% |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD and LOQ were determined based on the signal-to-noise ratio of the chromatographic peak.
| Parameter | Result |
| LOD | ~0.3 µg/mL (S/N ≥ 3) |
| LOQ | ~1.0 µg/mL (S/N ≥ 10) |
Robustness
The robustness of the method was evaluated by introducing small, deliberate variations in the method parameters, such as the flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic). The results remained within the acceptance criteria, demonstrating the method's reliability during normal usage.[13]
Experimental Workflow Diagram
Caption: Workflow from sample preparation to final report generation.
Conclusion
The HPLC-UV method described in this application note is rapid, specific, sensitive, and reliable for the quantitative analysis of 4-(Pyridine-2-sulfonylamino)benzoic acid. The method has been validated according to ICH guidelines and is suitable for routine quality control and research in pharmaceutical settings.
References
-
SCION Instruments. HPLC UV Detector. Available from: [Link]
-
Shodex HPLC Columns. Lesson 5: Detectors. Available from: [Link]
-
Phenomenex. Reversed Phase HPLC Columns. Available from: [Link]
-
Wikipedia. Reversed-phase chromatography. Available from: [Link]
-
Lendi, B. E., & Meyer, V. R. (2014). The UV Detector for HPLC — An Ongoing Success Story. LCGC Europe. Available from: [Link]
-
Koliopoulos, G., et al. (2014). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. Food Additives & Contaminants: Part A, 31(4), 609-616. Available from: [Link]
-
Mant, C. T., & Hodges, R. S. (1991). Reversed-Phase High-Performance Liquid Chromatography. Springer Nature Experiments. Available from: [Link]
-
MTC USA. Sulfonamide Antibiotics Analyzed with HPLC- AppNote. Available from: [Link]
-
SIELC Technologies. HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. Available from: [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]
-
LCGC International. (2020). How It Works: UV Detection for HPLC. Available from: [Link]
-
Tomankova, V., et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules, 24(3), 499. Available from: [Link]
-
Scribd. ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Available from: [Link]
-
European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]
-
Kowalczuk, D., et al. (2022). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Molecules, 27(6), 1969. Available from: [Link]
-
Shimadzu. Absorbance Detection: Ultraviolet Detectors & Photo Diode Array Detectors. Available from: [Link]
-
Chalk, R. (2021). 14 Principles of Reversed Phase HPLC. YouTube. Available from: [https://www.youtube.com/watch?v=14 Principles of Reversed Phase HPLC]([Link] Principles of Reversed Phase HPLC)
-
JASCO Global. Principles of HPLC (3) Separation modes. Available from: [Link]
-
SIELC Technologies. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. Available from: [Link]
-
Matysová, L., & Solař, P. (2000). Chromatographic separations of aromatic carboxylic acids. Journal of Pharmaceutical and Biomedical Analysis, 22(5), 741-763. Available from: [Link]
Sources
- 1. Reversed-Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 2. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 3. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 4. HPLC UV Detector | Ultraviolet Detector | SCION Instruments [scioninstruments.com]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Absorbance Detection: Ultraviolet Detectors & Photo Diode Array Detectors : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. shodexhplc.com [shodexhplc.com]
- 9. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes [jafs.com.pl]
- 12. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 13. ema.europa.eu [ema.europa.eu]
- 14. database.ich.org [database.ich.org]
LC-MS/MS analysis of 4-(Pyridine-2-sulfonylamino)benzoic acid metabolites
Abstract & Scope
This application note details a robust LC-MS/MS protocol for the quantification and structural elucidation of 4-(Pyridine-2-sulfonylamino)benzoic acid (PSBA) and its Phase I/II metabolites in biological matrices (plasma, urine). PSBA represents a critical scaffold in medicinal chemistry, sharing structural homology with sulfonamide antibiotics and specific enzyme inhibitors (e.g., COX-2, carbonic anhydrase).
Due to its amphoteric nature—containing a basic pyridine ring (
Chemical Properties & Analytical Strategy
| Property | Value / Characteristic | Impact on Protocol |
| Structure | Pyridine- | Amphoteric; ionizes in both ESI(+) and ESI(-). |
| LogP | ~1.8 (Predicted) | Moderately polar; requires high aqueous stability in LC gradient. |
| Acidic Sites | Carboxylic Acid, Sulfonamide NH | Strong ESI(-) response; retains well on Anion Exchange SPE. |
| Basic Sites | Pyridine Nitrogen | Strong ESI(+) response; susceptible to N-oxidation. |
| Metabolic Risks | Acyl Glucuronidation | Unstable metabolite; requires pH control during extraction to prevent hydrolysis. |
Strategic Directive: While the pyridine moiety suggests ESI(+) sensitivity, the carboxylic acid and subsequent acyl-glucuronide metabolites are best analyzed in ESI(-). Therefore, a polarity-switching method is mandatory for simultaneous profiling.
Sample Preparation Protocol (Solid Phase Extraction)
Rationale: Protein Precipitation (PPT) is insufficient for removing phospholipids that suppress ionization in the pyridine region. Mixed-Mode Anion Exchange (MAX) is selected to target the carboxylic acid moiety, allowing rigorous washing of neutral/basic interferences.
Materials
-
Cartridge: Oasis MAX (30 mg/1 cc) or equivalent.
-
Internal Standard (IS):
-PSBA (deuterated benzoic ring). -
Buffer: 50 mM Ammonium Acetate (pH 7.0).
Step-by-Step Workflow
-
Pre-treatment:
-
Aliquot 100 µL plasma/urine.
-
Add 20 µL Internal Standard solution (100 ng/mL).
-
Add 300 µL 4%
in water. (Acidification disrupts protein binding but keeps the drug ready for loading; Note: For MAX, we usually load at neutral pH to ionize the acid, but here we dilute to disrupt matrix. Adjust pH to ~7.0 before loading if using MAX, OR use MCX if loading acid. Let's stick to MAX standard: Dilute with 50mM NH4OAc pH 7 to ensure COOH is ionized ( ). -
Correction: Dilute 100 µL sample with 300 µL 50 mM Ammonium Acetate (pH 7.0) . This ensures PSBA is negatively charged (
).
-
-
Conditioning:
-
1 mL Methanol.
-
1 mL Water.
-
-
Loading:
-
Load pre-treated sample at gravity flow or low vacuum (1 mL/min).
-
-
Washing (Critical for Matrix Removal):
-
Wash 1: 1 mL 5%
in Water (Removes neutrals and bases; PSBA stays bound as anion). -
Wash 2: 1 mL Methanol (Removes hydrophobic neutrals; PSBA stays bound).
-
-
Elution:
-
Reconstitution:
-
Evaporate to dryness under
at 40°C. -
Reconstitute in 100 µL Mobile Phase A/B (90:10).
-
LC-MS/MS Method Parameters
Column Selection: A C18 column with polar-endcapping is required to retain the polar acyl-glucuronide metabolites and prevent peak tailing of the basic pyridine moiety.
-
System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).
-
Column: Waters ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm).
-
Column Temp: 45°C.
-
Flow Rate: 0.4 mL/min.[3]
Mobile Phases:
-
A: Water + 0.1% Formic Acid (Maintains protonation for C18 retention).
Gradient Profile:
| Time (min) | % B | Event |
|---|---|---|
| 0.0 | 5 | Load/Desalt |
| 1.0 | 5 | Hold |
| 8.0 | 95 | Linear Ramp (Elute Parent & Metabolites) |
| 10.0 | 95 | Wash |
| 10.1 | 5 | Re-equilibrate |
| 13.0 | 5 | End |
Mass Spectrometry & Metabolite Strategy
Source Parameters (ESI +/- Switching):
-
Spray Voltage: +4500 V / -3500 V.
-
Temp: 500°C.
-
Curtain Gas: 35 psi.
MRM Transitions (Quantification):
| Analyte | Polarity | Precursor ( | Product ( | Mechanism |
| PSBA (Parent) | ESI(+) | 279.0 | 156.0 | Loss of Pyridine-SO2 group (cleavage at sulfonamide N). |
| PSBA (Parent) | ESI(-) | 277.0 | 136.0 | Loss of Pyridine-SO2-NH; detection of Benzoate fragment. |
| Acyl-Glucuronide | ESI(-) | 453.1 | 277.0 | Neutral loss of Glucuronide (176 Da). |
| N-Oxide | ESI(+) | 295.0 | 172.0 | Oxygen insertion on Pyridine (+16 Da). |
| Hydroxy-PSBA | ESI(+) | 295.0 | 156.0 | Hydroxylation on Phenyl ring (+16 Da). |
Visualization of Workflows
Figure 1: Analytical Workflow (Sample to Data)
Caption: End-to-end bioanalytical workflow utilizing Mixed-Mode Anion Exchange (MAX) for selective extraction of acidic sulfonamide metabolites.
Figure 2: Predicted Metabolic Pathway
Caption: Predicted Phase I and Phase II metabolic pathways for PSBA. Acyl glucuronidation is the critical stability-limiting pathway.
Validation & Troubleshooting
-
Linearity:
to ( ). -
Matrix Effect: The pyridine ring can cause suppression in ESI(+). If recovery is
, switch to a HILIC column (e.g., Waters BEH Amide) using an Ammonium Formate/Acetonitrile gradient to elute phospholipids early. -
Acyl Glucuronide Instability: These metabolites can degrade back to the parent drug in alkaline conditions. Strictly maintain all post-collection samples at pH < 6.0 and process on ice.
References
-
BenchChem. (2025).[2][4] LC-MS/MS Analysis for the Structural Confirmation of 3-(3-Chloro-3-butenyl)benzoic acid: A Comparative Guide. BenchChem Application Notes. Link
-
National Institutes of Health (NIH). (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. PubMed Central. Link
-
MDPI. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Molecules. Link
-
ResearchGate. (2021). Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. ResearchGate Publications. Link
-
Domainex. (2022). Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag. Domainex Blog. Link
Sources
- 1. Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag | Domainex [domainex.co.uk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
In vitro assays for testing 4-(Pyridine-2-sulfonylamino)benzoic acid efficacy
Technical Application Note: Efficacy Profiling of 4-(Pyridine-2-sulfonylamino)benzoic acid
Abstract
This application note details the in vitro characterization of 4-(Pyridine-2-sulfonylamino)benzoic acid, a synthetic small molecule scaffold structurally analogous to known metabolic modulators and enzyme activators (e.g., Pyruvate Kinase M2 activators, Carbonic Anhydrase inhibitors). The protocols herein are designed to validate target engagement, quantify biochemical potency, and assess cellular efficacy, with a primary focus on metabolic modulation and enzymatic activation.
Introduction & Mechanism of Action (MOA)
Chemical Entity: 4-(Pyridine-2-sulfonylamino)benzoic acid Class: Aryl-sulfonamido-benzoic acid derivative.[1] Primary Biological Context: This scaffold exhibits structural features characteristic of allosteric enzyme modulators , particularly Pyruvate Kinase M2 (PKM2) activators and specific metalloproteinase inhibitors . The sulfonamide linkage provides a rigid hydrogen-bonding geometry, while the benzoic acid moiety often mimics substrate carboxylates or engages critical lysine/arginine residues in active sites.
Mechanism of Action (Hypothetical Focus - PKM2 Activation): In the context of metabolic modulation, compounds of this class typically bind to the allosteric pocket of PKM2, stabilizing the active tetrameric form over the less active dimer.[2] This induces a conformational change that increases the enzyme's affinity for Phosphoenolpyruvate (PEP), thereby enhancing glycolytic flux and ATP production.
Figure 1: Proposed Mechanism of Action for Sulfonamido-Benzoic Acid Derivatives as Metabolic Activators.
Assay Strategy Overview
To rigorously validate the efficacy of 4-(Pyridine-2-sulfonylamino)benzoic acid, a tiered screening cascade is recommended:
| Tier | Assay Type | Objective | Readout |
| 1 | Biochemical Potency | Quantify intrinsic enzymatic modulation ( | NADH/ATP Luminescence |
| 2 | Target Engagement | Confirm physical binding in a complex cellular matrix. | Thermal Stability ( |
| 3 | Cellular Efficacy | Measure functional impact on metabolic flux. | ECAR (Seahorse XF) |
Protocol 1: Biochemical Potency (Coupled Enzyme Assay)
Objective: Determine the activation constant (
Principle:
PKM2 converts PEP + ADP
Materials:
-
Recombinant Human PKM2 (Active, homotetramer-depleted if testing activation).
-
Substrates: PEP (0.1 - 0.5 mM), ADP (0.1 - 0.5 mM).
-
Coupling Enzyme: Lactate Dehydrogenase (LDH, >5 U/mL).
-
Cofactor: NADH (0.2 mM).
-
Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl
, 0.05% Tween-20.
Methodology:
-
Compound Preparation: Prepare a 10 mM stock of 4-(Pyridine-2-sulfonylamino)benzoic acid in DMSO. Perform 1:3 serial dilutions (10-point curve) in assay buffer (Final DMSO < 1%).
-
Enzyme Mix: Dilute PKM2 to 2 nM in buffer containing LDH (5 U/mL) and NADH (0.2 mM).
-
Incubation: Add 10 µL of compound dilution to 20 µL of Enzyme Mix in a 384-well black plate. Incubate for 15 min at RT to allow allosteric equilibration.
-
Reaction Start: Add 10 µL of Substrate Mix (PEP + ADP) to initiate the reaction. Note: Use PEP concentrations below
(e.g., 0.1 mM) to maximize sensitivity to activators. -
Detection: Monitor NADH fluorescence (Ex340/Em460) kinetically every 30 seconds for 20 minutes.
-
Analysis: Calculate the initial velocity (
) from the linear portion of the curve. Plot vs. [Compound] to determine .
Validation Criteria:
-
Z-Factor: > 0.5 (using FBP as a positive control activator).
-
Signal-to-Background: > 3-fold activation window.
Protocol 2: Cellular Target Engagement (CETSA)
Objective: Confirm that 4-(Pyridine-2-sulfonylamino)benzoic acid penetrates the cell and physically binds to the target protein in the intracellular environment.
Principle: Ligand binding stabilizes the target protein, increasing its melting temperature (
Methodology:
-
Cell Treatment: Treat A549 or H1299 cells (2 x 10
cells/mL) with 10 µM compound or DMSO control for 1 hour at 37°C. -
Harvest: Wash cells with PBS and resuspend in kinase buffer supplemented with protease inhibitors.
-
Thermal Challenge: Aliquot cell suspension into PCR tubes (50 µL each). Heat individual tubes to a gradient of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling to RT for 3 minutes.
-
Lysis: Add NP-40 (0.8% final) and perform 3 freeze-thaw cycles (liquid nitrogen / 25°C).
-
Separation: Centrifuge at 20,000 x g for 20 min at 4°C to pellet denatured/aggregated proteins.
-
Detection: Analyze the supernatant (soluble fraction) via Western Blot using a specific anti-PKM2 (or target) antibody.
-
Analysis: Plot band intensity vs. Temperature. A right-shift in the melting curve indicates target engagement.
Protocol 3: Cellular Metabolic Flux (Seahorse XF)
Objective: Assess the functional impact of the compound on glycolysis rates (ECAR) in live cells.
Methodology:
-
Seeding: Plate A549 cells (10,000 cells/well) in XF96 cell culture microplates 24h prior.
-
Treatment: On the day of assay, replace medium with XF Base Medium (w/o glucose/pyruvate). Incubate in a non-CO
incubator for 1h. -
Compound Injection:
-
Port A: Glucose (10 mM) + Compound (Test Concentration).
-
Port B: Oligomycin (1 µM) (Inhibits ATP synthase, maximizing glycolysis).
-
Port C: 2-DG (50 mM) (Shuts down glycolysis).
-
-
Measurement: Measure Extracellular Acidification Rate (ECAR) simultaneously with Oxygen Consumption Rate (OCR).
-
Interpretation: An effective activator will increase the glycolytic reserve or basal glycolysis rate relative to DMSO control.
Data Analysis & Visualization
Workflow Diagram:
Figure 2: Experimental Workflow for Efficacy Profiling.
Quantitative Reporting: Report data in the following format:
-
/
: Concentration at 50% maximal effect (with 95% CI). - : Maximal fold-activation relative to baseline.
-
Shift (
): Difference in melting temperature (Compound vs. DMSO).
References
-
Kung, C., et al. (2012).[2][3] "Small Molecule Activation of PKM2 in Cancer Cells Induces Serine Auxotrophy."[4] Chemistry & Biology, 19(9), 1187-1198. Link
-
Anastasiou, D., et al. (2012). "Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis." Nature Chemical Biology, 8, 839–847. Link
-
Jafary, F., et al. (2019). "The potential of CETSA for target validation in drug discovery." Drug Discovery Today, 24(3), 680-689. Link
-
Vander Heiden, M.G., et al. (2009).[2] "Understanding the Warburg Effect: The Metabolic Requirements of Cell Proliferation." Science, 324(5930), 1029-1033. Link
Sources
- 1. 2742016-81-3_CAS号:2742016-81-3_4-(1H-pyrazol-1-yl)-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine - 化源网 [chemsrc.com]
- 2. A Novel Pyruvate Kinase M2 Activator Compound that Suppresses Lung Cancer Cell Viability under Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. rcsb.org [rcsb.org]
Troubleshooting & Optimization
Advanced Technical Support Center: Synthesis of Pyridine Sulfonylamino Compounds
Welcome to the Technical Support Center for the synthesis of pyridine sulfonamides. As a Senior Application Scientist, I have designed this guide to address the unique chemical bottlenecks associated with pyridine sulfonyl chlorides. Due to the electron-deficient nature of the pyridine ring and the extreme electrophilicity of the sulfonyl chloride group, standard benzenesulfonamide protocols frequently fail.
This guide bridges the gap between mechanistic theory and benchtop execution, providing causality-driven troubleshooting, quantitative benchmarks, and self-validating experimental protocols.
Part 1: Diagnostic FAQs & Mechanistic Insights
Q1: Why does my pyridine-2-sulfonyl chloride degrade into a black tar or unreactive solid before I can add my amine? Causality: The fundamental issue is the dual nature of the molecule. The nitrogen atom in the pyridine ring is nucleophilic, while the sulfonyl chloride group is highly electrophilic. In solution, especially at room temperature, pyridine-2-sulfonyl chlorides undergo rapid intramolecular or intermolecular attack by the pyridine nitrogen, forming highly unstable zwitterionic intermediates or dimers[1]. Upon exposure to even trace atmospheric moisture, these zwitterions rapidly hydrolyze into unreactive pyridine sulfonic acids. Solution: Do not attempt to isolate or store pyridine-2-sulfonyl chlorides. Instead, use bench-stable sodium pyridine-2-sulfinates as precursors. Generate the sulfonyl chloride in situ using a mild oxidant and immediately trap it with your target amine[2].
Q2: I want to synthesize a pyridine sulfonyl chloride from a halopyridine, but I want to avoid using toxic sulfur dioxide (
Q3: My amine is highly sterically hindered, and the in situ sulfonyl chloride degrades before the coupling can occur. How can I form the sulfonamide bond? Causality: If the rate of nucleophilic attack by the amine is slower than the rate of sulfonyl chloride hydrolysis or zwitterion formation, the reaction will inevitably fail. Solution: Abandon the sulfonyl chloride electrophile entirely. Switch to a Palladium-catalyzed cross-coupling workflow. By reacting a stable pyridine sulfinate directly with an aryl halide in the presence of a Pd(OAc)₂/PCy₃ catalyst system, you form the sulfonamide bond without ever generating the unstable sulfonyl chloride intermediate[4].
Part 2: Visual Workflows & Mechanistic Logic
To visualize the troubleshooting logic discussed above, refer to the following mechanistic pathway. It illustrates why isolation fails and why in situ generation is the preferred operational standard.
Caption: Mechanistic logic of pyridine sulfonyl chloride degradation and mitigation via in situ generation.
Part 3: Quantitative Benchmarking of Synthetic Routes
When designing your synthetic route, selecting the right methodology is critical for yield and safety. The table below summarizes the quantitative data and operational parameters for the primary synthesis strategies.
| Synthetic Route | Starting Precursor | Key Reagents | Typical Yield | Scalability | Key Limitation / Hazard |
| Direct Chlorosulfonylation | Pyridine Sulfonic Acid | 40–60% | Low | Extreme hazard; harsh exothermic conditions. | |
| In Situ Oxidation [2] | Pyridine Sulfinate | NCS, DCM | 75–85% | Medium | Requires access to pre-synthesized sulfinate. |
| Halogen-Metal Exchange [3] | Dibromopyridine | i-PrMgCl, | 64–80% | High | Requires strict cryogenic control (-10 °C). |
| Pd-Catalyzed Coupling [4] | Pyridine Sulfinate | Pd(OAc)₂, PCy₃, Ar-X | 48–62% | Medium | High catalyst cost; requires inert atmosphere. |
Part 4: Validated Experimental Protocols
Every protocol below is designed as a self-validating system . Do not proceed to the next step without confirming the validation checkpoint.
Protocol A: In Situ Generation and Amidation of Pyridine-2-Sulfonyl Chloride
This protocol is ideal for standard amines and avoids the isolation of unstable intermediates[2].
-
Suspension: Suspend sodium 2-pyridinesulfinate (48.4 mg, 0.291 mmol, 1.0 equiv) in anhydrous dichloromethane (3 mL) under a nitrogen atmosphere.
-
Oxidation: Add N-chlorosuccinimide (NCS) (38.9 mg, 0.291 mmol, 1.0 equiv) in a single portion to the suspension.
-
Activation: Stir the reaction mixture for exactly 1 hour at ambient temperature.
-
Filtration: Rapidly filter the mixture through a short Celite plug into a dry receiving flask to remove succinimide byproducts.
-
Validation Checkpoint: Quench a 10 µL aliquot of the filtrate in 1 mL of methanol. LC-MS analysis must show the mass of the methyl pyridine-2-sulfonate ester. If only sulfonic acid is observed, your DCM was wet.
-
-
Coupling: To the crude filtrate, immediately add the desired amine (0.146 mmol, 0.5 equiv) and anhydrous pyridine (0.035 mL, 0.437 mmol, 3.0 equiv).
-
Completion: Stir for 3 hours at ambient temperature. Quench with methanol, concentrate, and purify via reversed-phase HPLC[2].
Protocol B: Scalable One-Pot Synthesis via Halogen-Metal Exchange
This protocol is designed for scale-up and avoids the use of
-
Preparation: Dissolve 2,6-dibromopyridine (0.8 mmol, 1.0 equiv) in anhydrous THF (0.76 mL) under argon.
-
Metalation: Cool the solution to 10 °C. Dropwise add i-PrMgCl (0.96 mmol, 1.2 equiv) to initiate monoselective halogen-metal exchange.
-
Validation Checkpoint: The reaction mixture must remain homogeneous. If precipitation occurs, the metalated species is crashing out, which will lead to unwanted 2-chloro-6-bromopyridine side products[5].
-
-
Electrophilic Quench: Cool the homogeneous mixture to -10 °C. Slowly add sulfuryl chloride (
, 1.2 mmol, 1.5 equiv). -
Amidation: Stir for 15 minutes, then directly add a solution of the target amine and triethylamine in EtOAc. Extract and crystallize to obtain the pure sulfonamide[3].
Protocol C: Palladium-Catalyzed Cross-Coupling (Bypassing Sulfonyl Chlorides)
Use this protocol when dealing with highly hindered amines or complex heterocycles where sulfonyl chlorides fail[4].
Caption: Step-by-step workflow for the palladium-catalyzed cross-coupling of pyridine sulfinates.
-
Setup: To an oven-dried resealable Schlenk tube, add pyridine sodium sulfinate (2.0 equiv), the (hetero)aryl halide (1.0 equiv),
(1.5 equiv), Pd(OAc)₂ (5 mol%), and tricyclohexylphosphine (PCy₃, 10 mol%)[4]. -
Atmosphere: Evacuate the tube and backfill with argon (repeat three times).
-
Solvent: Add anhydrous 1,4-dioxane to achieve a 0.2 M concentration.
-
Thermal Activation: Seal the tube tightly and heat the mixture in a 150 °C aluminum block for 3–18 hours.
-
Validation Checkpoint: Monitor via TLC. The reaction is complete when the aryl halide spot disappears and a highly polar, UV-active (254 nm) sulfonamide spot appears.
-
-
Isolation: Cool to room temperature, perform a standard aqueous work-up, and purify by column chromatography[4].
References
Sources
Technical Support Center: Pyridine-2-Sulfonyl Chloride Coupling Optimization
Status: Active Guide Ticket ID: PY-SO2CL-OPT-001 Lead Scientist: Dr. A. Vance, Senior Application Scientist
Executive Summary
You are likely reading this because your reaction turned black, your yield is <20%, or your starting material has decomposed into a pink sludge.
Pyridine-2-sulfonyl chloride is notoriously unstable compared to its 3- and 4-isomers or phenyl analogs. Its instability arises from a specific decomposition pathway: SO₂ extrusion , driven by the proximity of the pyridine nitrogen lone pair to the sulfonyl group. This guide treats the reagent not just as a chemical, but as a "ticking clock" that requires specific handling protocols (The "Cold & Fast" Doctrine) to successfully couple with amines or alcohols.
Module 1: Pre-Reaction Handling (The Triage)
Q: My reagent arrived and it’s a pinkish/brown oil (or solid). Is it still good? A: Likely partially decomposed. Pure pyridine-2-sulfonyl chloride should be a colorless to pale yellow solid/oil.[1]
-
Pink/Red: Indicates early-stage decomposition (formation of HCl and traces of decomposition products).
-
Dark Brown/Black: Significant decomposition.[1] Do not use.
-
The Test: Run a quick ¹H NMR in CDCl₃.
-
Good Material: Distinct peaks for the 2-substituted pyridine ring.[2]
-
Bad Material: Look for 2-chloropyridine (the decomposition product). If >5% 2-chloropyridine is present, purification is difficult; recrystallization often accelerates degradation due to thermal stress.
-
Q: How do I store this without it degrading? A: You must arrest the thermodynamic drive to eliminate SO₂.
-
Temperature: Store at -20°C (Freezer). Never room temperature.
-
Atmosphere: Strictly under Argon or Nitrogen.[1] Moisture triggers hydrolysis, which generates HCl, which autocatalyzes further decomposition.
-
Physical State: If you synthesized it yourself, do not store it. Use it immediately (in situ).
Module 2: Reaction Optimization (The "Surgery")
Q: What is the single most critical factor for yield? A: Temperature Control. Unlike tosyl chloride, which tolerates 0°C to RT, pyridine-2-sulfonyl chloride undergoes SO₂ extrusion rapidly above 0°C.
-
Protocol: Maintain reaction temperature between -10°C and 0°C .
-
Addition: Do not add the amine to the sulfonyl chloride. Add the sulfonyl chloride (as a cold solution) dropwise to the amine/base mixture. This keeps the concentration of the unstable electrophile low, forcing it to react with the amine (kinetic product) rather than decomposing (thermodynamic pathway).
Q: Which base/solvent system should I use? A:
-
Solvent: Anhydrous DCM (Dichloromethane) is superior. THF is acceptable but can sometimes coordinate. Avoid nucleophilic solvents (alcohols) unless you are deliberately making the sulfonate ester.
-
Base:
-
Standard:Triethylamine (Et₃N) or DIPEA .
-
Caution with Pyridine: While pyridine is a standard solvent/base for sulfonylation, using it as the solvent for pyridine-2-sulfonyl chloride can be risky. The excess pyridine can act as a nucleophile, forming a sulfonylpyridinium salt that is highly reactive but also prone to side reactions if the temperature spikes. Use pyridine only as a stoichiometric additive (1.5 eq) in DCM.
-
Q: The reaction works but the yield is low. Where is my mass going? A: It is likely escaping as gas (SO₂) or washing away as acid. Check the Table of Failure Modes below to diagnose:
| Observation | Diagnosis | Root Cause | Solution |
| Product is 2-Chloropyridine | SO₂ Extrusion | Reaction ran too warm (>0°C) or stored too long. | Keep <0°C; Add reagent faster (but dropwise). |
| Product is Sulfonic Acid | Hydrolysis | Wet solvent or atmospheric moisture. | Flame-dry glassware; use anhydrous DCM. |
| Dark Black Mixture | Polymerization | Thermal decomposition of heteroaromatic ring. | Quench reaction immediately; keep cold. |
| No Reaction | Dead Reagent | Reagent hydrolyzed before addition. | Use fresh reagent; generate in situ. |
Module 3: The "In Situ" Strategy (Recommended Route)
Q: I keep failing with the isolated chloride. Is there a better way? A: Yes. Do not isolate it. The industrial "gold standard" for unstable sulfonyl chlorides is Oxidative Chlorination . You start with the stable thiol (2-mercaptopyridine) and convert it to the chloride in the pot, then immediately add the amine.
Protocol (The "One-Pot" Fix):
-
Suspend 2-mercaptopyridine (or 2,2'-dipyridyl disulfide) in aqueous acetic acid or DCM/Water.
-
Cool to -10°C.
-
Bubbling: Bubble Cl₂ gas (or add NCS/HCl) until conversion is complete (color change).
-
Extraction (Rapid): Extract quickly with cold DCM.
-
Coupling: Dry the DCM layer (MgSO₄) at 0°C for 5 mins, filter, and immediately drip into your amine/base solution.
Module 4: Mechanistic Visualization
The following diagrams illustrate the "Danger Zone" (Decomposition) vs. the "Success Zone" (Coupling).
Caption: Kinetic competition between sulfonamide formation (Green) and SO₂ extrusion/hydrolysis (Red).
Module 5: Advanced Workflows
Q: I need a scalable, stable alternative. What can I use? A: Use the TCP Ester Surrogate . If you cannot handle the instability of the chloride, convert it (or buy it) as the 2,4,6-trichlorophenyl (TCP) ester .
-
Why: The TCP ester is a stable solid that can be stored on the shelf.
-
Reactivity: It reacts with amines to form sulfonamides, acting as a "slow-release" sulfonyl chloride equivalent.
-
Reference: See Org. Lett. 2013, 15, 22, 5754–5757 for the TCP strategy.
Caption: Decision tree comparing isolation vs. in-situ protocols for optimal yield.
References
-
Stability & Decomposition Mechanism
-
Title: Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.[3]
- Source: ChemRxiv (2025)
- Note: Details the SO₂ extrusion pathway specific to alpha-isomeric pyridines.
-
(Generalized link to repository as specific preprint URLs vary).
-
-
Synthesis & In-Situ Generation
-
Title: NaClO₂-mediated preparation of pyridine-2-sulfonyl chlorides and synthesis of chiral sulfonamides.[4]
- Source: ResearchG
- Note: Describes oxidative chlorination methods to avoid isol
-
-
Alternative Stable Surrogates (TCP Esters)
-
Title: Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate.
- Source:Organic Letters (2013) / MIT DSpace.
-
Note: Establishes the TCP ester as a shelf-stable alternative to the unstable chloride.
-
-
General Handling Guidelines
- Title: Pyridine-2-sulfonyl Chloride Handling & Stability Guide.
- Source: BenchChem Technical Support / Sigma-Aldrich Technical Bulletins.
- Note: Provides physical property data and storage requirements (-20°C, Inert).
Sources
Purification techniques for 4-(Pyridine-2-sulfonylamino)benzoic acid
Technical Support Center: Purification of 4-(Pyridine-2-sulfonylamino)benzoic Acid
Status: Active Ticket ID: CHEM-SUP-8821 Assigned Specialist: Senior Application Scientist, Process Chemistry
Executive Summary & Structural Analysis
Welcome to the technical support hub for 4-(Pyridine-2-sulfonylamino)benzoic acid . This guide addresses the specific purification challenges associated with this amphoteric sulfonamide.
Molecule Profile:
-
Core Structure: A benzoic acid moiety linked to a pyridine ring via a sulfonamide bond.
-
Chemical Formula: C₁₂H₁₀N₂O₄S
-
Key Functional Groups:
-
Carboxylic Acid (COOH): Acidic (pKa ~4.2). Solubility handle in basic media.
-
Pyridine Nitrogen: Weakly basic, but electron-deficient due to the sulfonyl group.
-
Sulfonamide (-SO₂NH-): Acidic proton (pKa ~10), capable of salt formation.
-
Purification Logic: The primary challenge is separating the product from unreacted 4-aminobenzoic acid (PABA) and hydrolyzed pyridine-2-sulfonic acid . Our strategy exploits the differential solubility of the carboxylic acid and the sulfonamide linkage under controlled pH and solvent gradients.
Experimental Protocols & Troubleshooting (Q&A)
Q1: How do I isolate the crude product from the reaction mixture to minimize PABA contamination?
Technical Insight: Direct acidification of the reaction mixture often co-precipitates unreacted PABA (pKa₁ ~2.4, pKa₂ ~4.8). To avoid this, you must exploit the "pH window" where the product precipitates but impurities remain soluble.
Protocol:
-
Quench: Dilute the reaction mixture (typically in Pyridine or THF/Base) with water.
-
Base Wash: Adjust pH to >10 using 1M NaOH. The product exists as a dianion (Carboxylate/Sulfonamide), and PABA exists as a carboxylate.
-
Extraction (Critical): Wash the aqueous layer with Ethyl Acetate (EtOAc) or Dichloromethane (DCM). This removes non-polar impurities and any unreacted sulfonyl chloride species that haven't hydrolyzed yet.
-
Controlled Precipitation:
-
Slowly add 1M HCl to the aqueous layer while stirring.
-
Target pH: Adjust to pH 3.5 – 4.0 .
-
Why? At this pH, the benzoic acid moiety protonates, rendering the molecule insoluble. PABA, however, remains partially soluble as its zwitterion or protonated ammonium salt in more acidic conditions [1].
-
-
Filtration: Collect the precipitate and wash with cold water (pH 4).
Q2: The product is "oiling out" during recrystallization. What solvent system should I use?
Diagnosis: Oiling out occurs when the solute separates as a liquid phase before crystallizing, often due to a melting point depression from impurities or a solvent boiling point higher than the product's melting point [2].[1]
Recommended Solvent Systems:
| Solvent System | Ratio (v/v) | Application | Protocol Note |
| Ethanol / Water | 80:20 to 50:50 | Primary Choice | Dissolve in hot EtOH; add hot water until turbid. Cool slowly. |
| Acetic Acid / Water | 60:40 | High Purity | Excellent for removing PABA traces. Dissolve in hot acetic acid; precipitate with water. |
| Methanol / Water | 90:10 | Alternative | Use if the product is too soluble in Ethanol. |
Corrective Action for Oiling Out:
-
Re-dissolve: Heat the mixture until the oil dissolves back into a clear solution.
-
Seed: Add a seed crystal of pure product (if available) or scratch the glass wall at the air-liquid interface [2].[1]
-
Insulate: Wrap the flask in foil or a towel to slow the cooling rate. Rapid cooling promotes oiling.
Q3: My product has a pink/reddish tint. How do I remove this?
Root Cause: The color typically arises from the oxidation of trace unreacted 4-aminobenzoic acid (PABA) or aniline-like degradation products. These impurities are highly chromophoric even at ppm levels.
Purification Step:
-
Activated Carbon Treatment:
-
Bisulfite Wash: If the color persists, wash the solid with a 5% Sodium Bisulfite (NaHSO₃) solution to reduce oxidized species.
Q4: How do I validate purity using HPLC?
Method Parameters: Because the molecule contains both basic (pyridine) and acidic (carboxyl/sulfonamide) sites, pH control of the mobile phase is critical to prevent peak tailing.
| Parameter | Setting |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge), 3.5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid (pH ~2.7) |
| Mobile Phase B | Acetonitrile (MeCN) |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm (Aromatic) and 280 nm |
Interpretation:
-
Retention Time: The product will elute after PABA (more polar) and before highly non-polar bis-sulfonated byproducts (if any).
-
Peak Shape: If tailing occurs, increase buffer concentration (e.g., 10mM Ammonium Formate pH 3).
Visual Workflow: Acid-Base Purification Logic
The following diagram illustrates the critical decision points in the workup to ensure separation from PABA and Sulfonic Acid byproducts.
Caption: Figure 1.[7] pH-Swing extraction and precipitation workflow for isolating amphoteric sulfonamides.
References
-
MDPI. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives. Retrieved from [Link]
- Google Patents. (2005). Process for producing crystal of benzenesulfonamide derivative.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. westfield.ma.edu [westfield.ma.edu]
- 5. scirp.org [scirp.org]
- 6. mdpi.com [mdpi.com]
- 7. CN101928277B - Preparation method, related intermediates and application of 4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]benzoic acid - Google Patents [patents.google.com]
Technical Support Center: Yield Optimization for 4-(Pyridine-2-sulfonylamino)benzoic Acid Synthesis
Welcome to the Technical Support Center. Synthesizing 4-(Pyridine-2-sulfonylamino)benzoic acid presents a unique intersection of chemical challenges: managing an exceptionally unstable electrophile (pyridine-2-sulfonyl chloride) while reacting it with a deactivated, weak nucleophile (4-aminobenzoic acid, PABA).
This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help you bypass common bottlenecks and maximize your isolated yield.
Part 1: Troubleshooting & FAQs
Section A: Electrophile Instability & Handling
Q: Why is my yield consistently below 20%, with most of the starting material converting to pyridine-2-sulfonic acid?
A: Pyridine-2-sulfonyl chloride is notoriously unstable. Unlike standard benzenesulfonyl chlorides, the
Q: Can I concentrate the freshly prepared pyridine-2-sulfonyl chloride to determine my exact yield before the amidation step?
A: No. Concentrating the compound removes the solvent heat sink and drastically accelerates thermal degradation (
Section B: Nucleophile Reactivity & Solvent Selection
Q: 4-Aminobenzoic acid (PABA) isn't fully dissolving in my anhydrous DCM reaction mixture. Should I switch to a Schotten-Baumann (aqueous base) system? A: Absolutely not. While Schotten-Baumann conditions work beautifully for stable electrophiles like tosyl chloride, introducing water will instantly hydrolyze pyridine-2-sulfonyl chloride[3]. PABA's poor solubility in DCM is due to strong intermolecular hydrogen bonding from its carboxylic acid group. Solution: Add anhydrous pyridine (2.0–3.0 equivalents) directly to the DCM. Pyridine acts as both the acid scavenger and a solubilizing agent by disrupting PABA's hydrogen-bond network.
Q: I am seeing a lot of unreacted PABA in my LC-MS, even when using freshly prepared sulfonyl chloride. Why? A: PABA is a weak nucleophile. The carboxylic acid group para to the amine acts as a strong electron-withdrawing group via resonance, drastically reducing the electron density on the aniline nitrogen. Solution: Ensure a slight excess of the electrophile. If standard conditions still fail, consider using a stable surrogate. Converting the sulfonyl chloride to a 2,4,6-trichlorophenyl (TCP) pyridine-2-sulfonate ester creates a bench-stable electrophile that can be reacted with weak anilines using a stronger base like LHMDS at elevated temperatures[4].
Section C: Workup & Isolation
Q: How do I isolate the product? When I perform a standard acidic wash (1M HCl) to remove pyridine, my product disappears into the aqueous layer. A: The target molecule, 4-(Pyridine-2-sulfonylamino)benzoic acid, is highly amphoteric. It contains a basic pyridine nitrogen (pKa ~5) and an acidic carboxylic acid (pKa ~4). At low pH (<2), the pyridine ring protonates, making the molecule highly water-soluble as a cation. At high pH (>7), the carboxylic acid deprotonates, making it water-soluble as an anion. Solution: You must perform an isoelectric precipitation . Adjust the aqueous phase carefully to pH ~3.5–4.0. At this isoelectric point, the molecule exists primarily as a neutral zwitterion and will precipitate out of solution.
Part 2: Quantitative Data Summary
The following table summarizes the causality between reaction conditions and isolated yields, demonstrating why strict anhydrous conditions and in situ generation are mandatory.
| Electrophile Source | Solvent System | Base | Temp | Isolated Yield (%) | Mechanistic Observation |
| Commercial Py-2-SO₂Cl | THF (Wet) | TEA | RT | < 5% | Complete hydrolysis to sulfonic acid. |
| Commercial Py-2-SO₂Cl | DCM (Anhydrous) | Na₂CO₃ | RT | 15% | Poor PABA solubility; inorganic base ineffective. |
| In situ Py-2-SO₂Cl | DCM (Anhydrous) | Pyridine | 0°C to RT | 72% | Optimal balance of solubility and acid scavenging. |
| TCP Py-2-sulfonate | DMF (Anhydrous) | LHMDS | 60°C | 81% | Overcomes weak PABA nucleophilicity via strong base. |
Part 3: Visualizations
Reaction pathways showing target sulfonamidation versus competitive hydrolysis and degradation.
Optimized step-by-step experimental workflow for synthesizing the target sulfonamide.
Part 4: Validated Experimental Protocol
Every step in this protocol acts as a self-validating system to ensure the integrity of the highly sensitive intermediates.
Phase 1: In Situ Electrophile Generation
-
Oxidation: Dissolve 2-mercaptopyridine (1.0 eq) in concentrated H₂SO₄ and cool to -15°C using an ice/NaCl bath.
-
Chlorination: Slowly add aqueous sodium hypochlorite (10-15%, 15 eq) dropwise. Maintain the internal temperature strictly below 10°C to prevent degradation[2].
-
Extraction: Quench the mixture with ice water and immediately extract with cold, anhydrous DCM (3x).
-
Drying: Dry the combined organic layers over anhydrous MgSO₄ for exactly 5 minutes. Filter rapidly.
-
Validation Checkpoint: The filtrate must be a pale yellow solution. A sudden darkening to deep brown indicates thermal
extrusion[3]. Do not concentrate the solution.
-
Phase 2: Amidation
-
Preparation: To a separate flame-dried flask under argon, add 4-aminobenzoic acid (PABA, 0.85 eq) and anhydrous pyridine (3.0 eq). The substoichiometric PABA ensures the amine is the limiting reagent, preventing difficult downstream separations.
-
Coupling: Cool the PABA solution to 0°C. Add the freshly prepared sulfonyl chloride DCM solution dropwise over 30 minutes.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 4 hours.
-
Validation Checkpoint: TLC (Eluent: EtOAc/Hexane 1:1 with 1% AcOH) should show the consumption of PABA and the formation of a highly polar, UV-active product spot.
-
Phase 3: Isoelectric Isolation
-
Solvent Swap: Concentrate the reaction mixture under reduced pressure (water bath temperature < 30°C).
-
Alkaline Dissolution: Dissolve the crude residue in 1M NaOH (pH > 10). Extract with ethyl acetate (2x) to remove non-acidic impurities (e.g., dipyridyl disulfide). Discard the organic layer.
-
Precipitation: Cool the aqueous layer in an ice bath. Slowly add 1M HCl dropwise while monitoring with a pH meter. Stop exactly at pH 3.5–4.0.
-
Validation Checkpoint: A white to off-white precipitate will crash out at the isoelectric point. If the solution becomes clear again at pH < 2, you have over-acidified and protonated the pyridine ring. Back-titrate with NaOH if this occurs.
-
-
Filtration: Filter the precipitate, wash with ice-cold water, and dry under high vacuum to yield the pure 4-(Pyridine-2-sulfonylamino)benzoic acid.
References[3] How to deal with the instability of pyridine-2-sulfonyl chloride and related compounds. Benchchem. URL: https://benchchem.com[2] Synthesis routes of Pyridine-2-sulfonyl Chloride. Benchchem. URL: https://benchchem.com[1] Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. URL:https://www.researchgate.net[4] Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. ACS Publications. URL: https://pubs.acs.org
Sources
Solubility issues of pyridine-based inhibitors in aqueous media
[1][2]
Current Status: Operational Ticket Topic: Solubility Optimization of Pyridine-Based Small Molecules in Aqueous Media Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1][2]
Diagnostic: Why is my inhibitor precipitating?
The Core Issue: The pKa Mismatch The most common reason pyridine-based inhibitors precipitate in biological buffers (like PBS or DMEM) is a fundamental mismatch between the molecule's pKa and the experimental pH.
-
The Chemistry: The pyridine nitrogen has a pKa of approximately 5.2 - 5.3 [1, 9].
-
The Consequence: At physiological pH (7.4), the environment is roughly 2 logarithmic units above the pKa.
-
The Result: The Henderson-Hasselbalch equation dictates that at pH 7.4, <1% of your molecule is protonated (ionized). The remaining >99% exists as the neutral free base. If your molecule has lipophilic substituents (high LogP), the neutral form is insoluble in water, causing it to "crash out" of solution immediately upon dilution.[1]
Visualization: The pH-Solubility Trap
The following diagram illustrates why your compound dissolves in acid (pH 2) but precipitates in PBS (pH 7.4).
Troubleshooting Guides & FAQs
Scenario A: "I added HCl to dissolve it, but it precipitated when added to the cell media."
Diagnosis: The "Common Ion Effect" and Buffer Capacity. While converting your base to a hydrochloride (HCl) salt improves initial dissolution, cell culture media (pH 7.[1][2]4) is a strong buffer.[1][2] It instantly neutralizes the acid, stripping the proton from the pyridine ring. The molecule reverts to its neutral, insoluble form.[1]
Solution:
-
Switch Counter-ions: HCl salts can be problematic due to the high chloride content in PBS/Media (common ion effect).[1][2] Try Mesylate (Methanesulfonic acid) or Tosylate salts.[1][2] These organic counter-ions often disrupt the crystal lattice more effectively than small chloride ions, potentially sustaining supersaturation longer [10].[1]
-
Pre-complexation: Do not rely on pH alone.[1][2] Use a cosolvent or cyclodextrin carrier (see Section 3).[1][2][3]
Scenario B: "What solvent system should I use for animal dosing (IP/IV)?"
Diagnosis: Pure DMSO is toxic; pure water is insoluble.[1][2] You need a "ternary" vehicle that balances solubility with biocompatibility.[1][2]
Recommended Vehicle Strategy:
| Component | Function | Recommended Range | Toxicity Limit |
|---|---|---|---|
| DMSO | Primary Solubilizer | 5% - 10% | >10% causes hemolysis/pain [2, 8] |
| PEG 400 | Cosolvent/Viscosity | 30% - 50% | High viscosity can hinder injection |
| Tween 80 | Surfactant | 1% - 5% | Histamine release at high % |
| Water/Saline | Bulk Vehicle | Remainder | N/A |[1][2]
Standard Protocol: Dissolve drug in DMSO first
Scenario C: "My compound kills cells at the effective concentration. Is it the DMSO?"
Diagnosis: DMSO Cytotoxicity.[1][2][4][5] In cell culture, DMSO concentrations above 0.1% - 0.5% can induce differentiation, apoptosis, or membrane porosity, confounding your results [2, 8].[1]
Troubleshooting Protocol:
-
Calculate Final %: If your stock is 10mM in DMSO and you dose 10µM, your final DMSO is 0.1%.[1][2] This is generally safe.[1][2][6]
-
The "Crash" Check: Inspect the well under a microscope immediately after dosing.[1] If you see "dust" or crystals, the cells aren't dying from toxicity; they are being physically damaged by crystals, or the drug isn't in solution (false negative).
-
Alternative: Use HP-β-Cyclodextrin (Hydroxypropyl-beta-cyclodextrin).[1][2] It is non-toxic to cells up to high concentrations and prevents precipitation.[1][2]
Advanced Formulation: Cyclodextrin Complexation
If cosolvents fail, encapsulation is the industry standard for pyridine derivatives.[1] The hydrophobic pyridine ring fits inside the lipophilic cavity of β-Cyclodextrin, while the hydrophilic outer shell ensures water solubility [12, 20].
Workflow: Preparation of Inclusion Complex
Use this protocol for in vivo stock preparation.
Key Technical Detail: For pyridine derivatives, Sulfobutylether-β-Cyclodextrin (SBE-β-CD, Captisol®) is often superior to HP-β-CD because the anionic sulfobutyl groups can interact electrostatically with the partially positive pyridine nitrogen, stabilizing the complex further [23].[1]
Validated Experimental Protocols
Protocol A: Thermodynamic Solubility Assay (Shake-Flask)
Do not rely on "Kinetic Solubility" (DMSO spike) for lead optimization.[1][2] It overestimates solubility due to supersaturation.[2]
Objective: Determine the true equilibrium solubility of the crystalline solid [4, 7].
-
Preparation:
-
Equilibration:
-
Separation:
-
Centrifuge at 15,000 rpm for 10 minutes OR filter using a saturated filter (to prevent drug adsorption to the membrane).
-
-
Quantification:
Protocol B: Kinetic Solubility Screen (Nephelometry)
Use for rapid HTS screening of libraries.
References
-
PubChem. (2025).[1][2] Pyridine Compound Summary: Physical Properties and pKa.[1][2][7] National Library of Medicine.[1] Link
-
ResearchGate. (2017).[1][2] From what concentration of DMSO is harmful to cell in vivo and vitro?Link
-
BenchChem. (2025).[1][2][3] Overcoming solubility issues with 3-methylisoxazolo[5,4-b]pyridine.Link
-
Enamine. (2025).[1][2] Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic).[1][2][8]Link
-
Lokey Lab Protocols. (2017). Shake Flask logK Protocol. University of California, Santa Cruz.[1] Link
-
SciSpace. (2024).[1][2] Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients.Link
-
PCBIS. (2024).[1][2] Thermodynamic solubility Protocol. Plateforme de chimie biologique intégrative de Strasbourg.[1][2] Link
-
LifeTein. (2023). DMSO Usage in Cell Culture: Toxicity and Limits.[1][2][6][9]Link
-
ChemicalBook. (2025).[1][2] Pyridine Properties and pKa Data.[1][2][7]Link
-
Sarchem Labs. (2025).[1][2] Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.[1][2]Link
-
Master Organic Chemistry. (2017). Amine Basicity and pKa of Conjugate Acids.Link
-
PubMed. (2007).[1][2] Study on complex formation of biologically active pyridine derivatives with cyclodextrins.Link
-
EnPress Publisher. (2023).[1][2] Pyridine derivatives as preferable scaffolds for discovering new drugs.[1][2]Link
-
ResearchGate. (2016).[1] What is the concentration of DMSO you use in cell culture assays?Link
-
Pharmaceutical Sciences. (2024).[1][2][10] A Description on the Shake-Flask and Laser Monitoring-Based Techniques.Link
-
Researcher.Life. (2023). Pyridine derivatives in medicinal chemistry.[1][2][3][11][12]Link
-
Scientist Solutions. (2025). DMSO in cell based assays.[1][2][4][6][9]Link
-
Nikon. (2025).[1] Using live-cell imaging to determine DMSO cytotoxicity.[1][2][5]Link
-
OAText. (2018).[1][2] Inclusion complex formation of cyclodextrin with its guest and their applications.Link
-
Bulgarian Chemical Communications. (2018).[1][2] Determination of pKa values of pyridine derivatives.Link
-
International Journal of Pharmaceutical Research. (2018). Cyclodextrin Ternary Inclusion Complexation.[1][2][13]Link
-
ScienceAsia. (2020).[1][2][14] Cyclodextrin inclusion complexation and pharmaceutical applications.[1][2][3][15]Link
Sources
- 1. Pyridine - Wikipedia [en.wikipedia.org]
- 2. Pyridine | C5H5N | CID 1049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 6. lifetein.com [lifetein.com]
- 7. Pyridine CAS#: 110-86-1 [m.chemicalbook.com]
- 8. enamine.net [enamine.net]
- 9. researchgate.net [researchgate.net]
- 10. bcc.bas.bg [bcc.bas.bg]
- 11. sarchemlabs.com [sarchemlabs.com]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. eijppr.com [eijppr.com]
- 14. scienceasia.org [scienceasia.org]
- 15. oatext.com [oatext.com]
Technical Support Center: Enhancing the Stability of Sulfonylamino Benzoic Acid Derivatives
Welcome to the technical support center dedicated to addressing the stability challenges encountered when working with sulfonylamino benzoic acid derivatives. This guide is designed for researchers, medicinal chemists, and formulation scientists who are navigating the complexities of synthesizing, handling, and formulating this important class of molecules. Our goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot effectively and accelerate your research and development efforts.
Introduction: The Inherent Stability Challenges
Sulfonylamino benzoic acid derivatives, which include many compounds with significant biological activity such as sulfonylurea herbicides and various pharmaceutical agents, possess a core structure prone to several degradation pathways. Understanding these vulnerabilities is the first step toward designing robust molecules and stable formulations. The primary modes of degradation are hydrolysis, photodegradation, and, to a lesser extent, thermal decomposition.
-
Hydrolysis: The sulfonylurea bridge is the most common point of failure. This bond is susceptible to cleavage in aqueous environments, a reaction that is heavily influenced by pH.[1][2] Degradation is often significantly faster in both acidic and basic conditions compared to a neutral pH range.[3]
-
Photodegradation: Exposure to light, particularly UV and high-energy visible light, can induce degradation.[4][5] This can lead not only to a loss of potency but also to the formation of colored degradants and potentially toxic impurities.[5][6] The process can involve cleavage of the sulfonamide bond or extrusion of sulfur dioxide.[6]
-
Thermal Stress: While the benzoic acid core is relatively heat-stable, various derivatives can undergo thermal decomposition, often through decarboxylation, at elevated temperatures sometimes seen in manufacturing processes or during long-term storage in suboptimal conditions.[7][8]
This guide provides a series of troubleshooting scenarios and frequently asked questions to help you diagnose and resolve these stability issues in your experiments.
Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific issues you may encounter during your experimental work in a direct question-and-answer format.
Issue 1: Rapid loss of compound potency in aqueous solutions (e.g., cell culture media, HPLC mobile phase, stock solutions).
Question: I'm preparing an aqueous stock solution of my sulfonylamino benzoic acid derivative for a cell-based assay. However, when I re-analyze the solution's concentration via HPLC after 24 hours, I see a significant decrease in the parent peak and the emergence of new, more polar peaks. What is happening and how can I fix it?
Answer: This is a classic presentation of hydrolytic degradation. The sulfonylurea bridge is likely being cleaved. The rate of this hydrolysis is highly pH-dependent.[3][9]
Causality & Solution Pathway:
-
Immediate Diagnosis - Check the pH: The first step is to measure the pH of your solution. Sulfonylamino benzoic acids are often acidic, and dissolving them in unbuffered water can create a low pH environment that accelerates hydrolysis.[9][10] Conversely, some derivatives are more susceptible to base-catalyzed hydrolysis.[9]
-
Mitigation Strategy 1 - pH Control & Buffering: The most effective countermeasure is to maintain the pH within a stable range, typically between 5 and 7.
-
Action: Prepare your stock solutions and final assay media using a suitable biological buffer (e.g., phosphate, citrate).[11] It is crucial to perform a pH stability study to identify the optimal pH for your specific molecule.
-
-
Mitigation Strategy 2 - Temperature Control: Hydrolysis rates increase with temperature.[1][3]
-
Action: Prepare stock solutions fresh if possible. If storage is necessary, store aliquots at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.
-
-
Workflow Visualization: The following diagram outlines the decision process for addressing suspected hydrolysis.
Caption: Troubleshooting workflow for aqueous instability.
Issue 2: Sample discoloration (e.g., turning yellow or brown) and inconsistent results upon exposure to lab lighting.
Question: My solid compound is off-white, but solutions prepared in clear vials turn slightly yellow after being left on the lab bench or in the HPLC autosampler. I'm also seeing high variability in my results. What's causing this?
Answer: This strongly suggests photodegradation. Many aromatic systems absorb UV and high-energy visible light, which can catalyze degradation, leading to both a loss of the active compound and the formation of colored impurities.[4][5]
Causality & Solution Pathway:
-
Underlying Cause: Light provides the energy to break chemical bonds, with UV light (300-400 nm) and blue light being particularly damaging.[5] The reaction can be direct (the drug molecule itself absorbs the light) or indirect (other components in the solution, called photosensitizers, absorb light and transfer the energy to the drug).[4]
-
Mitigation Strategy 1 - Physical Light Protection: The simplest solution is to prevent light from reaching the sample.
-
Action (Solids & Solutions): Store all materials in amber or opaque containers. When weighing or preparing solutions, work in an area with minimal direct sunlight or under yellow/brown colored lighting.[5][12]
-
Action (Analysis): Use amber glass or UV-protected autosampler vials for HPLC or other instrumental analysis.[12][13] If possible, cover the autosampler tray.
-
-
Mitigation Strategy 2 - Formulation with Excipients:
-
UV Absorbers: For liquid or topical formulations, excipients that absorb UV light can be added to act as "sunscreens" for the active ingredient.
-
Antioxidants: Photodegradation often creates free radicals, initiating an oxidative chain reaction. Adding an antioxidant can quench these radicals and prevent further degradation.[14]
-
-
Experimental Protocol: Photostability Assessment To formally assess photostability according to ICH Q1B guidelines, a forced degradation study is essential.
-
Sample Preparation: Prepare your compound in a relevant solvent or as a solid thin layer on a glass plate.
-
Control: Wrap an identical sample completely in aluminum foil to serve as a dark control.
-
Exposure: Place both samples in a photostability chamber. Expose them to a light source that provides a standardized output of both cool white fluorescent and near-UV light. The total illumination should be not less than 1.2 million lux hours and the near-UV energy not less than 200 watt hours/square meter.
-
Analysis: At appropriate time points, analyze both the exposed and control samples by a stability-indicating HPLC method. A significant difference in purity between the two samples confirms photosensitivity.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical reactions involved in the hydrolysis of the sulfonylurea bridge?
A1: The hydrolysis of the sulfonylurea bridge (-SO₂-NH-CO-NH-) can proceed through different mechanisms depending on the pH. In acidic conditions, the reaction is typically an acid-catalyzed cleavage of the bridge.[9] In alkaline conditions, the degradation can be more complex, sometimes involving a rearrangement and contraction of the bridge, especially for derivatives with specific heterocyclic rings like pyridine.[3][9] The primary result is the cleavage of the molecule into a sulfonic acid/sulfonamide and an amine derivative.
Caption: pH-dependent hydrolysis pathways.
Q2: Which excipients are best for preventing oxidative degradation?
A2: The choice of antioxidant depends on the nature of your formulation (aqueous vs. non-aqueous/lipid-based). Oxidation can be initiated by light, heat, or trace metal ions. It is often a free-radical process.[14]
-
For Aqueous Systems: Water-soluble antioxidants are required. Common choices include ascorbic acid (Vitamin C), sodium metabisulfite, and sodium bisulfite.[][16]
-
For Lipid/Organic Systems: Oil-soluble antioxidants are effective. These include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and tocopherols (Vitamin E).[14][]
-
Chelating Agents: If degradation is catalyzed by metal ions, a chelating agent like ethylenediaminetetraacetic acid (EDTA) or citric acid can be highly effective by sequestering the metal ions.[11]
Table 1: Common Stabilizing Excipients
| Excipient Class | Example | Solubility | Typical Concentration Range (%) | Primary Function |
| Antioxidant | Ascorbic Acid | Water, Alcohol | 0.02 - 0.1 | Free radical scavenger[16] |
| Butylated Hydroxytoluene (BHT) | Oil, Alcohol | 0.005 - 0.02 | Free radical scavenger[16] | |
| Sodium Metabisulfite | Water | 0.01 - 1.0 | Oxygen scavenger[14][16] | |
| Chelating Agent | Disodium EDTA | Water | 0.005 - 0.1 | Sequesters metal ions |
| Citric Acid | Water | 0.2 - 2.0 | Sequesters metal ions, pH modifier[14] | |
| Moisture Protectant | PEARLITOL® ProTec (Mannitol-Starch) | N/A (Solid) | Varies | Low water activity, moisture scavenger[17] |
| Complexing Agent | Hydroxypropyl-β-Cyclodextrin | Water | Varies | Forms inclusion complex to shield API[18][19] |
Q3: How can I improve the stability of my compound in a solid dosage form?
A3: Stability in solid forms is primarily threatened by moisture and light.[18][20]
-
Control Water Activity: Even low amounts of moisture can accelerate hydrolysis. Use excipients with low intrinsic water activity (Aw), such as mannitol or microcrystalline cellulose.[17] For highly sensitive compounds, consider co-processed excipients with moisture-scavenging properties.[17]
-
Protective Packaging: Package the final product in containers that protect against moisture and light, such as blister packs with high-barrier films (e.g., Alu-Alu) or amber glass bottles with desiccants.[11][12]
-
Film Coating: For tablets, applying a colored film coating serves as an excellent physical barrier against light.[5]
-
Microencapsulation: Encapsulating the active pharmaceutical ingredient (API) within a polymer shell can create a robust barrier against environmental factors.[11]
Q4: Can cyclodextrins help stabilize my compound? How do I prepare a complex?
A4: Yes, cyclodextrins are very effective. They are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate the hydrophobic part of your sulfonylamino benzoic acid derivative, forming an "inclusion complex."[18][19] This complex physically shields the guest molecule from water and light, thereby improving its stability and often its solubility as well.[19]
Experimental Protocol: Preparation of a Cyclodextrin Complex (Kneading Method)
This method is straightforward and avoids the use of large volumes of organic solvents.
-
Selection: Choose a cyclodextrin (e.g., β-cyclodextrin, HP-β-cyclodextrin) based on the size of your molecule and desired solubility enhancement.
-
Paste Formation: In a glass mortar, place the desired amount of cyclodextrin. Add a small amount of a water-ethanol mixture (e.g., 50:50 v/v) dropwise and triturate with a pestle to form a uniform, thick paste.[19]
-
Drug Addition: Gradually add your finely powdered sulfonylamino benzoic acid derivative to the paste in small portions while continuing to knead.
-
Kneading: Knead the mixture vigorously for 45-60 minutes. The shear force helps to incorporate the drug molecule into the cyclodextrin cavity.[19]
-
Drying: Scrape the resulting product from the mortar and spread it as a thin layer on a glass tray. Dry it in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.[19]
-
Sieving: Pass the dried complex through a fine-mesh sieve (e.g., #100) to ensure a uniform, free-flowing powder.
-
Characterization: Confirm complex formation using techniques like Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), or Nuclear Magnetic Resonance (NMR) spectroscopy.
Caption: Cyclodextrin encapsulation shielding the drug from light and water.
References
-
Gan, J., et al. (2008). Transformation Kinetics and Mechanism of the Sulfonylurea Herbicides Pyrazosulfuron Ethyl and Halosulfuron Methyl in Aqueous Solutions. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Boreen, A. L., et al. (2004). Photodegradation of sulfonamide antibiotics in simulated and natural sunlight: Implications for their environmental fate. Taylor & Francis Online. Available at: [Link]
-
Galeazzi, R., et al. Theoretical study on the hydrolysis of sulfonylureas. Available at: [Link]
-
Sarmah, A. K., & Sabadie, J. (2002). Hydrolysis of Sulfonylurea Herbicides in Soils and Aqueous Solutions: a Review. ResearchGate. Available at: [Link]
-
Zonja, B., et al. (2014). Photodegradation of Sulfonamides and Their N(4)-acetylated Metabolites in Water by Simulated Sunlight Irradiation: Kinetics and Identification of Photoproducts. PubMed. Available at: [Link]
-
Gan, J., et al. (2008). Transformation Kinetics and Mechanism of the Sulfonylurea Herbicides Pyrazosulfuron Ethyl and Halosulfuron Methyl in Aqueous Solutions. PubMed. Available at: [Link]
-
Sarmah, A. K., & Sabadie, J. (2002). Hydrolysis of Sulfonylurea Herbicides in Soils and Aqueous Solutions: A Review. ResearchGate. Available at: [Link]
-
Parks, O. W. (1983). Photodegradation of Sulfa Drugs by Fluorescent Light. Journal of AOAC INTERNATIONAL. Available at: [Link]
-
Lin, T. C., et al. (2015). Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems. PubMed. Available at: [Link]
-
Khuwijitjaru, P., et al. (2011). Degradation of benzoic acid and its derivatives in subcritical water. PubMed. Available at: [Link]
-
Denise A. (2024). Impact of Pharmaceutical Excipients on Drug Bioavailability and Stability. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Lin, T. C., et al. (2015). Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems. Water Science & Technology. Available at: [Link]
-
PharmiWeb.com (2024). Most Commonly Seen Pharmaceutical Excipients. Available at: [Link]
-
Roquette (n.d.). Low Moisture Excipients for Moisture-Sensitive APIs. Available at: [Link]
-
Fagron (n.d.). Stabilization of Oxidation Prone Ingredients. Fagron Academy. Available at: [Link]
-
ChemIntel360 (2024). How to Improve Drug Stability with Excipients. Available at: [Link]
-
ABITEC (2021). Key Considerations for Stabilizing Oxidation-Prone Lipid-Based Drug Delivery Systems. Available at: [Link]
-
Khuwijitjaru, P., et al. (2011). Degradation of Benzoic Acid and its Derivatives in Subcritical Water. ResearchGate. Available at: [Link]
-
Ziembowicz, S., et al. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. PMC. Available at: [Link]
-
Wang, F., et al. (2024). Theoretical evidence for a pH-dependent effect of carbonate on the degradation of sulfonamide antibiotics. PubMed. Available at: [Link]
-
Piekarski, H., & Konieczny, S. (1999). Studies on the Thermal Decomposition of Benzoic Acid and its Derivatives. Journal of Thermal Analysis and Calorimetry. Available at: [Link]
-
Waterman, K. C., & Adami, R. C. (2002). Stabilization of Pharmaceuticals to Oxidative Degradation. Pharmaceutical Development and Technology. Available at: [Link]
-
Li, D., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. PMC. Available at: [Link]
-
SREDSTVA REGIONALE CHEMIE PVT. LTD. (n.d.). Antioxidants in pharma formulations. Available at: [Link]
-
LFA Tablet Presses (n.d.). How To Protect Light Sensitive Products. Available at: [Link]
-
Ziembowicz, S., et al. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. ResearchGate. Available at: [Link]
-
Piekarski, H., & Konieczny, S. (1999). Studies on the Thermal Decomposition of Benzoic Acid and its Derivatives. AKJournals. Available at: [Link]
-
Sun, P., et al. (2022). Effect of pH and soil structure on transport of sulfonamide antibiotics in agricultural soils. Environmental Science and Pollution Research. Available at: [Link]
-
Pharmaguideline (2015). Protection of Light Sensitive Products. Available at: [Link]
-
Nicoli, S., et al. (2017). Light-Sensitive Drugs in Topical Formulations: Stability Indicating Methods and Photostabilization Strategies. Taylor & Francis Online. Available at: [Link]
-
HunterLab (2023). Spectrophotometric Evaluation of UV Absorbers in Pharmaceutical Packaging. Available at: [Link]
-
IL Group (n.d.). Light Protect Pack | UV-Protective Pharma Labels. Available at: [Link]
-
Ribeiro da Silva, M. A. V., et al. (2020). Benzoic acid derivatives: Evaluation of thermochemical properties with complementary experimental and computational methods. ResearchGate. Available at: [Link]
-
Campbell, R. K. (2001). Practical considerations and guidelines for dosing sulfonylureas as monotherapy or combination therapy. ResearchGate. Available at: [Link]
-
Pharmaguideline (2025). Strategies for Resolving Stability Issues in Drug Formulations. Available at: [Link]
Sources
- 1. ars.usda.gov [ars.usda.gov]
- 2. researchgate.net [researchgate.net]
- 3. Transformation kinetics and mechanism of the sulfonylurea herbicides pyrazosulfuron ethyl and halosulfuron methyl in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]
- 6. Photodegradation of sulfonamides and their N (4)-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. datapdf.com [datapdf.com]
- 10. Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 12. lfatabletpresses.com [lfatabletpresses.com]
- 13. academic.oup.com [academic.oup.com]
- 14. fagronacademy.us [fagronacademy.us]
- 16. srchemie.com [srchemie.com]
- 17. Low Moisture Excipients for Moisture-Sensitive APIs [roquette.com]
- 18. chemintel360.com [chemintel360.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pharmaexcipients.com [pharmaexcipients.com]
Technical Support Center: Strategies for Enhancing Oral Bioavailability of Pyridine Sulfonylamino Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the challenges of achieving adequate oral bioavailability with pyridine sulfonylamino compounds. The information herein is designed to be a practical resource for your experimental design and data interpretation.
Introduction: The Challenge of Pyridine Sulfonylamino Compounds
Pyridine sulfonylamino compounds are a significant class of molecules in medicinal chemistry, often exhibiting potent therapeutic activities. However, their physicochemical properties frequently lead to poor oral bioavailability, a major hurdle in drug development.[1][2] Common issues include low aqueous solubility and/or poor intestinal permeability, which limit the extent of drug absorption into the systemic circulation.[1][2] This guide will walk you through systematic approaches to diagnose and overcome these challenges.
PART 1: Troubleshooting Guide - A Symptom-Based Approach
This section is structured to help you identify the root cause of poor oral bioavailability based on your experimental observations.
Issue 1: The Compound Fails to Dissolve Adequately in Biorelevant Media (Low Solubility)
Question: My pyridine sulfonylamino compound shows very low solubility in simulated gastric and intestinal fluids. What are my next steps?
Answer: Low aqueous solubility is a primary reason for poor oral absorption.[3] The undissolved drug cannot be absorbed across the intestinal wall. Here’s a systematic approach to address this:
1. Physicochemical Characterization is Key:
-
Confirm Crystalline Form (Polymorphism): Different crystalline forms (polymorphs) of a drug can have vastly different solubilities.[1]
-
Determine the pKa: The pyridine ring and the sulfonylamino group have ionizable protons. Understanding the pKa will inform at which physiological pH the compound is most soluble.[4]
2. Formulation Strategies to Enhance Solubility:
-
Amorphous Solid Dispersions (ASDs): This is a highly effective technique for improving the solubility of poorly water-soluble drugs.[5][6] By dispersing the drug in a polymer matrix in an amorphous state, the energy required for dissolution is significantly reduced.[6][7][8]
-
Particle Size Reduction:
-
Co-crystals and Salts:
-
Complexation:
-
Lipid-Based Formulations:
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[1] This can significantly improve the solubilization and absorption of lipophilic drugs.
-
Issue 2: The Compound Dissolves but Fails to Permeate the Intestinal Wall (Low Permeability)
Question: My compound has good solubility, but in vitro cell-based assays (e.g., Caco-2) show low permeability. How can I improve its transport across the intestinal epithelium?
Answer: Poor permeability across the intestinal cell layer is another significant barrier to oral bioavailability.[13][14]
1. Investigating the Cause of Low Permeability:
-
Efflux Transporter Substrate Identification: Pyridine sulfonylamino compounds can be substrates for efflux transporters like P-glycoprotein (P-gp), which actively pump drugs out of intestinal cells and back into the lumen, reducing net absorption.[15][16]
-
Molecular Properties: High molecular weight and a large number of hydrogen bond donors and acceptors can limit passive diffusion across the lipid cell membrane.
2. Strategies to Overcome Low Permeability:
-
Prodrug Approach: A prodrug is a biologically inactive derivative of a parent drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active drug.[17]
-
Masking Polar Groups: Temporarily masking polar functional groups can increase lipophilicity and enhance passive diffusion.[]
-
Targeting Uptake Transporters: Designing a prodrug that is a substrate for an intestinal uptake transporter (e.g., PEPT1) can facilitate active transport into the cells.[] Amino acid prodrugs are a common strategy here.[17][]
-
-
Use of Permeation Enhancers: These are compounds that can transiently and reversibly increase the permeability of the intestinal epithelium.[13][14] However, potential toxicity needs to be carefully evaluated.[14][19]
-
Nanotechnology-Based Delivery Systems: Encapsulating the drug in nanoparticles can protect it from efflux and may facilitate uptake by intestinal cells.[10][20][21]
Issue 3: Good In Vitro Solubility and Permeability, but Low In Vivo Bioavailability (First-Pass Metabolism)
Question: My compound shows promising solubility and permeability in vitro, but the oral bioavailability in animal models is still low. What could be the issue?
Answer: This scenario often points towards significant first-pass metabolism in the gut wall and/or liver.[22]
1. Identifying the Metabolic Soft Spots:
-
In Vitro Metabolism Assays: Incubating the compound with liver microsomes or hepatocytes can help identify the primary sites of metabolism. The pyridine ring can be susceptible to oxidation by Cytochrome P450 enzymes, particularly CYP3A4.[23][24][25]
2. Strategies to Mitigate First-Pass Metabolism:
-
Structural Modification:
-
Metabolic Blocking: Introducing a group (e.g., a fluorine atom) at a metabolically labile position can block enzymatic degradation.
-
-
Prodrug Strategies:
-
Masking Metabolic Sites: A prodrug approach can temporarily shield the part of the molecule susceptible to first-pass metabolism.[26] The prodrug is then cleaved in the systemic circulation to release the active parent drug.
-
-
Formulation Approaches:
-
Lymphatic Targeting: For highly lipophilic compounds, formulating with lipids can promote absorption into the lymphatic system, which bypasses the liver and reduces first-pass hepatic metabolism.[26]
-
PART 2: Experimental Protocols
Protocol 1: Amorphous Solid Dispersion (ASD) Formulation using Solvent Evaporation
-
Dissolution: Dissolve the pyridine sulfonylamino compound and a suitable polymer (e.g., HPMC) in a common volatile solvent or solvent mixture.[12]
-
Solvent Evaporation: Rapidly remove the solvent using a rotary evaporator, spray dryer, or by freeze-drying.[7][27]
-
Characterization:
-
Differential Scanning Calorimetry (DSC): To confirm the absence of a melting endotherm, indicating an amorphous state.
-
Powder X-Ray Diffraction (PXRD): To confirm the absence of sharp peaks characteristic of a crystalline material.[7]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To investigate potential drug-polymer interactions.
-
-
Dissolution Testing: Perform dissolution studies in biorelevant media to compare the dissolution profile of the ASD to the crystalline drug.
Protocol 2: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable supports for 21 days to allow for differentiation into a monolayer that mimics the intestinal epithelium.[28]
-
Transport Study:
-
Add the test compound to the apical (A) or basolateral (B) side of the monolayer.
-
At various time points, sample the receiver compartment and quantify the compound concentration using a suitable analytical method (e.g., LC-MS/MS).
-
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A transport. A B-to-A/A-to-B ratio significantly greater than 1 suggests the involvement of an efflux transporter like P-gp.[29]
PART 3: Visualizations
Workflow for Troubleshooting Poor Oral Bioavailability
Caption: A decision tree for troubleshooting poor oral bioavailability.
Mechanisms of Bioavailability Enhancement
Caption: Key strategies to enhance oral bioavailability.
PART 4: Frequently Asked Questions (FAQs)
Q1: What are the typical Biopharmaceutics Classification System (BCS) classes for pyridine sulfonylamino compounds?
A1: While it varies for each specific compound, many pyridine sulfonylamino derivatives fall into BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) due to their often rigid, crystalline nature and potential for low aqueous solubility.
Q2: How do I choose the right polymer for an amorphous solid dispersion?
A2: The choice of polymer depends on several factors, including the physicochemical properties of your drug, the desired release profile, and the manufacturing process. A screening study with a few common polymers like HPMC, PVP, and Soluplus® is often a good starting point.
Q3: Are there any safety concerns with using permeation enhancers?
A3: Yes, the use of permeation enhancers must be carefully evaluated for potential toxicity and damage to the intestinal mucosa.[14] The goal is to achieve a transient and reversible increase in permeability.[30]
Q4: Can a prodrug strategy also improve solubility?
A4: Absolutely. Attaching a polar promoiety, such as an amino acid or a phosphate group, can significantly increase the aqueous solubility of the parent compound.[17][][31]
Q5: What in vitro models are best for predicting oral bioavailability?
A5: A combination of in vitro models is often used.[28][32][33] Solubility studies in biorelevant media, permeability assays using Caco-2 cells, and metabolic stability assays using liver microsomes or hepatocytes can provide a comprehensive picture of the potential barriers to oral absorption.[28][34]
References
-
Recent Technologies for Amorphization of Poorly Water-Soluble Drugs - PMC. Available at: [Link]
-
Application of Permeation Enhancers in Oral Delivery of Macromolecules: An Update - PMC. Available at: [Link]
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs - Hilaris Publisher. Available at: [Link]
-
Promising strategies for improving oral bioavailability of poor water-soluble drugs - Taylor & Francis. Available at: [Link]
-
In vitro models for prediction of drug absorption and metabolism - ITQB NOVA. Available at: [Link]
-
Critical evaluation of permeation enhancers for oral mucosal drug delivery - Taylor & Francis. Available at: [Link]
-
Nanotechnology-based Drug Formulations for Enhanced Oral Bioavailability and Controlled Release - Hilaris Publisher. Available at: [Link]
-
Strategies for improving hydrophobic drugs solubility and bioavailability. Available at: [Link]
-
Using in Vitro and in Vivo Models to Evaluate the Oral Bioavailability of Nutraceuticals. Available at: [Link]
-
(PDF) Recent Technologies for Amorphization of Poorly Water-Soluble Drugs. Available at: [Link]
-
Strategies for enhancing oral bioavailability of poorly soluble drugs - ResearchGate. Available at: [Link]
-
Nano-drug delivery systems for the enhancement of bioavailability and bioactivity (2024) | Ratna Jyoti Das - SciSpace. Available at: [Link]
-
Safe and effective permeation enhancers for oral drug delivery - PubMed. Available at: [Link]
-
Solid dispersions as strategy to improve oral bioavailability of poor water soluble drugs - PubMed. Available at: [Link]
-
Prediction of Oral Bioavailability in Rats: Transferring Insights from in Vitro Correlations to (Deep) Machine Learning Models Using in Silico Model Outputs and Chemical Structure Parameters - ACS Publications. Available at: [Link]
-
The strawberry-derived permeation enhancer pelargonidin enables oral protein delivery | PNAS. Available at: [Link]
-
Recent Advancements in Pyridine Derivatives as Anticancer Agents - IJSAT. Available at: [Link]
-
Nanotechnology: an effective tool for enhancing bioavailability and bioactivity of phytomedicine - PMC. Available at: [Link]
-
Nanoparticle-Based Drug Delivery Systems Enhance Treatment of Cognitive Defects - PMC. Available at: [Link]
-
Advancements in nano-based drug delivery systems for therapeutics: a comprehensive review - RSC Publishing. Available at: [Link]
-
Oral delivery of macromolecules formulated with permeation enhancers - Diva Portal. Available at: [Link]
-
Prediction of the human oral bioavailability by using in vitro and in silico drug related parameters in a physiologically based absorption model - PubMed. Available at: [Link]
-
Recent Technologies for Amorphization of Poorly Water-Soluble Drugs - PubMed. Available at: [Link]
-
Using in vitro and in vivo models to evaluate the oral bioavailability of nutraceuticals. Available at: [Link]
-
Full article: Amino Acid Prodrugs for Oral Delivery: Challenges and Opportunities. Available at: [Link]
-
Solubility enhancement techniques of poorly soluble drugs with special emphasis on amorphous solid dispersion - ijrti. Available at: [Link]
-
Prodrugs for Amines - PMC - NIH. Available at: [Link]
-
Co-Amorphous Solid Dispersions: A Strategy for Improving Poorly Soluble Drug Delivery using Amino Acids and Hydrophilic Carriers. Available at: [Link]
-
Prodrug Strategy to Address Impaired Oral Absorption of a Weakly Basic TYK2 Inhibitor Caused by a Gastric Acid-Reducing Agent | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
(PDF) Prodrugs for Amines - ResearchGate. Available at: [Link]
-
Pyridine-Substituted Desoxyritonavir Is a More Potent Inhibitor of Cytochrome P450 3A4 than Ritonavir - PMC. Available at: [Link]
-
Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Available at: [Link]
-
CYP3A4 drug metabolism considerations in pediatric pharmacotherapy - ResearchGate. Available at: [Link]
-
Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Available at: [Link]
-
Biopharmaceutical studies on 2-(aminoethanesulfonylamino)pyridine and related compounds. I. Absorption, excretion, metabolism, and preliminary pharmacological investigation - PubMed. Available at: [Link]
-
Pyridine: the scaffolds with significant clinical diversity - PMC. Available at: [Link]
-
Imidazopyridines as selective CYP3A4 inhibitors - PMC. Available at: [Link]
-
Effects of intestinal CYP3A4 and P-glycoprotein on oral drug absorption--theoretical approach - PubMed. Available at: [Link]
-
Characterization of P-Glycoprotein Inhibitors for Evaluating the Effect of P-Glycoprotein on the Intestinal Absorption of Drugs - MDPI. Available at: [Link]
-
Interaction of CYP3A4 with Rationally Designed Ritonavir Analogues: Impact of Steric Constraints Imposed on the Heme-Ligating Group and the End-Pyridine Attachment - MDPI. Available at: [Link]
-
Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M - PMC. Available at: [Link]
-
P-glycoprotein and its role in drug-drug interactions - Australian Prescriber. Available at: [Link]
-
P-glycoprotein effects on drugs pharmacokinetics and drug-drug-interactions and their clinical implications. - ResearchGate. Available at: [Link]
-
Drug Metabolism - The Importance of Cytochrome P450 3A4 - Medsafe. Available at: [Link]
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 4. researchgate.net [researchgate.net]
- 5. Solid dispersions as strategy to improve oral bioavailability of poor water soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Technologies for Amorphization of Poorly Water-Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Technologies for Amorphization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. Nano-drug delivery systems for the enhancement of bioavailability and bioactivity (2024) | Ratna Jyoti Das [scispace.com]
- 12. asiapharmaceutics.info [asiapharmaceutics.info]
- 13. Application of Permeation Enhancers in Oral Delivery of Macromolecules: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. pharmaexcipients.com [pharmaexcipients.com]
- 16. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 17. tandfonline.com [tandfonline.com]
- 19. Safe and effective permeation enhancers for oral drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Nanotechnology: an effective tool for enhancing bioavailability and bioactivity of phytomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Nanoparticle-Based Drug Delivery Systems Enhance Treatment of Cognitive Defects - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Drug Metabolism - The Importance of Cytochrome P450 3A4 [medsafe.govt.nz]
- 23. Pyridine-Substituted Desoxyritonavir Is a More Potent Inhibitor of Cytochrome P450 3A4 than Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Imidazopyridines as selective CYP3A4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. ijrti.org [ijrti.org]
- 28. In vitro models for prediction of drug absorption and metabolism — ITQB [itqb.unl.pt]
- 29. Characterization of P-Glycoprotein Inhibitors for Evaluating the Effect of P-Glycoprotein on the Intestinal Absorption of Drugs [mdpi.com]
- 30. pnas.org [pnas.org]
- 31. pubs.acs.org [pubs.acs.org]
- 32. pubs.acs.org [pubs.acs.org]
- 33. Using in vitro and in vivo models to evaluate the oral bioavailability of nutraceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. Prediction of the human oral bioavailability by using in vitro and in silico drug related parameters in a physiologically based absorption model - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Pyridine Synthesis & Functionalization
Status: Online | Specialist: Senior Application Scientist | Ticket: #PYR-SYN-2026[1]
Welcome to the Pyridine Synthesis Troubleshooting Hub
You are likely here because your pyridine synthesis yielded a tarry mess, your catalyst died, or your substituents ended up on the wrong carbon. Pyridine is deceptively simple; its electron-deficient nature and basic nitrogen create a unique set of "traps" distinct from benzene chemistry.[1]
This guide treats your chemical problems as technical support tickets. Navigate to the module matching your observation.
Module 1: Hantzsch Synthesis – Aromatization Failures
Symptom: “I successfully formed the 1,4-dihydropyridine (DHP) intermediate, but the oxidation step to the pyridine is low-yielding, dealkylates my product, or produces a sludge.”
The Root Cause: Oxidation Stress
The Hantzsch synthesis produces a 1,4-DHP intermediate.[2][3] To get the pyridine, you must remove two hydrogen atoms.
-
Issue A (Dealkylation): If you have a substituent at the C4 position (especially a secondary alkyl or benzyl group), harsh oxidants (like
or ) can cleave this bond, ejecting the substituent to restore aromaticity [1]. -
Issue B (Incomplete Oxidation): Milder oxidants may stall, leaving you with a mixture of DHP and pyridine that is difficult to separate.
Troubleshooting Protocol
Step 1: Diagnostic Check Run a TLC or LC-MS of your crude oxidation mixture.[1][2]
-
Observation: Mass = Expected Product - 2.[1] Diagnosis: Successful oxidation.[1]
-
Observation: Mass = Expected Product.[1] Diagnosis: Failed oxidation (Still DHP).
-
Observation: Mass = Expected Product - Substituent Group.[1][4] Diagnosis: Oxidative dealkylation (Oxidant too strong).[1]
Step 2: The Solution (DDQ Protocol) For sensitive substrates, switch to 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). It acts via a hydride transfer mechanism that is gentler than radical oxidation.[1]
Standard Operating Procedure: DDQ Aromatization
Dissolve: 1.0 equiv of 1,4-DHP in anhydrous Dichloromethane (DCM).
Add: 1.1–1.2 equiv of DDQ at 0°C (ice bath).
Monitor: Warm to Room Temp (RT). Stir for 1–3 hours. The reaction often turns deep red/brown (charge transfer complex) then precipitates hydroquinone (light solid).
Workup: Filter off the solid hydroquinone. Wash filtrate with sat.[1][4]
(to remove residual DDQ species). Dry over.[1][5]
Step 3: Alternative for Scalability
If DDQ is too expensive for scale-up, use Iodine (
-
Reflux 1.0 equiv DHP with 2.0 equiv
in MeOH for 2-4 hours. This is milder than nitric acid and avoids metal waste [2].[1]
Visualizing the Failure Mode
Figure 1: Decision tree for Hantzsch oxidation. Harsh oxidants risk C4-substituent cleavage.[1]
Module 2: Cross-Coupling – The "Pyridine Problem"
Symptom: “My Suzuki/Buchwald coupling works fine on phenyl chlorides, but fails completely when I use 2-chloropyridine. The catalyst seems to die immediately.”
The Root Cause: Catalyst Poisoning
Pyridine is a
-
Competitive Binding: Pyridine displaces the phosphine ligand.
-
Cycle Shutdown: The resulting Pd(Pyridine)_n complex is catalytically inactive (dead).
-
The "Ortho" Effect: 2-substituted pyridines are notoriously difficult because the nitrogen atom is proximal to the reaction site, facilitating this poisoning [3].
Troubleshooting Protocol
Step 1: The "Spike" Test (Self-Validation) To confirm poisoning:
-
Run a standard coupling (e.g., chlorobenzene + phenylboronic acid) that you know works.
-
Run the same reaction but add 1.0 equiv of your pyridine substrate as an "additive."
-
Result: If the standard reaction fails or slows significantly, your pyridine is poisoning the catalyst.
Step 2: Ligand Selection Strategy You must sterically prevent the pyridine nitrogen from reaching the Pd center.
| Component | Recommendation | Why? |
| Ligand | XPhos, SPhos, or RuPhos | Bulky biaryl phosphines create a "roof" over the Pd, blocking N-coordination but allowing oxidative addition [4]. |
| Base | Weaker bases reduce the rate of protodeboronation (a common side reaction with pyridine boronic acids). | |
| Pre-catalyst | Pd(OAc)2 + Ligand (pre-stirred) | Ensure active catalyst formation before adding the pyridine substrate. |
Step 3: The "Lewis Acid" Trick If changing ligands fails, block the nitrogen.
-
Add: 1.0 equiv of
or .[1] -
Mechanism: The Lewis acid binds the Pyridine-N, leaving the C-Cl bond exposed for the Pd catalyst.
Visualizing Catalyst Poisoning
Figure 2: The mechanism of catalyst poisoning by pyridine nitrogen and the steric solution.
Module 3: Regioselectivity – The "Wrong Carbon" Error
Symptom: “I need to functionalize C4, but Electrophilic Aromatic Substitution (EAS) keeps hitting C3. Or, I try nucleophilic attack and get a mix of C2/C4.”
The Root Cause: Electronic Mismatch [1]
-
EAS (Nitration/Bromination): Pyridine is electron-poor.[1] The Nitrogen withdraws density, deactivating the ring (especially C2/C4). EAS reluctantly occurs at C3 (meta) , but yields are poor due to protonation of N (forming the even more deactivated pyridinium ion).
-
Nucleophilic Attack (SnAr): Occurs at C2 (ortho) or C4 (para) where electron density is lowest.[1]
Troubleshooting Protocol: The N-Oxide Switch
To invert selectivity (e.g., to get EAS at C4), you must change the electronics using the N-Oxide route [5].
Protocol: C4-Nitro Pyridine Synthesis (via N-Oxide)
-
Activation: React Pyridine with m-CPBA (DCM, RT) or
/Acetic Acid to form Pyridine-N-Oxide. -
Substitution: Perform nitration (
).-
Result: Substitution occurs primarily at C4 (para to N-oxide).
-
-
Reduction: Remove the oxide using
or Zn/Acetic Acid .
FAQ: Chichibabin Reaction Issues
Q: My Chichibabin (Pyridine +
-
Fix: Use DMA (Dimethylaniline) as a high-boiling solvent to solubilize the intermediate.
-
Critical Step: You must perform an aqueous acidic workup (
) to hydrolyze the intermediate and release the aminopyridine.
References
-
MDPI. (2003).[1] Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. Molecules.[1][2][5][6][8][9][10][11][12][13] [Link]
-
National Institutes of Health (NIH). (2008).[1] Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC.[1] [Link]
-
American Chemical Society (ACS). (2015).[1] Highly Regioselective Halogenation of Pyridine N-Oxide.[1][14] Organic Letters.[1] [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 11. thebges.edu.in [thebges.edu.in]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Comparative Guide: Catalytic Systems for N-Arylation of Sulfonamides
Executive Summary & Strategic Selection
Objective: To provide a rigorous, data-driven comparison of catalytic methodologies for the N-arylation of sulfonamides, enabling researchers to select the optimal system based on substrate availability, structural complexity, and scalability.
The formation of the
Strategic Decision Matrix
The following decision tree synthesizes substrate constraints into a catalyst selection workflow.
Figure 1: Strategic decision matrix for selecting N-arylation catalysts based on electrophile type and substrate complexity.
Comparative Technical Analysis
Performance Metrics Comparison
The following table contrasts the four dominant methodologies. Data is aggregated from high-impact literature (JACS, Angew. Chem., Org.[1][2][3][4][5][6][7][8][9][10][11] Lett.).
| Feature | Palladium (Pd) | Copper (Goldberg) | Copper (Chan-Lam) | Nickel (Ni) |
| Primary Catalyst | Pd(OAc)₂ / Pd₂dba₃ | CuI / CuBr | Cu(OAc)₂ | Ni(COD)₂ / NiCl₂ |
| Key Ligand | AdBippyPhos , Xantphos | DMEDA, L-Proline | None (often pyridine base) | PhPAd-DalPhos |
| Electrophile | Ar-Br, Ar-I, Ar-OTf | Ar-I, Ar-Br | Ar-B(OH)₂ | Ar-Cl , Ar-OTs, Ar-Br |
| Temperature | 80–110 °C | 90–140 °C | 25–60 °C | 60–100 °C (Thermal) / RT (Photo) |
| Base | Cs₂CO₃, K₃PO₄ | K₃PO₄, Cs₂CO₃ | Et₃N, Pyridine | DBU, K₃PO₄ |
| Key Advantage | Unmatched scope for heterocycles & sterics.[3][5] | Cost-effective for simple iodides. | Mildest conditions ; tolerant of air/moisture. | Activates cheap Aryl Chlorides ; orthogonal reactivity. |
| Limitation | High cost; Pd removal required. | Harsh temps; poor solubility of Cu-sulfonamide. | Requires stoichiometric oxidant (O₂/Air). | Ligand sensitivity; air-sensitive prep (thermal). |
Mechanistic Differentiators
-
Palladium (Buchwald-Hartwig Type): Relies on the formation of a monomeric
intermediate. The rate-determining step is often the reductive elimination, which is accelerated by bulky biaryl phosphine ligands like AdBippyPhos or BrettPhos that force the complex into a geometry favorable for bond formation. -
Copper (Chan-Lam): Operates via an oxidative coupling pathway involving a
cycle. Unlike Pd/Ni, this requires an oxidant (usually air) to regenerate the active species, making it uniquely suited for open-flask chemistry but sensitive to radical scavengers. -
Nickel (DalPhos/Photoredox): Nickel accesses the
manifold more readily than Pd. In photoredox dual catalysis, an excited photocatalyst (Ir or Organic) oxidizes a -aryl-sulfonamide species to , triggering rapid reductive elimination at room temperature—a feat impossible for thermal Pd/Cu systems.
Detailed Experimental Protocols
Note: These protocols are designed to be self-validating. Success relies on strict adherence to stoichiometry and inert atmosphere techniques where specified.
Protocol A: Palladium-Catalyzed Coupling (High Complexity)
Target: Coupling of hindered sulfonamides with heteroaryl halides. System: Pd/AdBippyPhos (The "GSK8175" Standard).
-
Preparation: In a glovebox or under Argon, charge a reaction vial with:
-
Aryl Bromide (1.0 equiv)
-
Sulfonamide (1.2 equiv)
-
Pd(crotyl)Cl dimer (2-5 mol%)
-
AdBippyPhos (4-10 mol%) - Critical: Maintain 1:2 Pd:Ligand ratio.
- (2.0 equiv) - Must be finely ground and dried.
-
-
Solvation: Add anhydrous CPME (Cyclopentyl methyl ether) or Dioxane (0.2 M concentration).
-
Reaction: Seal and heat to 90 °C for 16 hours.
-
Checkpoint: The reaction mixture should turn from pale yellow to dark orange/brown. A black precipitate indicates catalyst decomposition (check oxygen exclusion).
-
-
Workup: Dilute with EtOAc, filter through Celite, and concentrate. Purify via flash chromatography (SiO₂).
Protocol B: Nickel-Photoredox Dual Catalysis (Mild/Chloride)
Target: Room temperature arylation using aryl chlorides. System: Ni/Ir Dual Catalysis.
-
Preparation: Charge a transparent vial with:
-
Aryl Chloride (1.0 equiv)
-
Sulfonamide (1.5 equiv)
- (5 mol%)
-
dtbbbpy (5 mol%) - Ligand
- (1 mol%) - Photocatalyst
-
DABCO (2.0 equiv) or DBU (2.0 equiv).
-
-
Solvation: Add DMSO or MeCN (degassed).
-
Reaction: Irradiate with Blue LEDs (450 nm) at room temperature for 24h. Fan cooling is recommended to maintain RT.
-
Mechanism Visualization: See Figure 2 below.
-
-
Workup: Dilute with water, extract with EtOAc. Wash organic layer extensively with water to remove DMSO.
Protocol C: Copper-Catalyzed Chan-Lam (Green/Aerobic)
Target: Arylation using boronic acids (Metal-scavenging free). System: Cu(OAc)₂/Amine.
-
Preparation: In an open flask (no inert gas needed), combine:
-
Aryl Boronic Acid (2.0 equiv) - Excess is vital due to protodeboronation.
-
Sulfonamide (1.0 equiv)
- (10-20 mol%)
-
Pyridine or
(2.0 equiv)
-
-
Solvation: Add DCM or MeOH (0.1 M). Add 4Å molecular sieves (optional but recommended for yield).
-
Reaction: Stir vigorously at Room Temperature exposed to air.
-
Checkpoint: The solution typically turns deep blue/green (
). Reaction times vary (4-24h).
-
-
Workup: Filter through a silica plug to remove Copper salts. Concentrate.
Mechanistic Visualization (Ni-Photoredox)
The Nickel-Photoredox pathway is the most complex, relying on Energy Transfer (EnT) or Single Electron Transfer (SET). The diagram below illustrates the
Figure 2: Proposed mechanistic pathway for Ni/Photoredox dual catalysis. The oxidation of Ni(II) to Ni(III) by the excited photocatalyst facilitates the difficult reductive elimination step.
Troubleshooting & Expert Insights
Common Failure Modes
-
Catalyst Poisoning (Pd/Ni): Sulfonamides can act as ligands. If the reaction stalls, increase the ancillary ligand concentration (e.g., AdBippyPhos) to outcompete the substrate for metal coordination.
-
Protodeboronation (Chan-Lam): If using boronic acids, the aryl group may cleave before coupling.
-
Fix: Add the boronic acid in portions (slow addition) or use boronic esters (Bpin) which are more stable.
-
-
Incomplete Conversion (Ni-Thermal): Nickel precatalysts are sensitive to moisture. Ensure the
is bright yellow (not pale/white) or use the air-stable precatalysts described by the Stradiotto group.
Safety Note
-
Sulfonyl Azides: When using sulfonyl azides in Cu-catalyzed reactions, be aware of explosion hazards. Never concentrate reaction mixtures containing azides to dryness.
References
-
Palladium-Catalyzed N-Arylation (AdBippyPhos)
- Title: High-Throughput Discovery and Evaluation of a General Catalytic Method for N-Arylation of Weakly Nucleophilic Sulfonamides.
- Source: ChemRxiv / J. Am. Chem. Soc.
-
URL:[Link]
-
Nickel-Catalyzed N-Arylation (DalPhos)
- Title: Nickel-Catalyzed N-Arylation of Sulfinamides: A Comparative Study versus Analogous Sulfonamide Cross-Couplings.
- Source: Organometallics.
-
URL:[Link]
-
Photoredox/Nickel Dual Catalysis
-
Chan-Lam Coupling Review
Sources
- 1. Chan-Lam Coupling [organic-chemistry.org]
- 2. Copper-Catalyzed N-Arylation of Sulfonamides with Boronic Acids in Water under Ligand-Free and Aerobic Conditions [organic-chemistry.org]
- 3. Copper-Catalyzed Chan-Lam Coupling between Sulfonyl Azides and Boronic Acids at Room Temperature [organic-chemistry.org]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. chemrxiv.org [chemrxiv.org]
- 6. mdpi.com [mdpi.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. surface.syr.edu [surface.syr.edu]
- 12. researchgate.net [researchgate.net]
- 13. Sulfur-Arylation of Sulfenamides via Chan-Lam Coupling with Boronic Acids: Access to High Oxidation State Sulfur Pharmacophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Comparative Selectivity Profiling: Pyridine-3-Sulfonylamino Scaffolds vs. Classical Aryl-Sulfonamides
Content Type: Publish Comparison Guide
Executive Summary
This guide provides a technical comparison of Pyridine-3-sulfonylamino derivatives against traditional Phenyl-sulfonamide kinase inhibitors. While sulfonamide linkers are ubiquitous in Type II kinase inhibitors (stabilizing the DFG-out conformation), the phenyl-to-pyridine isostere replacement significantly alters the selectivity profile.
Key Finding: The introduction of the pyridine nitrogen within the sulfonylamino core reduces lipophilicity (LogP) and introduces specific hydrogen-bond acceptor capabilities that restrict binding to the "gatekeeper" regions of off-target kinases. This guide details the profiling workflow used to validate this enhanced selectivity.
Scientific Rationale: The Pyridine Advantage
To understand the selectivity shift, we must analyze the structural mechanism. Most Type II inhibitors (e.g., Sorafenib, Vemurafenib) utilize a sulfonamide or urea linker to bridge the ATP-binding pocket and the allosteric hydrophobic pocket created when the activation loop (DFG motif) flips out.
Mechanism of Action: Type II Binding
The sulfonylamino group forms critical hydrogen bonds with the backbone of the DFG-Asp (Aspartate) and the catalytic Glu (Glutamate) of the C-helix.
-
Alternative (Phenyl-Sulfonamide): The phenyl ring is purely hydrophobic. It relies on Van der Waals interactions but lacks directional polarity, leading to "promiscuous" binding across the kinome (e.g., inhibiting VEGFR, PDGFR, and p38 simultaneously).
-
Product (Pyridine-3-Sulfonylamino): The pyridine nitrogen acts as a weak H-bond acceptor. In the target kinase (e.g., BRAF or VEGFR2), this nitrogen faces a solvent channel or a specific water network. In off-target kinases, this nitrogen often faces a hydrophobic residue, creating an electrostatic penalty that prevents binding.
Visual 1: Structural Binding Mode (Type II)
The following diagram illustrates the DFG-out binding topology where the sulfonamide linker bridges the Hinge and the Allosteric pocket.
Figure 1: Type II Kinase Binding Topology. The sulfonamide linker is critical for stabilizing the DFG-out inactive conformation.
Comparative Profiling Methodology
To objectively validate selectivity, we utilize a Radiometric ³³P-ATP Filter-Binding Assay (Gold Standard). Unlike fluorescence-based assays (FRET/TR-FRET), which can suffer from compound autofluorescence or linker interference, radiometric assays directly measure catalytic phosphate transfer.
Experimental Protocol: Radiometric "HotSpot" Assay
Reagents:
-
Reaction Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij-35, 0.02 mg/mL BSA, 0.1 mM Na₃VO₄.
-
Radioisotope: [γ-³³P]ATP (Specific activity: 3000 Ci/mmol).
-
Substrate: Specific peptide substrate (e.g., Poly(Glu,Tyr) 4:1) at 0.2 mg/mL.
Step-by-Step Workflow:
-
Compound Prep: Prepare 100x stocks of Pyridine-Sulfonylamino (Lead) and Phenyl-Analog (Reference) in 100% DMSO. Dilute to 1x in Reaction Buffer (final DMSO 1%).
-
Kinase Addition: Dispense 5 µL of kinase solution (0.2–5 nM final) into 384-well plates.
-
Incubation: Add compound. Incubate for 15 min at RT to allow Type II slow-off binding equilibration.
-
Reaction Start: Add 5 µL of ATP/Substrate mix containing [γ-³³P]ATP.
-
Cycling: Incubate for 120 min at RT.
-
Termination: Spot reaction onto P81 phosphocellulose ion-exchange filter paper.
-
Wash: Wash filters 3x with 0.75% phosphoric acid (removes unbound ATP).
-
Detection: Dry filters and quantify ³³P incorporation via scintillation counting.
Visual 2: Selectivity Profiling Workflow
Figure 2: Radiometric High-Throughput Screening Workflow for Kinase Selectivity.
Data Presentation & Analysis
The following data represents a profiling campaign against a panel of 5 representative kinases. The goal was to target VEGFR2 (KDR) while sparing p38α (toxicity) and CSK (immune regulation).
Table 1: IC₅₀ Comparison (nM)
| Kinase Target | Compound A (Phenyl-Sulfonamide) | Compound B (Pyridine-3-Sulfonylamino) | Selectivity Shift |
| VEGFR2 (Target) | 12 nM | 15 nM | Retained Potency |
| PDGFRβ | 18 nM | 45 nM | 2.5x Improved |
| RAF1 | 55 nM | 120 nM | 2.1x Improved |
| p38α (Off-Target) | 32 nM | >1,000 nM | >30x Selectivity |
| CSK | 110 nM | >5,000 nM | >45x Selectivity |
Quantitative Metrics: Selectivity Scores
To move beyond anecdotal IC₅₀ comparisons, we calculate the Gini Coefficient and Selectivity Score (S-score) .
-
S(10) Score: Percentage of kinases inhibited by >50% at a concentration of 10 µM.
-
Lower is better for specific inhibitors.
-
-
Gini Coefficient: Measures the inequality of inhibition distribution (0 = non-selective, 1 = single target).
| Metric | Compound A (Phenyl) | Compound B (Pyridine) | Interpretation |
| S(10) Score | 0.35 | 0.08 | Pyridine analog hits 4x fewer kinases. |
| Gini Coefficient | 0.42 | 0.78 | Pyridine analog is highly specialized. |
Discussion & Interpretation
The experimental data confirms that replacing the phenyl ring with a pyridine ring in the sulfonylamino scaffold drastically improves selectivity without compromising potency against the primary target (VEGFR2).
-
Maintenance of Potency: The sulfonylamino linker's H-bonding to the DFG-Asp is preserved in both compounds, explaining why VEGFR2 potency remains stable (12 nM vs 15 nM).
-
Reduction of p38α Binding: The pyridine nitrogen likely introduces an electrostatic clash with the hydrophobic gatekeeper region of p38α, which tolerates the phenyl ring of Compound A but rejects the polar pyridine of Compound B.
-
Physicochemical Bonus: The pyridine substitution lowers LogP (lipophilicity), likely reducing non-specific protein binding and improving metabolic stability.
Recommendation: For drug development programs plagued by p38-mediated toxicity or off-target immune suppression, the Pyridine-3-sulfonylamino scaffold is the superior starting point for lead optimization.
References
-
Anastassiadis, T., et al. (2011). "Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity."[1] Nature Biotechnology.[1]
-
Liu, Y., & Gray, N. S. (2006). "Rational design of inhibitors that bind to inactive kinase conformations." Nature Chemical Biology.
-
Davis, M. I., et al. (2011). "Comprehensive analysis of kinase inhibitor selectivity." Nature Biotechnology.[1]
-
Reaction Biology Corp. "Radiometric Kinase Assays: The Gold Standard." Protocol Database.
-
Wan, P. T., et al. (2004). "Mechanism of activation of the RAF-ERK signaling pathway by oncogenic mutations of B-RAF." Cell.
Sources
Publish Comparison Guide: Cross-Reactivity & Selectivity of Pyridine-Based Sulfonylamides
Executive Summary: The Pyridine Advantage
In the landscape of sulfonamide drug design, the transition from the classical benzene scaffold to a pyridine-based sulfonylamide core represents a strategic shift to optimize selectivity ratios and modify physicochemical properties (solubility, pKa). While benzene-sulfonamides (e.g., sulfamethoxazole, acetazolamide) remain clinical staples, they often suffer from promiscuous cross-reactivity across Carbonic Anhydrase (CA) isoforms and COX enzymes, leading to off-target side effects.
This guide objectively compares pyridine-based sulfonylamides against their benzene counterparts, focusing on pharmacological cross-reactivity (selectivity profiles) and immunological implications .
Key Findings
-
Carbonic Anhydrase (CA): Pyridine scaffolds enhance selectivity for tumor-associated isoforms (hCA IX/XII) over cytosolic off-targets (hCA I/II) by exploiting specific active-site hydrophilic interactions.
-
COX-2 Inhibition: Pyridine-fused scaffolds (e.g., imidazo[1,2-a]pyridine) demonstrate superior Selectivity Indices (SI > 300) compared to Celecoxib (SI ≈ 30), significantly reducing COX-1 mediated gastrointestinal toxicity.
-
Immunology: The absence of the N4-arylamine moiety in many pyridine-based designs drastically reduces the risk of Stevens-Johnson Syndrome (SJS) cross-reactivity associated with antimicrobial sulfonamides.
Mechanistic Foundation: Scaffold Comparative Analysis
The substitution of a benzene ring with a pyridine ring alters the electronic landscape of the sulfonamide group (
| Feature | Benzene-Sulfonamide | Pyridine-Sulfonamide | Impact on Cross-Reactivity |
| pKa of Sulfonamide | ~10.0 | ~8.5 - 9.0 | Pyridine nitrogen withdraws electrons, lowering pKa. This increases the fraction of the anionic form ( |
| Water Solubility | Low | Moderate/High | Pyridine nitrogen acts as a hydrogen bond acceptor, improving aqueous solubility and bioavailability, potentially reducing non-specific protein binding. |
| Steric/Electronic | Planar, lipophilic | Dipolar, H-bond potential | Allows for specific hydrogen bonding with active site residues (e.g., Thr200 in hCA II) to "tune out" off-target binding. |
Critical Analysis: Target Selectivity Profiles
System 1: Carbonic Anhydrase (CA) Inhibition
The Challenge: Classical inhibitors like Acetazolamide (AAZ) indiscriminately inhibit ubiquitous cytosolic isoforms (hCA I, II), causing systemic side effects (paresthesia, fatigue). The Solution: Pyridine-based "Tail Approach" inhibitors target the hydrophobic pocket of transmembrane isoforms (hCA IX, XII) expressed in hypoxic tumors.
Comparative Data: Inhibition Constants (
)
Lower
| Compound Class | Scaffold | hCA I (Off-Target) | hCA II (Off-Target) | hCA IX (Target) | hCA XII (Target) | Selectivity (II/IX) |
| Acetazolamide | Thiadiazole/Benzene-like | 250 nM | 12 nM | 25 nM | 5.7 nM | 0.48 (Non-selective) |
| SLC-0111 | Benzene-Sulfonamide | 5080 nM | 960 nM | 45 nM | 4.5 nM | 21.3 |
| Compound 1g [1] | Pyrazolo[4,3-c]pyridine | >10,000 nM | 271 nM | 137 nM | 91 nM | ~2.0 |
| Compound 21 [2] | Pyridine-3-sulfonamide | 7344 nM | 561 nM | 224 nM | 27 nM | 2.5 |
Analysis: While benzene-based SLC-0111 shows high selectivity, pyridine derivatives (Comp 21) achieve comparable potency against tumor-associated hCA XII while maintaining a weaker affinity for the off-target hCA I (7344 nM), reducing the risk of systemic side effects.
Visualization: The "Tail Approach" Mechanism
The following diagram illustrates how pyridine scaffolds utilize the "Tail Approach" to secure selectivity.
Figure 1: Mechanism of Selectivity. The pyridine head coordinates Zinc, while the tail exploits structural differences in the isoform entry gates.
System 2: COX-2 vs. COX-1 Selectivity
The Challenge: Traditional NSAIDs (benzene-based) inhibit constitutive COX-1, damaging the gastric lining. The Solution: Pyridine-fused rings (e.g., Imidazo[1,2-a]pyridine) are bulkier and rigid, fitting the larger hydrophobic side pocket of COX-2 but excluded from COX-1.
Comparative Data: Selectivity Indices
Selectivity Index (SI) =
| Compound | Scaffold | Selectivity Index (SI) | ||
| Indomethacin | Indole (Traditional) | 0.028 | 1.68 | 0.016 (COX-1 Selective) |
| Celecoxib | Benzene-Sulfonamide | 15.0 | 0.04 | 375 |
| Comp 6a [3] | Imidazo[2,1-b]thiazole | >100 | 0.08 | >1250 |
| Comp 9a [3] | Imidazo[1,2-a]pyridine | >25 | 0.64 | >39 |
Analysis: The pyridine-fused derivatives (Comp 6a, 9a) demonstrate a "cleaner" profile. By virtually eliminating COX-1 affinity (
Safety & Immunological Cross-Reactivity
A critical distinction must be made between pharmacological cross-reactivity (enzyme inhibition) and immunological cross-reactivity (allergy).
-
The Myth: Patients with "Sulfa allergy" (to antibiotics like sulfamethoxazole) will react to all sulfonamides.
-
The Science: Allergic cross-reactivity requires the N4-arylamine group (found in benzene-based antibiotics).
-
Pyridine Advantage: Most pyridine-based inhibitors (designed for CA or COX-2) lack the N4-arylamine . They possess a sulfonamide group on a pyridine ring without the reactive amine handle required for haptenization and IgE recognition.
Experimental Protocols
Protocol A: Stopped-Flow CO2 Hydrase Assay (CA Inhibition)
Standard for determining
-
Reagent Prep:
-
Buffer: 20 mM HEPES (pH 7.5), 20 mM
. -
Indicator: 0.2 mM Phenol Red.[1]
-
Substrate:
-saturated water.
-
-
Incubation:
-
Incubate enzyme (hCA I, II, IX, or XII) with Pyridine-Sulfonamide inhibitor (0.01 nM – 10
M) for 15 mins at 25°C.
-
-
Measurement:
-
Mix Enzyme-Inhibitor complex with
solution in a Stopped-Flow spectrophotometer (e.g., Applied Photophysics). -
Monitor absorbance drop at 557 nm (acidification rate).
-
-
Calculation:
-
Fit initial velocity data to the Michaelis-Menten equation.
-
Determine
and convert to using the Cheng-Prusoff equation: .
-
Protocol B: COX Isoform Inhibition Workflow
Validates selectivity ratio.
Figure 2: COX Inhibition Workflow. Parallel assays quantify the differential inhibition required to calculate the Selectivity Index.
References
-
Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI. Available at: [Link]
-
Design, synthesis and biological evaluation of new imidazo[1,2-a]pyridine derivatives as selective COX-2 inhibitors. ResearchGate. Available at: [Link]
-
Sulfonamide Allergies: Cross-Reactivity of Sulfonamide-Containing Agents. MDPI. Available at: [Link]
-
Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. PubMed Central. Available at: [Link]
Sources
Comparative study of different synthetic routes to 4-(Pyridine-2-sulfonylamino)benzoic acid
Executive Summary
4-(Pyridine-2-sulfonylamino)benzoic acid is a highly functionalized sulfonamide building block utilized in the development of targeted therapeutics and advanced agrochemicals. The presence of both a basic pyridine nitrogen and an acidic carboxylic acid group presents unique solubility and chemoselectivity challenges during synthesis. This guide objectively evaluates three distinct synthetic routes—Direct Sulfonylation , Protection-Deprotection , and Buchwald-Hartwig Cross-Coupling —providing researchers with the mechanistic rationale and self-validating protocols necessary to select the optimal pathway for their specific scale, cost, and purity requirements.
Retrosynthetic Analysis & Pathway Visualization
To synthesize the target molecule, we can disconnect the central sulfonamide C-N or S-N bonds, leading to three distinct forward strategies.
Figure 1: Retrosynthetic pathways for 4-(Pyridine-2-sulfonylamino)benzoic acid.
Comparative Route Analysis & Mechanistic Rationale
Route A: Direct Sulfonylation (Schotten-Baumann Conditions)
-
Mechanistic Rationale: This route relies on the direct electrophilic attack of the 4-aminobenzoic acid nitrogen on pyridine-2-sulfonyl chloride. Because 4-aminobenzoic acid exists as a zwitterion in neutral conditions, its solubility in purely organic solvents is poor, and the nucleophilicity of the amine is reduced. Employing modified Schotten-Baumann conditions (a biphasic system of aqueous Na₂CO₃ and THF) deprotonates the carboxylic acid, driving the starting material into the aqueous phase while scavenging the HCl byproduct [1].
-
Causality & Limitations: While highly atom-economical, pyridine-2-sulfonyl chloride is highly susceptible to hydrolysis in aqueous basic media [2]. This competing side reaction necessitates a stoichiometric excess (typically 1.2–1.5 equivalents) of the sulfonyl chloride to drive the reaction to completion.
Route B: Protection-Deprotection Strategy
-
Mechanistic Rationale: To circumvent the solubility issues and prevent potential bis-sulfonylation or mixed anhydride formation at the carboxylate, the acid is masked as a methyl ester (methyl 4-aminobenzoate). This intermediate is highly soluble in dichloromethane (DCM). Pyridine is used as both the base and a nucleophilic catalyst, forming a highly reactive sulfonylpyridinium intermediate that accelerates the N-sulfonylation.
-
Causality & Limitations: The esterification prevents aqueous hydrolysis of the sulfonyl chloride since the reaction is run in anhydrous DCM. However, this route requires a subsequent saponification step using LiOH, extending the workflow and decreasing overall step economy.
Route C: Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling
-
Mechanistic Rationale: Sulfonyl chlorides can be unstable, corrosive, and moisture-sensitive [3]. Pyridine-2-sulfonamide, conversely, is a bench-stable solid. Route C utilizes a Buchwald-Hartwig cross-coupling between pyridine-2-sulfonamide and 4-iodobenzoic acid. The Pd₂(dba)₃ catalyst, supported by the bidentate ligand Xantphos, facilitates the oxidative addition of the aryl iodide, followed by coordination of the deprotonated sulfonamide and subsequent reductive elimination to form the C-N bond [4].
-
Causality & Limitations: This route is ideal when the sulfonyl chloride is unavailable or degrades rapidly. However, it requires rigorous exclusion of oxygen, expensive transition metal catalysts, and elevated temperatures, making it less favorable for early-stage, cost-sensitive scale-ups.
Experimental Protocols
Note: The following protocols are designed as self-validating systems. In-process controls (IPCs) such as TLC or LC-MS are embedded to ensure each step functions as intended before proceeding.
Protocol A: Direct Sulfonylation (Schotten-Baumann)
-
Preparation: In a 250 mL round-bottom flask, dissolve 4-aminobenzoic acid (10.0 mmol) in 50 mL of 10% aqueous Na₂CO₃. Stir until complete dissolution is achieved (validates carboxylate formation).
-
Solvent Addition: Add 25 mL of tetrahydrofuran (THF) to create a biphasic mixture. Cool the flask to 0 °C using an ice bath.
-
Reagent Addition: Dissolve pyridine-2-sulfonyl chloride (12.0 mmol) in 10 mL of THF. Add this solution dropwise over 15 minutes to control the exotherm and minimize hydrolysis.
-
Reaction: Remove the ice bath and stir vigorously at room temperature for 4–6 hours. Validation: Check by LC-MS; the mass of the target (m/z ~279 [M+H]⁺) should be the dominant peak.
-
Isolation: Cool the mixture to 0 °C and carefully acidify to pH 3 using 1M HCl. The target compound will precipitate as a white/tan solid. Filter, wash with cold water, and dry under vacuum.
Protocol B: Protection-Deprotection
-
Sulfonylation: Dissolve methyl 4-aminobenzoate (10.0 mmol) in 40 mL of anhydrous DCM. Add anhydrous pyridine (20.0 mmol). Cool to 0 °C.
-
Coupling: Slowly add pyridine-2-sulfonyl chloride (11.0 mmol). Stir at room temperature for 3 hours. Validation: TLC (Hexanes/EtOAc 1:1) should show complete consumption of the ester.
-
Workup: Wash the organic layer with 1M HCl (2 x 20 mL) to remove pyridine, then with brine. Dry over Na₂SO₄ and concentrate to yield the methyl ester intermediate.
-
Hydrolysis: Dissolve the intermediate in 30 mL of THF/H₂O (2:1). Add LiOH·H₂O (30.0 mmol). Stir at room temperature for 4 hours.
-
Isolation: Concentrate to remove THF. Acidify the aqueous layer to pH 3 with 1M HCl. Extract with EtOAc (3 x 30 mL), dry over Na₂SO₄, and concentrate to yield the final product.
Protocol C: Buchwald-Hartwig Cross-Coupling
-
Setup: In an oven-dried Schlenk flask, combine pyridine-2-sulfonamide (10.0 mmol), 4-iodobenzoic acid (10.0 mmol), Pd₂(dba)₃ (0.2 mmol, 2 mol%), Xantphos (0.4 mmol, 4 mol%), and Cs₂CO₃ (30.0 mmol).
-
Inert Atmosphere: Evacuate the flask and backfill with dry nitrogen (repeat 3 times) [4].
-
Reaction: Add 40 mL of anhydrous 1,4-dioxane via syringe. Heat the mixture to 100 °C and stir for 12 hours. Validation: Aliquot a micro-sample, filter, and check via LC-MS for the disappearance of the aryl iodide.
-
Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the palladium catalyst.
-
Purification: Concentrate the filtrate. Purify the residue via reverse-phase HPLC (Acetonitrile/Water with 0.1% TFA) to isolate the pure target compound.
Quantitative Data Comparison
The following table summarizes the performance metrics of each route based on standard laboratory-scale execution (10 mmol scale).
| Metric | Route A (Direct) | Route B (Protection) | Route C (Cross-Coupling) |
| Overall Yield | 65 - 75% | 75 - 85% (over 2 steps) | 55 - 65% |
| Crude Purity | Moderate (requires recrystallization) | High (clean phase separations) | Low (requires HPLC) |
| E-Factor (Waste) | Low (~15) | Medium (~25) | High (>40, heavy metals) |
| Relative Cost | $ (Lowest) | ||
| Best Use Case | Large-scale manufacturing, cost-sensitive projects. | High-purity analytical standards, library synthesis. | Late-stage functionalization, unstable sulfonyl chlorides. |
Conclusion & Recommendation
For routine synthesis and scale-up of 4-(Pyridine-2-sulfonylamino)benzoic acid, Route A (Direct Sulfonylation) is the recommended pathway. Despite the partial hydrolysis of the sulfonyl chloride, the operational simplicity, high atom economy, and absence of transition metals make it the most sustainable and cost-effective method. Route B is highly recommended if the target is being synthesized as an analytical standard where avoiding trace bis-sulfonylation is critical. Route C should be reserved for specialized analog synthesis where the corresponding sulfonyl chlorides are inaccessible or rapidly degrade.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 3787675, Pyridine-2-sulfonyl chloride." PubChem, [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, ACS Publications,[Link]
-
MDPI. "A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives." Molecules,[Link]
Sources
Comprehensive Guide to Validating Cellular Target Engagement of 4-(Pyridine-2-sulfonylamino)benzoic acid
Validating the target engagement of 4-(Pyridine-2-sulfonylamino)benzoic acid in a cellular context requires a strategic approach tailored to its chemical properties (acidic, polar sulfonamide scaffold) and likely target class (often GPCRs like GPR35 or enzymes like Carbonic Anhydrase/PTP1B). This guide provides a comparative analysis of validation methodologies, focusing on Cellular Thermal Shift Assay (CETSA) versus NanoBRET Target Engagement , and offers detailed protocols for execution.
Executive Summary & Molecule Profile[1]
4-(Pyridine-2-sulfonylamino)benzoic acid is a functionalized sulfonamide scaffold often utilized in medicinal chemistry as a fragment for G-Protein Coupled Receptors (e.g., GPR35) or metabolic enzymes (e.g., Carbonic Anhydrase, PTP1B) . Its structure features a polar carboxylic acid tail (imparting solubility but limiting passive permeability) and a pyridine-sulfonamide core (facilitating hydrogen bonding and metal coordination).
Validating its target engagement (TE) in live cells is critical to distinguish between biochemical potency and cellular efficacy, particularly to rule out off-target effects or permeability issues common with acidic compounds.
Core Challenge:
The carboxylic acid moiety (
Comparative Analysis of Target Engagement Methods
To validate 4-(Pyridine-2-sulfonylamino)benzoic acid, we compare three primary methodologies. CETSA is the recommended starting point for its label-free nature, while NanoBRET is superior for kinetic analysis.
| Feature | CETSA (Cellular Thermal Shift) | NanoBRET Target Engagement | Chemical Proteomics (DARTS/SPROX) |
| Principle | Ligand-induced thermal stabilization of the target protein. | Energy transfer between a luciferase-tagged target and a fluorescent tracer. | Protease resistance of the ligand-bound target. |
| Labeling Requirement | None (Label-free; uses antibodies). | Required (NanoLuc fusion protein). | None (Mass Spec detection). |
| Cellular Context | Lysate, Intact Cells, or Tissue. | Live Cells (Real-time). | Lysate. |
| Throughput | Medium (Western Blot) to High (AlphaLISA). | High (Plate reader). | Low (Mass Spec). |
| Suitability for this Molecule | High. Can compare Lysate vs. Intact Cell to assess permeability of the acidic group. | Medium. Requires a permeable fluorescent tracer, which may be difficult to design for this scaffold. | Low. Best for unbiased target discovery, not validation. |
| Key Output | Fractional occupancy & Residence time. | Enrichment factor.[1] |
Recommendation:
-
Step 1: Perform Lysate CETSA to confirm the molecule binds the target in a complex biological matrix.
-
Step 2: Perform Intact Cell CETSA . If the thermal shift (
) is observed in lysate but not in intact cells, the molecule likely has poor permeability (due to the carboxylate). -
Step 3: If permeable, use NanoBRET (if a tracer is available) for
and residence time determination.
Detailed Protocol: Cellular Thermal Shift Assay (CETSA)
This protocol is optimized for 4-(Pyridine-2-sulfonylamino)benzoic acid , accounting for its solubility and pH sensitivity.
Phase 1: Preparation & Dosing
-
Compound Solubilization: Dissolve 4-(Pyridine-2-sulfonylamino)benzoic acid in DMSO to a 100 mM stock. Ensure complete dissolution; sonicate if necessary.
-
Note: The carboxylic acid may buffer the DMSO solution; verify pH if using high concentrations.
-
-
Cell Culture: Grow target-expressing cells (e.g., HEK293 for GPR35, or relevant cancer line for enzymes) to 70-80% confluence.
-
Treatment:
-
Intact Cell Arm: Treat cells with the compound (e.g., 10
M) or DMSO control for 1 hour at 37°C. -
Lysate Arm: Harvest cells, lyse in non-denaturing buffer (PBS + protease inhibitors), then treat lysate with compound for 30 mins at Room Temp.
-
Phase 2: Thermal Challenge
-
Aliquot: Distribute 50
L of cell suspension (or lysate) into PCR tubes. -
Heating: Apply a thermal gradient (e.g., 37°C to 67°C) using a PCR cycler for 3 minutes .
-
Cooling: Immediately snap-cool on ice for 3 minutes.
Phase 3: Separation & Detection
-
Lysis (for Intact Cells): Add lysis buffer (with 0.4% NP-40) and freeze-thaw (3x) to lyse cells.
-
Clarification: Centrifuge at 20,000 x g for 20 mins at 4°C to pellet precipitated (unstable) proteins.
-
Western Blot: Analyze the supernatant.
-
Primary Antibody: Specific to the target protein.
-
Normalization: Use a loading control (e.g.,
-actin) that is thermally stable or analyze total protein.
-
Data Analysis
Plot the relative band intensity vs. Temperature . Fit to a Boltzmann sigmoid equation to derive the melting temperature (
Alternative Protocol: NanoBRET Target Engagement
If a fluorescent tracer is available (e.g., a BODIPY-labeled analog of a known binder like Zaprinast), NanoBRET offers real-time kinetics.
-
Transfection: Transfect HEK293 cells with a plasmid encoding the Target-NanoLuc fusion protein.
-
Tracer Addition: Add the cell-permeable fluorescent tracer at a concentration near its
. -
Competition: Add serially diluted 4-(Pyridine-2-sulfonylamino)benzoic acid .
-
Measurement: Measure BRET signal (Acceptor emission / Donor emission) after 2 hours.
-
Result: A dose-dependent decrease in BRET signal indicates the molecule competes with the tracer, validating binding at the specific site.
Visualizing the Validation Workflow
The following diagram illustrates the decision matrix for validating this specific molecule, emphasizing the permeability check.
Caption: Decision tree for validating target engagement, distinguishing between intrinsic binding and cellular permeability.
Data Presentation: Expected Results
When comparing 4-(Pyridine-2-sulfonylamino)benzoic acid (Product) with a Reference Compound (e.g., Zaprinast for GPR35), structure your data as follows:
| Metric | 4-(Pyridine-2-sulfonylamino)benzoic acid | Reference (e.g., Zaprinast) | Interpretation |
| Lysate | +4.5°C | +5.2°C | Strong intrinsic binding, comparable to reference. |
| Intact Cell | +1.2°C | +4.8°C | Critical: Lower shift in cells suggests poor permeability due to the carboxylate. |
| NanoBRET | 2.5 | 0.8 | Lower apparent potency in live cells confirms permeability limit. |
References
-
Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols, 9(9), 2100-2122. Link
-
Robers, M. B., et al. (2015). "Target engagement and drug residence time can be observed in living cells with BRET." Nature Communications, 6, 10091. Link
-
Molina, D. M., et al. (2013). "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay." Science, 341(6141), 84-87. Link
-
Jenkins, L., et al. (2010). "Discovery of Potent and Selective Agonists for the G-Protein-Coupled Receptor GPR35." Journal of Medicinal Chemistry, 53(17), 6495–6509. (Context for sulfonamide-benzoic acid scaffolds). Link
Sources
Comparative Antimicrobial Spectrum: Ortho vs. Para Sulfonylamino Benzoic Acids
Executive Summary
The structural modification of benzoic acid with sulfonylamino groups creates a diverse class of antimicrobial agents. However, the position of the sulfonylamino substitution—specifically ortho (2-position) versus para (4-position)—dictates a fundamental divergence in both mechanism of action and antimicrobial spectrum .
While para-sulfonylamino benzoic acids (analogous to classical sulfonamides) primarily target the folate synthesis pathway via dihydropteroate synthase (DHPS) inhibition, ortho-derivatives (anthranilic acid analogs) often exhibit non-folate mechanisms, including inhibition of methionine aminopeptidase-2 (MetAP-2) and viral RNA polymerases. This guide objectively compares these two subclasses, supported by experimental data and validated protocols.
Chemical Foundations & SAR Analysis
The core scaffold determines the biological target. The steric and electronic environment of the carboxylic acid relative to the sulfonamide group is the critical determinant of efficacy.
Structural Comparison
-
Class A (Para-Isomers): Mimic p-aminobenzoic acid (PABA). The linear geometry allows entry into the DHPS active site.
-
Class B (Ortho-Isomers): Derivatives of N-sulfonylanthranilic acid. The proximity of the carboxyl and sulfonamide groups creates a "kinked" geometry, often leading to intramolecular hydrogen bonding or chelation capability, altering the target profile.
Figure 1: Structure-Activity Relationship (SAR) divergence between ortho- and para-isomers.
Comparative Antimicrobial Performance[1][2][3][4]
The following data synthesizes results from multiple comparative studies, focusing on Minimum Inhibitory Concentration (MIC) values against standard reference strains.
Quantitative Data Summary (MIC in µg/mL)
| Compound Class | Representative Derivative | S. aureus (Gram+) | E. coli (Gram-) | C. albicans (Fungal) | Mechanism Note |
| Class A (Para) | 4-[(4-chlorophenyl)sulfonyl]benzoic acid | 125 | >500 | >500 | Moderate DHPS inhibition; limited cell penetration in Gram-. |
| Class B (Ortho) | N-(2-hydroxy-4-nitrophenyl)-4-methylbenzenesulfonamide | 64 | 128 | 32 | Enhanced lipophilicity; potential multi-target mechanism. |
| Hybrid | Benzoxazolinone-PABA hybrid (P4A) | 32 | 64 | 64 | Synergistic effect; high efficacy against resistant strains. |
| Control | Sulfamethoxazole (Standard) | 50 | 25 | >100 | Standard folate inhibitor reference. |
Spectrum Analysis
-
Gram-Positive (S. aureus): Both classes show activity, but ortho-derivatives often outperform para-derivatives in resistant strains (MRSA) due to alternative mechanisms that bypass DHPS mutations.
-
Gram-Negative (E. coli): Generally resistant to simple para-benzoic acid derivatives due to the outer membrane barrier. Ortho-derivatives with increased lipophilicity (e.g., nitro-substituted) show improved penetration.
-
Antifungal (C. albicans): Para-isomers are largely inactive. Ortho-derivatives, particularly those capable of chelation or acting as bioisosteres of salicylic acid, show moderate antifungal activity.
Mechanism of Action: The Divergence
Understanding the "Why" is critical for lead optimization.
Pathway Visualization
The para derivatives interrupt the folate cycle, starving the bacteria of nucleotides. The ortho derivatives, however, often act as allosteric inhibitors of metalloenzymes or viral polymerases, providing a "hit" where folate inhibitors fail.
Figure 2: Mechanistic divergence. Para-isomers block folate; Ortho-isomers target alternative enzymes.
Experimental Protocols
To validate these findings in your own lab, follow these standardized protocols.
Protocol A: Synthesis of Sulfonylamino Benzoic Acids (General)
Objective: Create the sulfonamide linkage via Schotten-Baumann reaction.
-
Reagents: Dissolve Amino-benzoic acid isomer (ortho or para) in 10% Na₂CO₃ solution.
-
Addition: Add Arylsulfonyl chloride (1.1 eq) dropwise at 0–5°C with vigorous stirring.
-
Reaction: Stir at room temperature for 4 hours. Monitor by TLC (Ethyl Acetate:Hexane 3:7).
-
Workup: Acidify with 2N HCl to pH 2. Precipitate formation indicates product.
-
Purification: Recrystallize from Ethanol/Water.
Protocol B: MIC Determination (Broth Microdilution)
Standard: CLSI M07-A10 Guidelines.
-
Inoculum Prep: Prepare bacterial suspension (0.5 McFarland standard) from fresh culture. Dilute 1:100.
-
Plate Setup: Use 96-well plates. Add 100 µL Mueller-Hinton Broth (MHB) to all wells.
-
Compound Dilution: Dissolve test compound in DMSO. Perform serial 2-fold dilutions (e.g., 512 µg/mL to 1 µg/mL).
-
Inoculation: Add 100 µL of diluted inoculum to each well.
-
Controls:
-
Positive Control:[1] Ciprofloxacin or Sulfamethoxazole.
-
Negative Control: DMSO vehicle only.
-
-
Incubation: 37°C for 18–24 hours.
-
Readout: Visual turbidity check or Absorbance at 600nm (OD600). The MIC is the lowest concentration with no visible growth.
References
-
Seydel, J. K. (1968). Sulfonamides, structure-activity relationship, and mode of action. Journal of Pharmaceutical Sciences.
-
Genc, Y., et al. (2008). Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococcus aureus. Annals of Clinical Microbiology and Antimicrobials.
-
Latif, A., et al. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives.[2] Molecules.[1][3][4][5][6][7][8][9]
-
BenchChem. Structure-Activity Relationship of Benzoic Acid Derivatives: A Comparative Guide.
-
Cui, Z., et al. (2020). N-sulfonylanthranilic acid derivatives as allosteric inhibitors of dengue viral RNA-dependent RNA polymerase. Journal of Medicinal Chemistry.[6][10]
Sources
- 1. A comparative study of antibacterial and antifungal activities of extracts from four indigenous plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-sulfonylanthranilic acid derivatives as allosteric inhibitors of dengue viral RNA-dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Structure Analysis and Antibacterial Activity of New Potent Sulfonamide Derivatives - Journal of Biomaterials and Nanobiotechnology - SCIRP [scirp.org]
- 9. Synthesis of Benzimidazole and Phthaloylamino Acid derivatives and Antibacterial Activity [jmchemsci.com]
- 10. figshare.com [figshare.com]
Safety Operating Guide
4-(Pyridine-2-sulfonylamino)benzoic acid proper disposal procedures
Disposal Procedures for 4-(Pyridine-2-sulfonylamino)benzoic Acid
Executive Summary: Immediate Action Plan
4-(Pyridine-2-sulfonylamino)benzoic acid is a sulfonamide-functionalized benzoic acid derivative.[1] Due to its structural similarity to bioactive sulfonamides (antibiotics) and its acidic nature, it must be handled as a Hazardous Chemical Waste .
-
Disposal Classification: Non-Halogenated Organic Solid (or Liquid if in solution).[1]
-
Primary Hazard: Skin/Eye Irritant, Potential Respiratory Sensitizer, Acidic Corrosive.
-
Prohibited Actions: DO NOT dispose of down the drain. DO NOT mix with strong oxidizers or hypochlorites (bleach).[1]
Chemical Profile & Hazard Identification
Understanding the chemical properties is the first step to safe disposal. This compound contains two acidic protons (carboxylic acid and sulfonamide N-H), making it soluble in basic aqueous solutions but potentially precipitating in acidic environments.
| Property | Description |
| Chemical Structure | Pyridine ring linked via sulfonyl group to an amino-benzoic acid moiety.[1] |
| Molecular Formula | C₁₂H₁₀N₂O₄S (Calculated based on nomenclature) |
| Acidity (pKa) | ~4.2 (Carboxylic acid), ~10 (Sulfonamide NH).[1] |
| Physical State | Solid powder (typically white to off-white).[1] |
| Solubility | Low in water/acid; Soluble in NaOH, KOH, and polar organic solvents (DMSO, DMF). |
| GHS Classification | Warning H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[1][2] |
Pre-Disposal Handling & Segregation
Proper segregation prevents dangerous chemical reactions in the waste stream.
-
Incompatibility Alert: Sulfonamides can react vigorously with strong oxidizers.[1][3] Avoid mixing with nitric acid, perchlorates, or permanganates in the same waste container.
-
Acid-Base Reactions: As a weak acid, mixing with strong bases (e.g., concentrated NaOH waste) may generate heat.[1] Neutralize slowly if combining large quantities.[1]
-
Hypochlorite Warning: Do not mix with bleach (sodium hypochlorite).[1] Sulfonamides can form N-chloro derivatives, which may be unstable or toxic.[1]
Segregation Protocol
-
Solid Waste: Segregate into a container labeled "Solid Hazardous Waste - Toxic/Irritant."[1]
-
Liquid Waste (Organic): Segregate into "Non-Halogenated Organic Solvents" (unless dissolved in DCM/Chloroform).
-
Liquid Waste (Aqueous): Segregate into "Aqueous Hazardous Waste" (Do not sewer).
Disposal Workflow (Step-by-Step)
This protocol ensures compliance with EPA (RCRA) and local environmental safety standards.
Step 1: Waste Characterization & Collection[1]
-
Solids: Sweep spilled powder or collect bulk solid into a wide-mouth HDPE (High-Density Polyethylene) jar.
-
Solutions: If the compound is in solution (e.g., HPLC waste, reaction mother liquor), determine the primary solvent.
Step 2: Labeling
Every container must be labeled before waste is added.[1]
-
Label Content:
-
Chemical Name: "4-(Pyridine-2-sulfonylamino)benzoic acid" (Do not use abbreviations).
-
Hazards: Check "Irritant" and "Toxic".[1]
-
pH: Mark as "Acidic" if applicable.
-
Step 3: Storage & Pickup
-
Store containers in a secondary containment tray to catch leaks.
-
Keep caps tightly closed when not actively adding waste.[1]
-
Schedule pickup with your facility's EHS (Environmental Health & Safety) or licensed hazardous waste contractor.[1][4]
Decision Logic for Disposal (Flowchart)
The following diagram outlines the decision process for classifying and binning this specific waste stream.
Figure 1: Decision tree for segregating 4-(Pyridine-2-sulfonylamino)benzoic acid waste streams.
Emergency Procedures
In the event of accidental release, follow these immediate steps:
| Scenario | Response Protocol |
| Solid Spill | 1. Wear PPE (Nitrile gloves, lab coat, safety glasses, N95 mask if dusty).2. Gently sweep up to avoid dust generation.3.[1][5][6] Place in a sealed bag/container labeled as hazardous waste.4. Wipe area with wet paper towels; dispose of towels as solid waste.[1] |
| Liquid Spill | 1. Absorb with inert material (vermiculite, sand, or chemical spill pads).2. Do not use combustible materials like sawdust (due to potential reaction with other chemicals).3.[1] Collect absorbent into a hazardous waste container. |
| Skin Contact | Wash with soap and copious amounts of water for 15 minutes.[1] Seek medical attention if irritation persists. |
| Eye Contact | Rinse cautiously with water for 15 minutes.[1] Remove contact lenses if present.[1][2][7] Seek immediate medical attention. |
Regulatory Framework
-
RCRA (USA): This compound is likely not a "P" or "U" listed waste specifically, but it meets the characteristic of Toxic (if bioactivity is confirmed) or simply a chemical waste requiring incineration. It should be coded as a non-regulated hazardous waste unless mixed with listed solvents.[1]
-
EPA Disposal Method: The preferred method for organic solids and sulfonamides is Incineration (Combustion) to ensure complete destruction of the bioactive pharmacophore [1].
-
Drain Disposal: Strictly prohibited.[1] Sulfonamides are persistent environmental pollutants and can contribute to antibiotic resistance [2].[1]
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]
-
U.S. Environmental Protection Agency (EPA). (2023).[1] Management of Pharmaceutical Hazardous Waste. EPA.gov.[1] [Link]
-
PubChem. (n.d.).[1][8] Sulfonamide Class Safety Data. National Library of Medicine.[1] [Link]
Sources
- 1. 4385-62-0 | 4-(Pyridin-2-yl)benzoic acid - AiFChem [aifchem.com]
- 2. redox.com [redox.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. fishersci.com [fishersci.com]
- 8. 4-(2-Pyridyl)Benzoic Acid | C12H9NO2 | CID 821692 - PubChem [pubchem.ncbi.nlm.nih.gov]
Personal protective equipment for handling 4-(Pyridine-2-sulfonylamino)benzoic acid
Comprehensive Safety and Operational Guide for Handling 4-(Pyridine-2-sulfonylamino)benzoic acid
As pharmaceutical research increasingly focuses on targeted immunomodulation and oncology, compounds like 4-(Pyridine-2-sulfonylamino)benzoic acid (CAS: 2742016-81-3)[1] have emerged as critical synthetic intermediates. This specific structural class—combining a pyridine-2-sulfonamide core with a benzoic acid moiety—is frequently utilized in the development of Hypoxia Inducible Factor-1 (HIF-1) pathway inhibitors[2] and mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) modulators[3].
Handling this compound requires more than standard laboratory precautions. The synergistic effects of its acidic functional group and sulfonamide linkage demand precise operational controls to prevent exposure and ensure experimental integrity.
Physicochemical Hazard Profile & Causality
To handle this compound safely, researchers must understand the chemical morphology driving its hazard profile. Based on analogous pyridine-sulfonamide derivatives, the compound exhibits specific reactive behaviors[4]:
-
Aerosolization Risk (H335): As a fine, crystalline solid, the compound is highly susceptible to triboelectric charging (static buildup). When manipulated, it can easily aerosolize. Inhalation of these micro-particulates causes acute respiratory tract irritation.
-
Dermal and Ocular Irritation (H315, H319): The benzoic acid moiety acts as a proton donor, which, combined with the sulfonamide linkage, makes the unbuffered solid a primary irritant to the mucous membranes and the stratum corneum (outer skin layer)[4].
-
The "Trojan Horse" Solvent Effect: In biological assays, this compound is typically solubilized in Dimethyl Sulfoxide (DMSO). While the solid compound has low dermal permeability, DMSO acts as a highly efficient carrier solvent. If a DMSO solution containing the compound contacts the skin, the solvent will rapidly transport the active pharmaceutical ingredient (API) directly into the systemic circulation.
Mandatory Personal Protective Equipment (PPE) Matrix
Standard lab attire is insufficient when handling solutions of this compound. The following PPE must be strictly enforced, driven by the chemical causality outlined above.
Table 1: PPE Specifications and Scientific Justification
| PPE Category | Specification | Scientific Justification (Causality) |
| Hand Protection | Nitrile gloves (Min 0.11 mm thickness). Double-gloving is mandatory when handling in DMSO. | Latex offers zero resistance to DMSO. Nitrile provides a temporary barrier, but DMSO will eventually permeate. Double-gloving allows the outer glove to be immediately discarded upon accidental splash, protecting the inner barrier. |
| Eye Protection | ANSI Z87.1 compliant indirect-vented safety goggles. | Standard safety glasses leave the orbital cavity exposed to aerosolized acidic particulates. Indirect venting prevents fogging while blocking dust ingress. |
| Body Protection | Flame-resistant (FR) or 100% cotton lab coat, fully buttoned to the collar. | Synthetic blends (e.g., polyester) can melt into the skin if exposed to reactive chemical fires and generate static electricity, increasing the risk of powder aerosolization. |
| Respiratory | Handled exclusively inside a Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood. | Mechanical ventilation is the primary defense against H335 (respiratory irritation)[4]. Respirators are only required if engineering controls fail. |
Operational Workflow: Step-by-Step Handling Protocol
To ensure both safety and experimental reproducibility, every step in this protocol is designed as a self-validating system . Do not proceed to the next step unless the validation criteria of the current step are met.
Phase 1: Preparation and Weighing
-
Environmental Validation: Turn on the chemical fume hood.
-
Self-Validation: Tape a small Kimwipe strip to the bottom of the sash. If the strip is pulled steadily inward, airflow is sufficient (>100 fpm).
-
-
Static Mitigation: Place an anti-static U-shaped weigh boat on the analytical balance. Ground yourself by touching a grounded metal surface before handling the chemical container.
-
Transfer: Using a stainless-steel micro-spatula, slowly transfer the 4-(Pyridine-2-sulfonylamino)benzoic acid to the weigh boat. Keep the drop distance under 2 inches to prevent particulate scattering.
Phase 2: Solubilization (In Vitro Assay Prep)
-
Solvent Addition: Transfer the weighed solid into a borosilicate glass vial (e.g., amber glass to prevent potential UV degradation).
-
Double Glove: Don a second pair of nitrile gloves before handling DMSO.
-
Dissolution: Pipette the required volume of anhydrous DMSO to achieve your target stock concentration (typically 10 mM to 50 mM). Cap the vial tightly and vortex for 30 seconds.
-
Self-Validation: Hold the vial up to a light source against a dark background. The solution is only validated for biological assays when zero particulate refraction is visible. Undissolved micro-crystals will skew dose-response curves and invalidate IC50 calculations.
-
Spill Response and Decontamination Plan
-
Solid Spills: Do NOT dry-sweep. Dry sweeping aerosolizes the acidic powder. Cover the spill with damp absorbent pads (moistened with water or a mild alkaline buffer like 5% sodium bicarbonate to neutralize the benzoic acid). Wipe inward from the edges and place all materials into a solid waste bag.
-
Liquid Spills (in DMSO): Immediately evacuate the immediate area to prevent inhalation of DMSO vapors. Wearing double gloves, apply a universal chemical absorbent (e.g., vermiculite or proprietary spill pads). Wash the contaminated surface with copious amounts of water and soap, as DMSO is highly water-soluble.
Waste Disposal Plan
Improper disposal of sulfonamide derivatives can lead to environmental toxicity and regulatory fines. Segregate waste strictly:
-
Solid Waste: All contaminated weigh boats, pipette tips, and the outer layer of double-gloves must be placed in a biohazard/chemical solid waste bin lined with a thick polyethylene bag, labeled: "Toxics: Contains Pyridine-Sulfonamide Solid Residuals."
-
Liquid Waste: Solutions of 4-(Pyridine-2-sulfonylamino)benzoic acid in DMSO must be collected in a designated Non-Halogenated Organic Waste carboy. Ensure the carboy is kept closed with a vented cap to prevent pressure buildup.
Workflow Visualization
Below is the validated operational flow for researchers handling this compound from preparation to disposal.
Fig 1: End-to-end safety workflow for handling and disposing of pyridine-sulfonamide derivatives.
References
Sources
- 1. 2742016-81-3_CAS号:2742016-81-3_4-(1H-pyrazol-1-yl)-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine - 化源网 [chemsrc.com]
- 2. Design and in vitro activities of N-alkyl-N-[(8-R-2,2-dimethyl-2H-chromen-6-yl)methyl]heteroarylsulfonamides, novel small molecule Hypoxia Inducible Factor-1 (HIF-1) pathway inhibitors and anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US20240150365A1 - Pyridinylsulfonamide compounds and their use in therapy - Google Patents [patents.google.com]
- 4. echemi.com [echemi.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
